molecular formula C11H15NO2 B1682547 2,3,5-Trimethacarb-d3 CAS No. 2686-99-9

2,3,5-Trimethacarb-d3

Numéro de catalogue: B1682547
Numéro CAS: 2686-99-9
Poids moléculaire: 193.24 g/mol
Clé InChI: NYOKZHDTNBDPOB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,3,5-trimethylphenyl methylcarbamate is a brown crystalline solid. Non corrosive. Used as an insecticide.
2,3,5-trimethylphenyl methylcarbamate is a carbamate ester that consists of 2,3,5-trimethylphenol carrying an O-(N-methylcarbamoyl) group. One of two constituents of trimethacarb. It has a role as an agrochemical and an insecticide. It is functionally related to a 2,3,5-trimethylphenol.
2,3,5-Trimethacarb is a synthetic carbamate ester compound and acetylcholinesterase inhibitor that is used as a pesticide. It is characterized as a volatile, off-white to brown solid, and exposure occurs by inhalation, ingestion, or contact.
2,3,5-Trimethylphenyl methylcarbamate is a carbamate pesticide. Carbamate pesticides are derived from carbamic acid and kill insects in a similar fashion as organophosphate insecticides. They are widely used in homes, gardens and agriculture. The first carbamate, carbaryl, was introduced in 1956 and more of it has been used throughout the world than all other carbamates combined. Because of carbaryl's relatively low mammalian oral and dermal toxicity and broad control spectrum, it has had wide use in lawn and garden settings. Most of the carbamates are extremely toxic to Hymenoptera, and precautions must be taken to avoid exposure to foraging bees or parasitic wasps. Some of the carbamates are translocated within plants, making them an effective systemic treatment. (L795)
Trimethacarb is a carbamate pesticide. Carbamate pesticides are derived from carbamic acid and kill insects in a similar fashion as organophosphate insecticides. They are widely used in homes, gardens and agriculture. The first carbamate, carbaryl, was introduced in 1956 and more of it has been used throughout the world than all other carbamates combined. Because of carbaryl's relatively low mammalian oral and dermal toxicity and broad control spectrum, it has had wide use in lawn and garden settings. Most of the carbamates are extremely toxic to Hymenoptera, and precautions must be taken to avoid exposure to foraging bees or parasitic wasps. Some of the carbamates are translocated within plants, making them an effective systemic treatment. (L795)
RN given refers to 2,3,5(or 3,4,5)-isomer;  structure

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2,3,5-trimethylphenyl) N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7-5-8(2)9(3)10(6-7)14-11(13)12-4/h5-6H,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOKZHDTNBDPOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC(=O)NC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Record name 2,3,5-TRIMETHYLPHENYL METHYLCARBAMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18244
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9041318
Record name 2,3,5-Trimethylphenyl methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

2,3,5-trimethylphenyl methylcarbamate is a brown crystalline solid. Non corrosive. Used as an insecticide., Brown solid; [CAMEO]
Record name 2,3,5-TRIMETHYLPHENYL METHYLCARBAMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18244
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,3,5-Trimethylphenyl methylcarbamate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2953
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

2655-15-4, 12407-86-2
Record name 2,3,5-TRIMETHYLPHENYL METHYLCARBAMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18244
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,3,5-Trimethacarb
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2655-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5-Trimethylphenyl methylcarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002655154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimethacarb [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012407862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,5-Trimethylphenyl methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 3,5,?-trimethyl-, 1-(N-methylcarbamate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3,5-Trimethylphenyl methylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3,5-TRIMETHYLPHENYL METHYLCARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQN4BOS2C6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,3,5-TRIMETHYLPHENYLMETHYLCARBAMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6978
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to 2,3,5-Trimethacarb-d3: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to 2,3,5-Trimethacarb-d3. Designed for researchers, scientists, and professionals in drug development, this document consolidates key data into accessible formats and outlines detailed experimental protocols.

Core Chemical Properties

This compound is the deuterium-labeled form of 2,3,5-Trimethacarb, a carbamate insecticide.[1] The incorporation of deuterium isotopes makes it a valuable tool in analytical chemistry, particularly as an internal standard for quantitative analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR).[1]

The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
IUPAC Name (2,3,5-trimethylphenyl) N-(trideuteriomethyl)carbamatePubChem[2]
Molecular Formula C₁₁H₁₂D₃NO₂Santa Cruz Biotechnology[3]
Molecular Weight 196.26 g/mol PubChem[2], Santa Cruz Biotechnology[3]
Exact Mass 196.129108959 DaPubChem[2]
CAS Number 12407-86-2Benchchem[4]
Physical Description Brown crystalline solid (unlabeled form)ChemicalBook[5], PubChem[6]
XLogP3 2.5PubChem[2]
Polar Surface Area 38.3 ŲPubChem[2]
Synonyms HY-144173S, CS-0378253PubChem[2]

Chemical Structure

This compound is a carbamate ester.[5] Its structure consists of a 2,3,5-trimethylphenol group linked to an N-methylcarbamoyl group.[5][6] The key feature of this isotopically labeled molecule is the presence of three deuterium atoms on the N-methyl group, which replaces the standard protium atoms. This specific labeling is crucial for its use as an internal standard.[7]

The unlabeled compound, 2,3,5-Trimethacarb, is a major component of the insecticide Landrin.[4][5] It is often found in commercial formulations, such as BROOT, as a mixture with its 3,4,5-isomer.[4][8]

Experimental Protocols

Detailed methodologies are essential for the synthesis, characterization, and application of this compound in research settings.

The synthesis of this compound is most directly achieved through a de novo approach using deuterated building blocks to ensure precise labeling.[7]

Objective: To synthesize this compound with deuterium labels on the N-methyl group.

Methodology:

  • Generation of Deuterated Methyl Isocyanate (CD₃NCO): The primary precursor is trideuteromethylamine (CD₃NH₂). This is reacted with phosgene (COCl₂) or a phosgene equivalent in an inert solvent to produce deuterated methyl isocyanate. This step is critical as it introduces the deuterium label into the reactive moiety.[7]

  • Carbamoylation Reaction: The resulting deuterated methyl isocyanate (CD₃NCO) is then reacted with 2,3,5-trimethylphenol. This reaction is typically carried out in the presence of a suitable catalyst, such as a tertiary amine, in an aprotic solvent.

  • Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to isolate the final this compound compound with high purity.

A combination of spectroscopic techniques is employed to confirm the identity, purity, and isotopic labeling of the synthesized this compound.[7]

Objective: To verify the chemical structure and confirm the position and incorporation of deuterium.

Methodologies:

  • Mass Spectrometry (MS):

    • Protocol: The sample is introduced into a mass spectrometer (e.g., LC-MS or GC-MS).

    • Expected Observation: A molecular ion peak corresponding to the mass-to-charge ratio (m/z) of C₁₁H₁₂D₃NO₂ is expected, confirming the correct molecular weight and the incorporation of three deuterium atoms. Isotopic distribution analysis is used to determine the isotopic purity.[7]

  • Proton Nuclear Magnetic Resonance (¹H NMR):

    • Protocol: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃) and analyzed.

    • Expected Observation: A significant reduction or complete absence of the signal corresponding to the N-methyl protons confirms the successful deuteration at this position. The remaining signals for the aromatic and other methyl protons should be present with appropriate integrations.[7]

  • Deuterium Nuclear Magnetic Resonance (²H NMR):

    • Protocol: A deuterium NMR spectrum is acquired.

    • Expected Observation: A signal at the chemical shift corresponding to the N-CD₃ group provides direct evidence of deuterium at the intended position.[7]

  • Carbon-13 Nuclear Magnetic Resonance (¹³C NMR):

    • Protocol: A ¹³C NMR spectrum is acquired.

    • Expected Observation: The carbon atom of the N-CD₃ group will appear as a characteristic triplet due to coupling with the three deuterium atoms (spin I=1). This further confirms the location of the deuterium label.[7]

This protocol, adapted from an EPA method for the unlabeled isomers, details the extraction and quantification of trimethacarb from soil samples using gas chromatography (GC).[8] this compound would serve as an ideal internal standard in this type of assay.

Objective: To quantify 2,3,5-Trimethacarb residues in soil.

Methodology:

  • Extraction:

    • A 50-gram soil sample is extracted with a mixture of acetone, water, and phosphoric acid (700 mL : 300 mL : 5 mL).[8]

  • Filtration and Partitioning:

    • The extract is filtered. The acetone is then removed from the filtrate via evaporation.

    • The remaining aqueous solution is partitioned with dichloromethane to transfer the trimethacarb residues into the organic phase.[8]

  • Gas Chromatography (GC) Analysis:

    • Instrument: A gas chromatograph equipped with a suitable detector (e.g., Nitrogen-Phosphorus Detector or Mass Spectrometer).

    • Column and Conditions: A capillary column is used. The method specifies operating in splitless mode, as normal GC packings can promote decomposition.[8]

    • Quantification: The concentration of 2,3,5-Trimethacarb is determined by comparing its peak area to that of a known standard. Under specific conditions, the retention time for the 2,3,5-isomer is approximately 1.8 minutes.[8]

Visualized Workflow

The following diagram illustrates the logical workflow for the analytical characterization of synthesized this compound.

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Confirmation synthesis De Novo Synthesis (CD3NCO + 2,3,5-Trimethylphenol) purification Purification (Chromatography/Recrystallization) synthesis->purification ms Mass Spectrometry (MS) purification->ms nmr1h 1H NMR purification->nmr1h nmr2h 2H NMR purification->nmr2h nmr13c 13C NMR purification->nmr13c res_mw Correct MW & Isotopic Purity ms->res_mw res_pos Label Position Confirmed nmr1h->res_pos nmr2h->res_pos nmr13c->res_pos res_struct Structure Verified res_mw->res_struct res_pos->res_struct

Caption: Workflow for the synthesis and analytical confirmation of this compound.

References

Technical Guide: 2,3,5-Trimethacarb-d3 in Analytical and Toxicological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,3,5-Trimethacarb-d3, a deuterated isotopologue of the carbamate insecticide 2,3,5-Trimethacarb. This document details its chemical properties, its critical role as an internal standard in analytical methodologies, and the toxicological pathway of its non-labeled analogue.

Core Compound Data

This compound is primarily utilized in analytical chemistry to improve the accuracy and precision of quantitative methods for detecting 2,3,5-Trimethacarb in various matrices. The deuterium labeling provides a distinct mass-to-charge ratio for mass spectrometry, allowing it to be differentiated from the native compound while exhibiting nearly identical chemical and physical behavior during sample preparation and analysis.

PropertyValueSource(s)
CAS Number 12407-86-2[1]
Unlabeled CAS Number 2655-15-4[2]
Molecular Weight 196.26 g/mol [3]
Molecular Formula C₁₁H₁₂D₃NO₂

Toxicological Profile of 2,3,5-Trimethacarb: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for carbamate insecticides like 2,3,5-Trimethacarb is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is crucial for the termination of nerve impulses in cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (ACh). Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of postsynaptic receptors and leading to neurotoxicity.

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by Trimethacarb Presynaptic Presynaptic Neuron ACh_Vesicle ACh Vesicles Postsynaptic Postsynaptic Neuron ACh_Released Acetylcholine (ACh) ACh_Vesicle->ACh_Released Nerve Impulse ACh_Receptor ACh Receptor ACh_Released->ACh_Receptor Binds AChE Acetylcholinesterase (AChE) ACh_Released->AChE Hydrolysis Excess_ACh Excess ACh ACh_Receptor->Postsynaptic Stimulation (Na+ influx) Continuous_Stimulation Continuous Stimulation Choline_Uptake Choline Uptake AChE->Choline_Uptake Choline + Acetate Inhibited_AChE Inhibited AChE (Carbamylated) Choline_Uptake->Presynaptic Trimethacarb 2,3,5-Trimethacarb Trimethacarb->AChE Inhibits Excess_ACh->ACh_Receptor Hyperstimulation

Mechanism of Acetylcholinesterase Inhibition by 2,3,5-Trimethacarb.

Experimental Protocols: Quantitative Analysis using this compound

The following section outlines a comprehensive protocol for the quantitative analysis of 2,3,5-Trimethacarb in soil samples using this compound as an internal standard. This method is based on the principles of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Reagents and Materials
  • Solvents: Acetonitrile (ACN), Water (LC-MS grade), Methanol (MeOH), Acetic Acid.

  • Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Sodium Acetate (CH₃COONa).

  • Standards: 2,3,5-Trimethacarb analytical standard, this compound internal standard solution (e.g., 100 µg/mL in methanol).

  • Equipment: Homogenizer, centrifuge, vortex mixer, analytical balance, LC-MS/MS system.

Standard Preparation
  • Stock Solutions: Prepare a 1 mg/mL stock solution of 2,3,5-Trimethacarb in methanol.

  • Working Standard Solutions: Serially dilute the stock solution with acetonitrile to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).

  • Internal Standard Spiking Solution: Prepare a working solution of this compound in acetonitrile (e.g., 1 µg/mL).

Sample Preparation (QuEChERS Method)
  • Homogenization: Homogenize a representative soil sample.

  • Extraction:

    • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of water and shake for 5 minutes.

    • Fortify the sample by adding a known amount of the internal standard working solution (e.g., 100 µL of 1 µg/mL this compound).

    • Add 10 mL of 1% acetic acid in acetonitrile.

    • Vortex vigorously for 1 minute.

  • Partitioning:

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing anhydrous MgSO₄ and a suitable sorbent (e.g., PSA for removal of organic acids).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract:

    • Transfer the cleaned supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the analyte from matrix interferences.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS System:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • 2,3,5-Trimethacarb: Precursor ion (m/z) → Product ion (m/z)

      • This compound: Precursor ion (m/z) → Product ion (m/z) (Note: Specific MRM transitions should be optimized in-house).

Quantification

The concentration of 2,3,5-Trimethacarb in the sample is determined by calculating the ratio of the analyte peak area to the internal standard peak area and comparing this ratio to the calibration curve generated from the standards.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for quantitative analysis using an internal standard.

experimental_workflow sample_prep Sample Preparation (e.g., Homogenization) add_is Addition of Internal Standard (this compound) sample_prep->add_is extraction Extraction (e.g., Acetonitrile) add_is->extraction cleanup Sample Cleanup (d-SPE) extraction->cleanup lcms_analysis LC-MS/MS Analysis cleanup->lcms_analysis data_processing Data Processing lcms_analysis->data_processing quantification Quantification (Analyte/IS Ratio vs. Calibration Curve) data_processing->quantification final_result Final Concentration quantification->final_result

General workflow for quantitative analysis using an internal standard.

References

Synthesis and Isotopic Labeling of 2,3,5-Trimethacarb-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals, this technical guide provides an in-depth overview of the synthesis and isotopic labeling of 2,3,5-Trimethacarb-d3. This deuterated analog of the carbamate insecticide 2,3,5-Trimethacarb serves as a crucial internal standard for analytical and metabolic studies.

Introduction

2,3,5-Trimethacarb is a carbamate insecticide that functions by inhibiting the enzyme acetylcholinesterase. Isotopic labeling, the replacement of one or more atoms of a molecule with an isotope, is a vital technique for tracking the fate of a compound in biological and environmental systems. The introduction of deuterium (d or ²H), a stable isotope of hydrogen, into the 2,3,5-Trimethacarb structure to create this compound allows for its use as an internal standard in mass spectrometry-based analytical methods. This guide details the synthetic pathway, experimental protocols, and analytical characterization of this compound.

Synthetic Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the precursor, 2,3,5-trimethylphenol. The second and final step is the reaction of 2,3,5-trimethylphenol with a deuterated methyl isocyanate to yield the desired isotopically labeled product.

Synthesis of 2,3,5-Trimethylphenol

A common method for the synthesis of 2,3,5-trimethylphenol involves the rearrangement of 2,3,6-trimethylphenol under the influence of an aluminum trihalide catalyst.

Synthesis of this compound

The final product is synthesized by reacting 2,3,5-trimethylphenol with methyl-d3-isocyanate in the presence of a basic catalyst.

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Synthesis of 2,3,5-Trimethylphenol cluster_1 Step 2: Synthesis of this compound 2,3,6-Trimethylphenol 2,3,6-Trimethylphenol Rearrangement Reaction Rearrangement Reaction 2,3,6-Trimethylphenol->Rearrangement Reaction Aluminum Trihalide Aluminum Trihalide Aluminum Trihalide->Rearrangement Reaction 2,3,5-Trimethylphenol 2,3,5-Trimethylphenol Rearrangement Reaction->2,3,5-Trimethylphenol Carbamoylation Reaction Carbamoylation Reaction 2,3,5-Trimethylphenol->Carbamoylation Reaction Methyl-d3-isocyanate Methyl-d3-isocyanate Methyl-d3-isocyanate->Carbamoylation Reaction Basic Catalyst Basic Catalyst Basic Catalyst->Carbamoylation Reaction This compound This compound Carbamoylation Reaction->this compound Purification Purification This compound->Purification Final Product Final Product Purification->Final Product G Synthesized Product Synthesized Product Mass Spectrometry Mass Spectrometry Synthesized Product->Mass Spectrometry NMR Spectroscopy NMR Spectroscopy Synthesized Product->NMR Spectroscopy HPLC HPLC Synthesized Product->HPLC Molecular Weight & Isotopic Enrichment Molecular Weight & Isotopic Enrichment Mass Spectrometry->Molecular Weight & Isotopic Enrichment Structural Confirmation & Labeling Site Structural Confirmation & Labeling Site NMR Spectroscopy->Structural Confirmation & Labeling Site Chemical Purity Chemical Purity HPLC->Chemical Purity Verified this compound Verified this compound Molecular Weight & Isotopic Enrichment->Verified this compound Structural Confirmation & Labeling Site->Verified this compound Chemical Purity->Verified this compound

Physicochemical Properties of 2,3,5-Trimethacarb-d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties of 2,3,5-Trimethacarb-d3, an isotopically labeled form of the carbamate insecticide 2,3,5-Trimethacarb. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize deuterated standards for quantitative analysis.

Introduction

2,3,5-Trimethacarb is a component of the insecticide trimethacarb, which acts as an acetylcholinesterase inhibitor.[1][2] The deuterated analog, this compound, serves as an ideal internal standard for analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to ensure accurate quantification of trimethacarb residues in various matrices.[3] Its utility lies in its chemical similarity to the parent compound, while its distinct mass allows for clear differentiation in mass spectrometric analysis.

Physicochemical Data

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is available for the deuterated compound, other properties are extrapolated from its non-deuterated counterpart, 2,3,5-Trimethacarb, due to a lack of specific experimental data for the labeled variant.

PropertyValueSource
IUPAC Name (2,3,5-trimethylphenyl) N-(trideuteriomethyl)carbamate[4]
Molecular Formula C₁₁H₁₂D₃NO₂[5]
Molecular Weight 196.26 g/mol [4][5]
CAS Number 2655-15-4 (unlabeled)[5]
Appearance White to off-white solid[6]
Melting Point 123-124 °C (for 2,3,5-Trimethacarb)[6]
Boiling Point (Predicted) 287.8 ± 40.0 °C (for 2,3,5-Trimethacarb)[6]
Density (Predicted) 1.046 ± 0.06 g/cm³ (for 2,3,5-Trimethacarb)[6]
Solubility Slightly soluble in Chloroform and Methanol. Water solubility: 58 mg/L @ 23 °C (for 2,3,5-Trimethacarb)[1][6]
Stability Stable to light. Decomposed by strong acids and alkalis.[1]

Experimental Protocols

Detailed experimental protocols for the specific analysis of this compound are not extensively published. However, based on standard analytical techniques for carbamate insecticides, the following methodologies would be appropriate for its characterization and use as an internal standard.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the quantification of 2,3,5-Trimethacarb using this compound as an internal standard.

Objective: To determine the concentration of 2,3,5-Trimethacarb in a sample matrix.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Analytical column suitable for pesticide analysis (e.g., DB-5ms)

  • Helium (carrier gas)

  • 2,3,5-Trimethacarb analytical standard

  • This compound internal standard solution (of known concentration)

  • Sample for analysis

  • Organic solvent (e.g., acetone, ethyl acetate)

  • Anhydrous sodium sulfate

  • Centrifuge

  • Vortex mixer

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Homogenize the solid sample.

    • Extract a known weight of the sample with an appropriate organic solvent by shaking or sonication.

    • Add anhydrous sodium sulfate to remove any residual water.

    • Centrifuge the sample and collect the supernatant.

  • Internal Standard Spiking:

    • Add a precise volume of the this compound internal standard solution to the extracted sample.

  • Calibration Curve Preparation:

    • Prepare a series of calibration standards containing known concentrations of 2,3,5-Trimethacarb.

    • Spike each calibration standard with the same amount of this compound internal standard.

  • GC-MS Analysis:

    • Inject the prepared samples and calibration standards into the GC-MS system.

    • Use an appropriate temperature program for the GC oven to separate the analytes.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for both 2,3,5-Trimethacarb and this compound.

  • Data Analysis:

    • Calculate the ratio of the peak area of 2,3,5-Trimethacarb to the peak area of this compound for each sample and standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the 2,3,5-Trimethacarb standards.

    • Determine the concentration of 2,3,5-Trimethacarb in the samples by interpolating their peak area ratios on the calibration curve.

Visualizations

Acetylcholinesterase Inhibition Pathway

2,3,5-Trimethacarb, like other carbamate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE).[1] This inhibition leads to the accumulation of the neurotransmitter acetylcholine in the synaptic cleft, causing continuous nerve stimulation.

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_inhibition ACh Acetylcholine ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binds to AChE Acetylcholinesterase AChE->ACh Hydrolyzes Choline Choline Acetate Acetate Nerve_Impulse Nerve_Impulse ACh_Receptor->Nerve_Impulse Causes Nerve Impulse Trimethacarb This compound (or Trimethacarb) Trimethacarb->AChE Inhibits

Caption: Inhibition of Acetylcholinesterase by 2,3,5-Trimethacarb.

Experimental Workflow for Internal Standard Use

The primary application of this compound is as an internal standard in quantitative analytical workflows. The following diagram illustrates a typical process.

Internal_Standard_Workflow start Start: Sample Collection extraction Sample Extraction start->extraction spike Spike with This compound (Internal Standard) extraction->spike analysis GC-MS or LC-MS Analysis spike->analysis data_processing Data Processing (Peak Area Ratio) analysis->data_processing quantification Quantification using Calibration Curve data_processing->quantification end_node End: Report Concentration quantification->end_node

Caption: Workflow for using this compound as an internal standard.

References

Stability and Storage of 2,3,5-Trimethacarb-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,3,5-Trimethacarb-d3. The information presented herein is crucial for maintaining the integrity of this isotopically labeled compound, ensuring its suitability for use as an internal standard in analytical methodologies and for various research applications. The stability of this compound is inferred from data available for its unlabeled counterpart, 2,3,5-Trimethacarb, as specific stability studies on the deuterated analog are not extensively available in public literature. Deuterium labeling is generally considered to have a minimal effect on the chemical stability of a molecule, although it can influence the rate of metabolic degradation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValue
Chemical Formula C₁₁H₁₂D₃NO₂
Molecular Weight 196.26 g/mol
Appearance Off-white to brown solid
CAS Number 12407-86-2
Synonyms (2,3,5-trimethylphenyl) N-(trideuteriomethyl)carbamate

Stability Profile

The stability of this compound is influenced by several environmental factors, including pH, light, and temperature. The primary degradation pathways for the parent compound, and therefore presumed for the deuterated analog, are hydrolysis and atmospheric photolysis.

Hydrolytic Stability

Hydrolysis is a significant degradation pathway for 2,3,5-Trimethacarb, with the rate being highly dependent on the pH of the aqueous solution. The compound is most stable in acidic to neutral conditions and decomposes in alkaline environments.

pHHalf-life (t½)
4Stable
7Approximately 40 days
8Approximately 3 days
>8Rapid decomposition

Note: Data is for the unlabeled 2,3,5-Trimethacarb and is intended to provide a conservative estimate for the deuterated analog.

Photolytic Stability

2,3,5-Trimethacarb is considered to be relatively stable to light in its solid form and in aqueous solutions. However, in the atmosphere, it is susceptible to degradation by photochemically produced hydroxyl radicals.

ConditionStability
Solid State (light exposure) Stable
Aqueous Solution (light exposure) Relatively Stable
Atmospheric (vapor phase) Degradation by hydroxyl radicals
Thermal Stability

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended:

ConditionRecommendation
Temperature Store at 2-8°C for long-term storage. Room temperature is acceptable for short-term use.
Light Store in a light-resistant container to protect from photolytic degradation.
Atmosphere Store in a tightly sealed container to protect from atmospheric moisture and contaminants.
pH Avoid storage in basic solutions to prevent hydrolysis.

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound, based on established OECD and ICH guidelines for pesticide and drug stability testing.

Hydrolysis Stability Study (Adapted from OECD Guideline 111)

This study is designed to determine the rate of hydrolysis of this compound in aqueous solutions at different pH values.

Hydrolysis_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Evaluation prep_buffers Prepare sterile aqueous buffer solutions (pH 4, 7, 9) prep_solution Prepare a stock solution of this compound in a suitable solvent spike Spike buffer solutions with the stock solution prep_solution->spike incubate Incubate samples in the dark at a constant temperature (e.g., 25°C or 50°C) spike->incubate sampling Withdraw aliquots at predetermined time intervals incubate->sampling analysis Analyze aliquots using a validated stability-indicating analytical method (e.g., LC-MS/MS) sampling->analysis quantify Quantify the concentration of this compound and any major degradation products analysis->quantify kinetics Determine the rate of degradation and calculate the half-life at each pH quantify->kinetics Photostability_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis prep_solid Prepare solid samples of this compound expose Expose samples to a controlled light source (e.g., xenon or fluorescent lamp) providing both UV and visible light prep_solid->expose prep_solution Prepare a solution of this compound in a suitable solvent prep_solution->expose analysis Analyze exposed and control samples at appropriate time intervals using a validated stability-indicating method expose->analysis dark_control Simultaneously, store control samples in the dark under the same temperature conditions dark_control->analysis compare Compare the results of the exposed samples to the dark controls to determine the extent of photodegradation analysis->compare Degradation_Pathway cluster_products Trimethacarb_d3 This compound Hydrolysis Hydrolysis (Alkaline Conditions) Trimethacarb_d3->Hydrolysis Products Degradation Products Hydrolysis->Products Trimethylphenol 2,3,5-Trimethylphenol Products->Trimethylphenol Methylamine_d3 Methylamine-d3 Products->Methylamine_d3 CO2 Carbon Dioxide Products->CO2

Commercial Suppliers and Technical Guide for Research-Grade 2,3,5-Trimethacarb-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of research-grade 2,3,5-Trimethacarb-d3. It includes a comparative summary of suppliers, a detailed experimental protocol for its application as an internal standard in quantitative analysis, and a visual representation of the analytical workflow.

Commercial Supplier Overview

This compound is a deuterated analog of the carbamate insecticide 2,3,5-Trimethacarb. Its primary application in a research setting is as an internal standard for accurate quantification of 2,3,5-Trimethacarb in various matrices using techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). Several chemical suppliers offer this compound for research purposes. The following table summarizes the available information from prominent commercial vendors.

SupplierProduct/Catalog No.CAS No.Molecular FormulaMolecular Weight ( g/mol )PurityIsotopic EnrichmentAvailable Quantities
Santa Cruz Biotechnology sc-2151042655-15-4 (unlabeled)C₁₁H₁₂D₃NO₂196.26Lot-specific, refer to Certificate of AnalysisNot specifiedInquire
Benchchem B341844412407-86-2Not specified193.24 (unlabeled)Not specifiedNot specifiedInquire
MedChemExpress HY-144173SNot specifiedC₁₁H₁₂D₃NO₂196.26>98% (typical)Not specified1mg, 5mg, 10mg
LGC Standards TRC-T796162Not specifiedNot specifiedNot specifiedTypically >95% (HPLC) for TRC products[1][2][3][4]Not specifiedInquire

Note: Data presented is based on publicly available information on supplier websites and may require direct inquiry or consultation of the Certificate of Analysis for the most accurate and lot-specific details.

Experimental Protocol: Quantitative Analysis of 2,3,5-Trimethacarb using this compound as an Internal Standard by LC-MS/MS

This protocol outlines a general procedure for the quantification of 2,3,5-Trimethacarb in a sample matrix (e.g., environmental water, biological plasma) using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Materials and Reagents:

  • 2,3,5-Trimethacarb analytical standard

  • This compound (internal standard)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid or ammonium acetate (mobile phase modifier)

  • Sample matrix (e.g., water, plasma)

  • Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)

  • Autosampler vials

2. Preparation of Standard Solutions:

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 2,3,5-Trimethacarb and this compound in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions of 2,3,5-Trimethacarb by serial dilution of the primary stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) from its primary stock solution.

3. Sample Preparation:

  • Spiking with Internal Standard: To a known volume or weight of the sample, add a precise volume of the this compound internal standard working solution.

  • Extraction (if necessary):

    • Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent, vortex, centrifuge, and collect the organic layer.

    • Solid Phase Extraction (SPE): Condition the SPE cartridge, load the sample, wash with a weak solvent, and elute the analyte and internal standard with a strong solvent.

  • Solvent Evaporation and Reconstitution: Evaporate the solvent from the extracted sample under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 2,3,5-Trimethacarb: Determine the precursor ion (e.g., [M+H]⁺) and a characteristic product ion.

      • This compound: Determine the precursor ion (e.g., [M+H]⁺, which will be +3 Da higher than the unlabeled compound) and a corresponding product ion.

    • Optimize collision energy and other MS parameters for maximum signal intensity.

5. Data Analysis and Quantification:

  • Calibration Curve: Prepare a set of calibration standards by spiking blank matrix with known concentrations of 2,3,5-Trimethacarb and a constant concentration of this compound.

  • Ratio Calculation: For each standard and sample, calculate the peak area ratio of the analyte to the internal standard.

  • Quantification: Plot the peak area ratio against the concentration of the calibration standards to generate a calibration curve. Determine the concentration of 2,3,5-Trimethacarb in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for quantitative analysis using a deuterated internal standard.

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_quant Quantification ss Stock Solutions (Analyte & IS) ws Working Standards (Analyte) ss->ws is_ws IS Working Solution ss->is_ws cal Generate Calibration Curve ws->cal spike Spike Sample with IS is_ws->spike sample Sample Collection sample->spike extract Liquid-Liquid or Solid Phase Extraction spike->extract evap Evaporation & Reconstitution extract->evap filter Filtration evap->filter lcms LC-MS/MS Injection (MRM Mode) filter->lcms data Data Acquisition (Peak Areas) lcms->data ratio Calculate Peak Area Ratio (Analyte / IS) data->ratio ratio->cal quant Determine Sample Concentration ratio->quant cal->quant

Caption: General workflow for quantitative analysis using a deuterated internal standard.

References

The Environmental Fate and Degradation of 2,3,5-Trimethacarb: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the environmental fate and degradation of the N-methylcarbamate insecticide, 2,3,5-Trimethacarb. This document details the chemical and physical properties of the compound, its degradation pathways through hydrolysis, photolysis, and microbial action, and the experimental methodologies used to study these processes. Quantitative data is presented in structured tables for comparative analysis, and key processes are visualized using logical diagrams.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,3,5-Trimethacarb is fundamental to predicting its environmental distribution and persistence. As a component of the insecticide trimethacarb, it is a brown crystalline solid with limited water solubility and is not expected to readily volatilize from soil or water surfaces.[1] Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₁H₁₅NO₂[2]
Molecular Weight193.24 g/mol [2]
Water Solubility58 mg/L at 23 °C[1]
Vapor Pressure5.1 x 10⁻⁵ mm Hg at 25 °C[1]
Estimated Koc470[1]
Estimated BCF60[1]

Environmental Degradation Pathways

2,3,5-Trimethacarb is subject to degradation in the environment through a combination of chemical and biological processes, primarily hydrolysis, photolysis, and microbial metabolism.[3] These pathways are critical in determining the persistence and potential for environmental exposure of this insecticide.

Hydrolysis

Hydrolysis is a significant abiotic degradation pathway for 2,3,5-Trimethacarb, particularly in alkaline aquatic environments.[3] The rate of hydrolysis is highly dependent on pH, with faster degradation occurring under more alkaline conditions.[3] The primary hydrolysis products are 2,3,5-trimethylphenol, carbon dioxide, and methylamine.[3]

The general hydrolysis reaction is depicted below:

Hydrolysis_Pathway 2,3,5-Trimethacarb 2,3,5-Trimethacarb Products 2,3,5-Trimethylphenol Carbon Dioxide Methylamine 2,3,5-Trimethacarb->Products Hydrolysis H2O H2O H2O->2,3,5-Trimethacarb OH- OH- OH-->2,3,5-Trimethacarb (alkaline conditions) Biodegradation_Pathway cluster_initial Initial Degradation cluster_secondary Secondary Degradation cluster_tertiary Further Metabolism 2_3_5_Trimethacarb 2_3_5_Trimethacarb Hydrolysis_Products 2,3,5-Trimethylphenol Methylcarbamic Acid 2_3_5_Trimethacarb->Hydrolysis_Products Hydrolysis Carbamate_Hydrolase Carbamate Hydrolase Carbamate_Hydrolase->2_3_5_Trimethacarb Methylcarbamic_Acid Methylcarbamic Acid 2_3_5_Trimethylphenol 2,3,5-Trimethylphenol Decomposition_Products Methylamine Carbon Dioxide Methylcarbamic_Acid->Decomposition_Products Spontaneous_Decomposition Spontaneous Decomposition Spontaneous_Decomposition->Methylcarbamic_Acid Central_Metabolism Central Metabolism 2_3_5_Trimethylphenol->Central_Metabolism Ring_Cleavage Ring Cleavage Ring_Cleavage->2_3_5_Trimethylphenol Soil_Biodegradation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Soil_Collection Soil Collection & Characterization Test_Substance_Application Application of 2,3,5-Trimethacarb Soil_Collection->Test_Substance_Application Microcosm_Setup Microcosm Setup Test_Substance_Application->Microcosm_Setup Incubation Incubation (Controlled Conditions) Microcosm_Setup->Incubation Sampling Periodic Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Cleanup Extract Cleanup Extraction->Cleanup Instrumental_Analysis GC-NPD / GC-MS Analysis Cleanup->Instrumental_Analysis Data_Analysis Data Analysis Instrumental_Analysis->Data_Analysis Half_Life_Determination DT50 Calculation Data_Analysis->Half_Life_Determination Metabolite_Identification Metabolite ID Data_Analysis->Metabolite_Identification

References

Toxicological profile of 2,3,5-Trimethacarb isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Toxicological Profile of 2,3,5-Trimethacarb and its Isomers

Introduction

Trimethacarb is a carbamate insecticide that functions primarily through stomach action with some contact effects.[1] It is not a single chemical entity but a mixture of two positional isomers: 2,3,5-trimethylphenyl methylcarbamate and 3,4,5-trimethylphenyl methylcarbamate.[1][2][3] Commercial formulations, such as Broot® and Landrin®, typically contain these isomers in a ratio ranging from 3.5:1 to 5:1, with the 3,4,5-isomer being the predominant component.[1][3][4] The CAS Registry Numbers for the individual components are 2655-15-4 for the 2,3,5-isomer and 2686-99-9 for the 3,4,5-isomer.[5]

The primary mechanism of toxic action for trimethacarb, like other carbamate insecticides, is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][4][6] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in neurotoxicity. This guide provides a comprehensive overview of the toxicological data available for trimethacarb, focusing on its isomers, with detailed data, experimental methodologies, and pathway visualizations.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of trimethacarb. The data generally pertains to the technical mixture of isomers unless otherwise specified.

Table 2.1: Acute Toxicity Profile of Trimethacarb
Test TypeSpeciesRouteValue (LD50)Toxicity CategoryReference
Acute OralRatOral125 - 208 mg/kgII[2][6]
Acute DermalRatDermal>2,000 mg/kgIII[2]
Acute DermalRabbitDermal>2,000 - >2,500 mg/kgIII[2][6]
Primary Eye IrritationRabbitOcularSlight IrritationIII[6]
Primary Skin IrritationRabbitDermalNon-irritantIV[6]

Toxicity Categories are based on the EPA classification system.

Table 2.2: Subchronic Toxicity Profile of Trimethacarb
Study DurationSpeciesEffectNOAELLOAELReference
90-Day FeedingRatDepression of body weight, food/water consumption, plasma/erythrocyte AChE activity300 ppmNot specified[7]
90-Day FeedingMouseDepression of plasma/erythrocyte AChE activity600 ppmNot specified[7]
1-Year FeedingDogAcetylcholinesterase depressionNot specified2000 ppm[4][8]

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level.

Table 2.3: Ecotoxicological Profile of Trimethacarb
Test TypeSpeciesValueClassificationReference
Avian Acute Oral LD50Birds (general)238 mg/kgToxic[3]
Avian Dietary LC50Mallard Duck2300 ppmSlightly Toxic[6]
Avian Dietary LC50Ring-Neck Pheasant4500 ppmSlightly Toxic[6]
Avian Dietary LC50Japanese Quail2000 ppmSlightly Toxic[6]
Freshwater Fish LC50Rainbow Trout1.0 mg/LHighly Toxic[6]
Freshwater Fish LC50Bluegill11.6 mg/LSlightly Toxic[6]
Aquatic LifeGeneralVery toxic to aquatic life with long lasting effects.[3][9]-[3][9]
BeesGeneralToxic in spray formulations-[3]

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. However, the methodologies can be inferred based on standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD 423 Method)

The acute oral toxicity values (LD50) are likely determined using a method similar to the OECD Test Guideline 423 (Acute Toxic Class Method).[10]

  • Principle: A stepwise procedure using a small number of animals per step to classify a substance's toxicity.[10]

  • Test Animals: Typically, young adult rats of a single sex (usually females) are used.[10]

  • Procedure:

    • A starting dose is selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on existing information.[10]

    • The substance is administered orally via gavage to a group of three animals.[10]

    • Animals are observed for mortality, moribundity, and clinical signs of toxicity (e.g., tremors, convulsions, salivation, diarrhea, lethargy) for at least 14 days.[10][11]

    • Depending on the outcome, the dose is increased or decreased for the next group of animals until the lethal range is identified.[10]

Subchronic Toxicity (90-Day Rodent Feeding Study)

The 90-day feeding studies in rats and mice likely followed a protocol similar to OECD Test Guideline 408.

  • Principle: To characterize the potential adverse effects of a substance following repeated oral administration over 90 days.

  • Test Animals: Groups of laboratory rodents (e.g., rats, mice) of both sexes.

  • Procedure:

    • The test substance is administered daily in the diet at three or more dose levels, plus a control group.

    • Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

    • At the end of the 90-day period, blood samples are collected for hematology and clinical chemistry analysis, including plasma and erythrocyte cholinesterase activity.

    • A full necropsy is performed, and organs are weighed and examined histopathologically.

    • The NOAEL is determined as the highest dose at which no statistically or biologically significant adverse effects are observed.[7]

Mechanism of Action and Metabolic Pathways

Cholinesterase Inhibition

Trimethacarb's primary mode of action is the inhibition of acetylcholinesterase (AChE).[1] AChE is an enzyme that breaks down the neurotransmitter acetylcholine (ACh) at nerve synapses. By inhibiting AChE, trimethacarb causes an accumulation of ACh, leading to continuous nerve stimulation, which results in signs of neurotoxicity such as tremors, convulsions, and in severe cases, paralysis and death.[3] This inhibition occurs through the carbamoylation of the serine residue at the active site of the enzyme.[12] This process is typically reversible.

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by Trimethacarb cluster_effects Toxicological Outcome ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Substrate Receptor Cholinergic Receptors ACh->Receptor Binds Hydrolysis Hydrolysis AChE->Hydrolysis Catalyzes Inhibited_AChE Inhibited AChE Receptor->ACh Signal Transduction Trimethacarb 2,3,5-Trimethacarb Trimethacarb->AChE Inhibits ACh_Accumulation ACh Accumulation Inhibited_AChE->ACh_Accumulation Leads to Overstimulation Receptor Overstimulation ACh_Accumulation->Overstimulation Neurotoxicity Neurotoxic Effects (Tremors, Convulsions, etc.) Overstimulation->Neurotoxicity

Mechanism of Acetylcholinesterase (AChE) Inhibition by 2,3,5-Trimethacarb.
Metabolism and Degradation

Trimethacarb is metabolized in both animals and plants and is subject to environmental degradation.

  • Animal Metabolism: In mice, administration of labeled trimethacarb isomers resulted in the formation of 15-20 metabolites, indicating that both hydrolytic and non-hydrolytic metabolic pathways are significant.[4][7] Urinary metabolites often include glucuronide or sulfate conjugates.[4][7]

  • Plant Metabolism: In plants, metabolism primarily occurs via the hydroxylation of the N-methyl group and the methyl groups on the phenyl ring.[4][7] These hydroxylated metabolites can then be conjugated as glucosides.[13]

  • Environmental Fate: In soil, trimethacarb is moderately biodegradable, with a half-life of approximately 42 days in one study.[4] Hydrolysis is also a key degradation pathway, particularly in alkaline conditions (pH > 8), breaking the compound down into trimethylphenols, carbon dioxide, and methylamine.[3][6]

Metabolism_Pathway cluster_animal Animal Metabolism cluster_plant Plant Metabolism Trimethacarb 2,3,5-Trimethacarb Isomer Hydrolysis Hydrolysis (Ester Cleavage) Trimethacarb->Hydrolysis Oxidation Oxidation (Ring & N-Methyl) Trimethacarb->Oxidation Hydroxylation Hydroxylation (Ring-Methyl Groups) Trimethacarb->Hydroxylation Conjugation Conjugation (Glucuronides, Sulfates) Hydrolysis->Conjugation Oxidation->Conjugation Excretion Urinary Excretion Conjugation->Excretion Glucosidation Glucoside Conjugation Hydroxylation->Glucosidation

Simplified Metabolic Pathways of 2,3,5-Trimethacarb in Animals and Plants.

General Toxicological Assessment Workflow

The evaluation of a chemical like 2,3,5-trimethacarb follows a structured workflow. This process integrates data from various sources to build a comprehensive hazard profile and inform risk assessment.

Toxicology_Workflow A Step 1: Characterization & In Silico Analysis B Step 2: In Vitro Assays (e.g., AChE Inhibition, Genotoxicity) A->B C Step 3: Acute Toxicity Testing (Oral, Dermal, Inhalation) B->C D Step 4: Subchronic & Chronic Toxicity Testing C->D E Step 5: Ecotoxicity & Environmental Fate Assessment C->E F Step 6: Hazard Identification & Dose-Response Assessment D->F E->F G Step 7: Risk Assessment (ADI Calculation, Exposure Scenarios) F->G

General Workflow for the Toxicological Assessment of a Pesticide.

Conclusion

The toxicological profile of 2,3,5-trimethacarb and its associated isomers is characteristic of carbamate insecticides. It exhibits moderate to high acute oral toxicity in mammals and is classified as toxic to birds and highly toxic to some aquatic species. The primary mechanism of toxicity is the reversible inhibition of acetylcholinesterase. Subchronic feeding studies indicate that the main effects at lower doses are related to this enzymatic inhibition, with more systemic effects like reduced body weight gain occurring at higher concentrations. The compound is metabolized through hydrolysis, oxidation, and conjugation in animals and is biodegradable in the environment. Significant data gaps remain, particularly concerning oncogenicity, teratology, and mutagenicity, as noted in older regulatory assessments.[6] A comprehensive risk assessment requires addressing these gaps to fully understand the potential hazards to human health and the environment.

References

2,3,5-Trimethacarb-d3: A Technical Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 2,3,5-Trimethacarb-d3, a deuterated isotopologue of the carbamate insecticide 2,3,5-Trimethacarb. The information is intended to support researchers, scientists, and drug development professionals in the safe handling, storage, and use of this compound. Data has been compiled from various supplier safety data sheets and chemical databases.

Chemical and Physical Properties

This compound is a stable isotope-labeled form of 2,3,5-Trimethacarb. The deuteration is typically on the N-methyl group. The physical and chemical properties are largely comparable to the unlabeled compound.

PropertyValueSource
Chemical Formula C₁₁H₁₂D₃NO₂[1][2]
Molecular Weight 196.26 g/mol [1][2][3]
CAS Number (Unlabeled) 2655-15-4[1][2]
Appearance Brown crystalline solid[4][5]
Solubility Water: 58 mg/L at 23°C (for unlabeled)[4][6]
Melting Point 105-114 °C (for unlabeled)[4][6]
Vapor Pressure 5.1 x 10⁻⁵ mm Hg at 25 °C (for unlabeled)[4]

Toxicological Information

Toxicological data for the deuterated compound is limited. The information provided is primarily for the non-deuterated 2,3,5-Trimethacarb and should be considered relevant for safety assessment. The primary mechanism of toxicity for trimethacarb is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[7][8] This inhibition is reversible.[7]

Toxicity DataValueSpeciesSource
Acute Oral LD50 125 mg/kgRat[6]
Acute Dermal LD50 >2 g/kgRabbit[6]
Avian Acute Oral LD50 238 mg/kgBirds[7]
Avian Dietary Toxicity 2300 ppm (Mallard Duck), 4500 ppm (Ring-Neck Pheasant), 2000 ppm (Japanese Quail)Birds[6]
Freshwater Fish Toxicity 1.0 mg/L (Rainbow Trout - highly toxic), 11.6 mg/L (Bluegill - slightly toxic)Fish[6]

Symptoms of Exposure: Acute exposure to cholinesterase inhibitors can lead to a cholinergic crisis, characterized by symptoms such as nausea, vomiting, salivation, sweating, bradycardia, hypotension, and in severe cases, convulsions and respiratory muscle failure.

Hazard Identification and Safety Precautions

Hazard Statements:

  • Harmful if swallowed.

  • May cause skin irritation.

  • May cause serious eye irritation.

  • Very toxic to aquatic life with long-lasting effects.[7]

Precautionary Measures:

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Wash skin thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • Avoid release to the environment.

Handling and Storage

  • Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. The recommended shipping temperature is room temperature.[1]

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing has stopped, give artificial respiration. Get medical attention.[9]
Skin Contact Immediately wash off with soap and plenty of water. If irritation persists, seek medical attention.[9]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Experimental Protocols

General Acetylcholinesterase Inhibition Assay (Ellman's Method):

This colorimetric assay measures the activity of acetylcholinesterase. The enzyme hydrolyzes a substrate (acetylthiocholine), and the product (thiocholine) reacts with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to produce a yellow color, which is measured spectrophotometrically.

Materials:

  • Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • This compound (or other inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Add the buffer, DTNB, and the inhibitor (this compound at various concentrations) to the wells of the microplate.

  • Initiate the reaction by adding the AChE solution to the wells.

  • Add the substrate (ATCI) to start the enzymatic reaction.

  • Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

Visualizations

The following diagrams illustrate the mechanism of action of 2,3,5-Trimethacarb and a general workflow for safe handling.

G Mechanism of Acetylcholinesterase Inhibition by 2,3,5-Trimethacarb Trimethacarb 2,3,5-Trimethacarb Binding Binding to Active Site Trimethacarb->Binding Inhibitor AChE Acetylcholinesterase (AChE) (Active Enzyme) AChE->Binding Acetylcholine Acetylcholine (Neurotransmitter) Carbamoylated_AChE Carbamoylated AChE (Inactive Enzyme) Binding->Carbamoylated_AChE Reversible Inhibition Hydrolysis Spontaneous Hydrolysis (Slow) Carbamoylated_AChE->Hydrolysis Accumulation Accumulation in Synapse Carbamoylated_AChE->Accumulation Prevents Breakdown of Acetylcholine Regenerated_AChE Regenerated AChE (Active Enzyme) Hydrolysis->Regenerated_AChE Nerve_Impulse Continuous Nerve Impulse Transmission Accumulation->Nerve_Impulse

Caption: Mechanism of reversible acetylcholinesterase inhibition by 2,3,5-Trimethacarb.

G Safe Handling Workflow for this compound Start Start: Receive Chemical Risk_Assessment Conduct Risk Assessment Start->Risk_Assessment PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Risk_Assessment->PPE Handling Handle in a Ventilated Area (Fume Hood) PPE->Handling Weighing Weighing and Preparation Handling->Weighing Experiment Conduct Experiment Weighing->Experiment Waste Dispose of Waste Properly Experiment->Waste Decontamination Decontaminate Work Area Waste->Decontamination Storage Store in a Secure, Dry, Ventilated Place Decontamination->Storage End End Storage->End

Caption: A general workflow for the safe handling of this compound in a laboratory setting.

References

An In-depth Technical Guide to the Mechanism of Action of Trimethacarb Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trimethacarb is a carbamate insecticide that exerts its toxic effects through the reversible inhibition of the enzyme acetylcholinesterase (AChE). This inhibition leads to the accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, resulting in a state of continuous nerve stimulation known as a cholinergic crisis. This overstimulation of the nervous system is ultimately lethal to susceptible insect species. This technical guide provides a comprehensive overview of the mechanism of action of Trimethacarb, including its biochemical and physiological effects, quantitative toxicity data, detailed experimental protocols for studying its activity, and visual representations of the key pathways and workflows involved.

Introduction

Trimethacarb is a synthetic carbamate insecticide used to control a variety of insect pests.[1] It is a mixture of two positional isomers: 3,4,5-trimethylphenyl methylcarbamate and 2,3,5-trimethylphenyl methylcarbamate.[2] Like other carbamate insecticides, its primary mode of action is the disruption of the central nervous system by inhibiting acetylcholinesterase.[1][2] Understanding the precise molecular interactions and the subsequent physiological consequences is crucial for the development of more selective and effective insecticides, as well as for assessing the toxicological risk to non-target organisms.

Mechanism of Action

The primary target of Trimethacarb is the enzyme acetylcholinesterase (AChE), which is essential for the termination of nerve impulses in cholinergic synapses.[2]

Reversible Inhibition of Acetylcholinesterase

Trimethacarb acts as a competitive inhibitor of AChE. The carbamate moiety of the Trimethacarb molecule binds to the serine hydroxyl group in the active site of the enzyme, forming a carbamoylated enzyme complex. This process is analogous to the binding of the natural substrate, acetylcholine, but the subsequent hydrolysis of the carbamoylated enzyme is significantly slower than the hydrolysis of the acetylated enzyme.[3][4] This leads to a temporary inactivation of AChE.

The inhibition by carbamates is reversible, as the carbamoyl-enzyme bond will eventually hydrolyze, regenerating the active enzyme.[5] The rate of this decarbamoylation is a key determinant of the duration and severity of the toxic effects.[3][4]

cluster_0 Normal Synaptic Transmission cluster_1 Action of Trimethacarb cluster_2 Resulting Cholinergic Crisis ACh Acetylcholine (ACh) Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds and Activates AChE Acetylcholinesterase (AChE) AChE->ACh Hydrolyzes Inactive_AChE Carbamoylated AChE (Inactive) AChE->Inactive_AChE Continuous_Stimulation Continuous Receptor Stimulation Postsynaptic_Receptor->Continuous_Stimulation Trimethacarb Trimethacarb Trimethacarb->AChE Binds and Inhibits Excess_ACh Excess ACh Excess_ACh->Postsynaptic_Receptor

Figure 1: Mechanism of Trimethacarb Action
Cholinergic Crisis

The inhibition of AChE by Trimethacarb leads to an accumulation of acetylcholine in the synaptic cleft.[6][7] This excess acetylcholine repeatedly stimulates muscarinic and nicotinic receptors on the postsynaptic membrane, leading to a state of uncontrolled nerve firing known as a cholinergic crisis.[1][6][7] The symptoms of cholinergic crisis in insects include hyperactivity, tremors, convulsions, paralysis, and ultimately, death due to respiratory failure.[6][7]

Trimethacarb Trimethacarb Exposure AChE_Inhibition Acetylcholinesterase (AChE) Inhibition Trimethacarb->AChE_Inhibition ACh_Accumulation Acetylcholine (ACh) Accumulation AChE_Inhibition->ACh_Accumulation Muscarinic_Stimulation Muscarinic Receptor Overstimulation ACh_Accumulation->Muscarinic_Stimulation Nicotinic_Stimulation Nicotinic Receptor Overstimulation ACh_Accumulation->Nicotinic_Stimulation SLUDGE SLUDGE Symptoms: - Salivation - Lacrimation - Urination - Defecation - GI Distress - Emesis Muscarinic_Stimulation->SLUDGE Paralysis Muscle Fasciculations, Paralysis, Respiratory Failure Nicotinic_Stimulation->Paralysis

Figure 2: Cholinergic Crisis Signaling Pathway

Quantitative Toxicity Data

The toxicity of Trimethacarb is typically quantified using metrics such as the half-maximal inhibitory concentration (IC50) for enzyme inhibition and the median lethal dose (LD50) for organismal toxicity.

Parameter Species Value Route of Exposure Reference
Acute Oral LD50 Rat125 mg/kgOral[8]
Acute Dermal LD50 Rabbit>2 g/kgDermal[8]
Oral LD50 (2,3,5-isomer) Mouse>250 mg/kgOral[9]
Intraperitoneal LD50 (2,3,5-isomer) Mouse305 mg/kgIntraperitoneal[9]
Freshwater Fish Toxicity (Rainbow Trout) Oncorhynchus mykiss1.0 mg/L (highly toxic)-[8]
Freshwater Fish Toxicity (Bluegill) Lepomis macrochirus11.6 mg/L (slightly toxic)-[8]
Avian Dietary Toxicity (Mallard Duck) Anas platyrhynchos2300 ppm (slightly toxic)-[8]
Avian Dietary Toxicity (Ring-Necked Pheasant) Phasianus colchicus4500 ppm (slightly toxic)-[8]
Avian Dietary Toxicity (Japanese Quail) Coturnix japonica2000 ppm (slightly toxic)-[8]

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric assay to determine the in vitro inhibition of acetylcholinesterase by Trimethacarb.

Materials:

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Trimethacarb stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of AChE in phosphate buffer.

    • Prepare a solution of DTNB in phosphate buffer.

    • Prepare a solution of ATCI in deionized water.

    • Prepare serial dilutions of Trimethacarb in phosphate buffer from the stock solution. The final DMSO concentration in the wells should be below 1%.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of phosphate buffer to the blank wells.

    • Add 20 µL of the different concentrations of Trimethacarb solution to the test wells.

    • Add 20 µL of phosphate buffer (without inhibitor) to the control wells.

    • Add 140 µL of phosphate buffer to all wells.

    • Add 20 µL of the AChE solution to the test and control wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Add 20 µL of the DTNB solution to all wells.

    • Initiate the reaction by adding 20 µL of the ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each Trimethacarb concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the Trimethacarb concentration to determine the IC50 value.

Start Start Reagent_Prep Prepare Reagents: AChE, DTNB, ATCI, Trimethacarb dilutions Start->Reagent_Prep Plate_Setup Set up 96-well plate: Blanks, Controls, Test concentrations Reagent_Prep->Plate_Setup Preincubation Pre-incubate with AChE and Inhibitor Plate_Setup->Preincubation Reaction_Start Initiate reaction with ATCI and DTNB Preincubation->Reaction_Start Measurement Kinetic measurement of absorbance at 412 nm Reaction_Start->Measurement Data_Analysis Calculate reaction rates and % inhibition Measurement->Data_Analysis IC50 Determine IC50 value Data_Analysis->IC50 End End IC50->End

Figure 3: Experimental Workflow for AChE Inhibition Assay
Electrophysiological Recording of Neuronal Activity

This protocol provides a general methodology for recording the effects of Trimethacarb on the neuronal activity of an insect central nervous system (CNS) using a suction electrode.[13]

Materials:

  • Insect preparation (e.g., third-instar larva of Drosophila melanogaster)

  • Dissection dish with a silicone elastomer base

  • Insect saline solution

  • Suction electrode (glass micropipette with a fire-polished tip)

  • Micromanipulator

  • Amplifier and data acquisition system

  • Trimethacarb solution in insect saline

Procedure:

  • Preparation of the Insect CNS:

    • Anesthetize the insect larva on ice.

    • Dissect the larva in a dish filled with cold insect saline to expose the central nervous system (ventral nerve cord and brain).

    • Carefully remove surrounding tissues to isolate the CNS.

  • Electrode Placement and Recording:

    • Using a micromanipulator, position the suction electrode over a nerve cord or ganglion.

    • Apply gentle suction to form a seal between the electrode and the nerve tissue.

    • Record the spontaneous neuronal activity (action potentials) using the amplifier and data acquisition system.

  • Application of Trimethacarb:

    • Establish a stable baseline recording of neuronal activity for several minutes.

    • Perfuse the preparation with the insect saline solution containing a known concentration of Trimethacarb.

    • Continuously record the neuronal activity to observe any changes in firing rate, amplitude, or pattern.

  • Data Analysis:

    • Analyze the recorded electrophysiological data to quantify the effects of Trimethacarb on neuronal firing frequency and other parameters.

    • Compare the activity before and after the application of the insecticide.

Start Start Dissection Dissect insect to expose Central Nervous System (CNS) Start->Dissection Mounting Mount CNS in recording chamber with saline Dissection->Mounting Electrode_Placement Position suction electrode on nerve cord Mounting->Electrode_Placement Baseline_Recording Record baseline spontaneous neuronal activity Electrode_Placement->Baseline_Recording Trimethacarb_Application Perfuse with Trimethacarb solution Baseline_Recording->Trimethacarb_Application Effect_Recording Record changes in neuronal activity Trimethacarb_Application->Effect_Recording Data_Analysis Analyze firing rate and pattern changes Effect_Recording->Data_Analysis End End Data_Analysis->End

Figure 4: Experimental Workflow for Electrophysiological Recording

Conclusion

Trimethacarb is an effective insecticide due to its potent inhibitory action on acetylcholinesterase, a critical enzyme in the insect nervous system. The reversible carbamoylation of the enzyme leads to an accumulation of acetylcholine and a subsequent cholinergic crisis, resulting in the death of the insect. The quantitative data on its toxicity and the detailed experimental protocols provided in this guide offer a solid foundation for further research into the specific interactions of Trimethacarb with its target, the development of novel insecticides, and the assessment of its environmental impact. Further studies to determine the precise IC50 values for Trimethacarb and its individual isomers against various insect and non-target species' AChE would provide a more complete understanding of its selective toxicity.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,3,5-Trimethacarb-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 2,3,5-Trimethacarb-d3 as an internal standard in the quantitative analysis of 2,3,5-Trimethacarb. The protocols detailed below are primarily focused on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for the detection of pesticide residues in various matrices.

Introduction to 2,3,5-Trimethacarb and the Role of an Internal Standard

2,3,5-Trimethacarb is a carbamate insecticide that functions by inhibiting the enzyme acetylcholinesterase (AChE).[1] Accurate and precise quantification of 2,3,5-Trimethacarb residues in environmental and biological samples is crucial for regulatory monitoring and risk assessment.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry.[2] An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization and extraction characteristics, thereby compensating for variations in sample preparation, injection volume, and instrument response. The deuterated analog, this compound, is chemically almost identical to the non-labeled analyte but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. This allows for accurate correction of analytical variability, leading to highly reliable and reproducible results.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The analytical approach described herein is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the deuterated internal standard (this compound) is added to the sample at the beginning of the sample preparation process. The ratio of the analyte (2,3,5-Trimethacarb) to the internal standard is then measured by LC-MS/MS. Any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard, thus the ratio of the two remains constant. This ensures high accuracy and precision in the final quantitative result.

Experimental Protocols

The following protocols provide a detailed methodology for the quantitative analysis of 2,3,5-Trimethacarb in water samples using this compound as an internal standard. This protocol can be adapted for other matrices, such as soil or food products, with appropriate modifications to the sample preparation procedure.

Protocol 1: Quantitative Analysis of 2,3,5-Trimethacarb in Water by LC-MS/MS

2.1. Materials and Reagents

  • 2,3,5-Trimethacarb analytical standard (≥98% purity)

  • This compound internal standard (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

2.2. Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of 2,3,5-Trimethacarb and this compound into separate 10 mL volumetric flasks. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions (10 µg/mL): Dilute the primary stock solutions 1:100 with methanol.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound working standard solution 1:100 with a 50:50 (v/v) mixture of acetonitrile and water.

  • Calibration Standards (0.1 - 100 ng/mL): Prepare a series of calibration standards by appropriate serial dilution of the 2,3,5-Trimethacarb working standard solution with a 50:50 (v/v) mixture of acetonitrile and water. Fortify each calibration standard with the internal standard spiking solution to a final concentration of 10 ng/mL of this compound.

2.3. Sample Preparation (Solid Phase Extraction - SPE)

  • Sample Collection: Collect 500 mL of the water sample in a clean glass container.

  • Internal Standard Spiking: Add a known volume of the internal standard spiking solution (e.g., 50 µL of 10 µg/mL this compound) to the water sample.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

  • Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of ultrapure water to remove any interfering substances.

  • Analyte Elution: Elute the retained 2,3,5-Trimethacarb and this compound from the cartridge with 10 mL of acetonitrile.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

2.4. LC-MS/MS Instrumental Parameters

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid and 5 mM Ammonium formate in Water
Mobile Phase B 0.1% Formic acid and 5 mM Ammonium formate in Acetonitrile
Gradient Elution 0-1 min: 10% B; 1-8 min: 10-90% B; 8-10 min: 90% B; 10.1-12 min: 10% B
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions 2,3,5-Trimethacarb: Precursor Ion > Product Ion 1 (Quantifier), Product Ion 2 (Qualifier)
This compound: Precursor Ion > Product Ion 1 (Quantifier)

Note: Specific MRM transitions for 2,3,5-Trimethacarb and its deuterated internal standard should be optimized by direct infusion of the standard solutions into the mass spectrometer.

Data Presentation

The following tables summarize representative quantitative data for the analysis of carbamate pesticides using deuterated internal standards. This data demonstrates the expected performance of the analytical method.

Table 1: Method Validation Parameters for Carbamate Analysis

ParameterResult
Linearity (R²)> 0.995
Limit of Quantification (LOQ)0.1 - 1.0 µg/L (in water)
Accuracy (Recovery)85 - 115%
Precision (RSD)< 15%

Table 2: Representative Recovery and Precision Data

AnalyteSpiked Concentration (ng/mL)Mean Recovery (%)RSD (%) (n=6)
2,3,5-Trimethacarb1.098.56.2
10.0102.14.5
50.099.83.1

Visualizations

Diagram 1: Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Water Sample (500 mL) Spike Spike with This compound Sample->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Evap Evaporation & Reconstitution SPE->Evap Filt Filtration Evap->Filt LCMS LC-MS/MS Analysis Filt->LCMS Data Data Acquisition LCMS->Data Quant Quantification (Analyte/IS Ratio) Data->Quant Report Reporting Quant->Report

Caption: Workflow for the quantitative analysis of 2,3,5-Trimethacarb.

Diagram 2: Principle of Isotope Dilution Mass Spectrometry

idms_principle cluster_extraction Sample Preparation (with potential loss) cluster_analysis LC-MS/MS Analysis Analyte Analyte (2,3,5-Trimethacarb) Extracted_Analyte Extracted Analyte Analyte->Extracted_Analyte IS Internal Standard (this compound) Extracted_IS Extracted IS IS->Extracted_IS Ratio Measure Ratio (Analyte / IS) Extracted_Analyte->Ratio Extracted_IS->Ratio

Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).

Diagram 3: Cholinesterase Inhibition Signaling Pathway

cholinesterase_inhibition cluster_synapse Synaptic Cleft cluster_inhibition Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binds Choline + Acetate Choline + Acetate AChE->Choline + Acetate Signal Transduction Signal Transduction Receptor->Signal Transduction Trimethacarb 2,3,5-Trimethacarb Trimethacarb->AChE Inhibits

Caption: Mechanism of cholinesterase inhibition by 2,3,5-Trimethacarb.

References

Application Note: Quantitative Analysis of Multi-Residue Pesticides in Fruits and Vegetables using 2,3,5-Trimethacarb-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of a wide range of pesticide residues in complex fruit and vegetable matrices. The method utilizes the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure the highest accuracy and to correct for matrix effects and variations during sample processing, a deuterated internal standard, 2,3,5-Trimethacarb-d3, is employed. This method is particularly suitable for the analysis of carbamate pesticides, including Trimethacarb, and can be extended to a broader range of pesticide classes. The detailed protocol and validation data provided herein are intended for researchers, scientists, and professionals in the fields of food safety, environmental monitoring, and drug development.

Introduction

The widespread use of pesticides in agriculture necessitates rigorous monitoring to ensure food safety and compliance with regulatory limits. Multi-residue methods are essential for efficiently screening a large number of pesticides in diverse and complex food matrices. However, matrix components can significantly impact the accuracy and precision of analytical results, often leading to ion suppression or enhancement in mass spectrometry-based detection. The use of stable isotope-labeled internal standards, such as this compound, is a highly effective strategy to compensate for these matrix effects.[1][2][3] By mimicking the chemical and physical properties of the target analytes, these internal standards can correct for variations in sample extraction, cleanup, and instrument response.

This application note provides a detailed experimental protocol for the quantitative analysis of multi-residue pesticides in fruits and vegetables. The workflow combines the efficiency of the QuEChERS sample preparation technique with the sensitivity and selectivity of LC-MS/MS, using this compound as an internal standard to ensure reliable and accurate quantification.

Experimental Protocol

Reagents and Materials
  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

  • Standards: this compound, certified pesticide reference standards

  • QuEChERS Extraction Salts: Magnesium sulfate (anhydrous), sodium chloride, sodium citrate

  • Dispersive SPE (dSPE) Sorbents: Primary secondary amine (PSA), C18, graphitized carbon black (GCB)

  • Other Reagents: Formic acid

Standard Preparation
  • Internal Standard Stock Solution (IS Stock): Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Internal Standard Working Solution (IS Working): Dilute the IS Stock solution with acetonitrile to a final concentration of 10 µg/mL.

  • Pesticide Stock Solutions: Prepare individual stock solutions of each target pesticide at 1 mg/mL in a suitable solvent.

  • Pesticide Working Standard Mix: Prepare a mixed working standard solution containing all target pesticides at a concentration of 10 µg/mL in acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the pesticide working standard mix in blank matrix extract to the desired concentrations (e.g., 1, 5, 10, 50, 100, 200 ng/mL). Fortify each calibration standard with the IS working solution to a final concentration of 50 ng/mL.

Sample Preparation (QuEChERS Protocol)
  • Homogenization: Homogenize a representative portion of the fruit or vegetable sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add a known amount of the this compound internal standard working solution.

    • Add the QuEChERS extraction salt packet.

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.[4][5]

  • Dispersive SPE Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL dSPE tube containing the appropriate sorbent mixture (e.g., PSA and MgSO4 for general cleanup; C18 for fatty matrices; GCB for pigmented matrices).[4]

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Final Extract:

    • Transfer the supernatant to an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for the separation of a wide range of pesticides.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

  • Gradient Program: A typical gradient would start at 5-10% B, ramp up to 95-100% B, hold for a few minutes, and then return to the initial conditions for equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Optimize the precursor ion, product ions, collision energy, and other MS parameters for each pesticide and for this compound.

Data Presentation

The following tables summarize representative quantitative data for a selection of pesticides analyzed using a method incorporating a deuterated internal standard like this compound. The data is illustrative of the performance expected from this method.

Table 1: Representative LC-MS/MS Parameters for Selected Pesticides and this compound

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
This compound (IS) 197.1 139.1 111.1 15
Carbofuran222.1165.1123.112
Carbaryl202.1145.1117.110
Methomyl163.188.1106.18
Imidacloprid256.1209.1175.120
Thiamethoxam292.1211.1181.118
Acetamiprid223.1126.156.122
Myclobutanil289.270.1125.125
Tebuconazole308.270.1125.130

Table 2: Method Validation Data for Selected Pesticides in a Fruit Matrix (e.g., Apple)

PesticideLinearity (R²)LOQ (ng/g)Recovery (%) at 10 ng/gRSD (%) at 10 ng/g
Carbofuran>0.9951.095.24.5
Carbaryl>0.9961.098.13.8
Methomyl>0.9922.092.56.2
Imidacloprid>0.9980.5102.32.9
Thiamethoxam>0.9970.599.53.1
Acetamiprid>0.9980.5101.72.5
Myclobutanil>0.9951.096.84.1
Tebuconazole>0.9961.097.43.9

Recovery and RSD (Relative Standard Deviation) data are based on fortified samples. LOQ (Limit of Quantification) values are typical for fruit and vegetable matrices.

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample Homogenized Fruit/Vegetable Sample Weigh Weigh 10g of Sample Sample->Weigh Spike Spike with this compound Weigh->Spike Extract Add Acetonitrile & QuEChERS Salts Spike->Extract Shake1 Vortex/Shake (1 min) Extract->Shake1 Centrifuge1 Centrifuge (5 min) Shake1->Centrifuge1 Supernatant Transfer Supernatant Centrifuge1->Supernatant dSPE Add to dSPE Tube (PSA, C18, etc.) Supernatant->dSPE Shake2 Vortex/Shake (30 sec) dSPE->Shake2 Centrifuge2 Centrifuge (5 min) Shake2->Centrifuge2 Final_Extract Collect Final Extract Centrifuge2->Final_Extract LCMS LC-MS/MS Analysis Final_Extract->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Experimental workflow for pesticide analysis.

Signaling_Pathway cluster_process Analytical Process Analyte Pesticide Analyte Extraction Extraction & Cleanup Analyte->Extraction IS This compound (IS) IS->Extraction Matrix Matrix Components Matrix->Extraction Ionization Ionization (ESI) Extraction->Ionization Detection MS/MS Detection Ionization->Detection Quantification Accurate Quantification Detection->Quantification Ratio of Analyte/IS Signal

Caption: Logic of internal standard correction.

Conclusion

The described method, combining QuEChERS sample preparation with LC-MS/MS analysis and utilizing this compound as an internal standard, provides a highly effective and reliable approach for the quantitative determination of multi-residue pesticides in complex fruit and vegetable matrices. The use of a deuterated internal standard is critical for mitigating matrix effects and ensuring data accuracy, making this method well-suited for routine monitoring and regulatory compliance. The provided protocol and performance data demonstrate the method's robustness, sensitivity, and broad applicability for food safety testing.

References

Application Note: Quantitative Analysis of 2,3,5-Trimethacarb in Agricultural Produce using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and food safety who are involved in the quantitative analysis of pesticide residues.

Abstract: This application note details a robust and sensitive method for the detection and quantification of 2,3,5-Trimethacarb in agricultural matrices using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocol outlines a streamlined sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by optimized LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode. This method provides high selectivity and sensitivity, making it suitable for routine monitoring and regulatory compliance.

Introduction

2,3,5-Trimethacarb is a carbamate insecticide used to control a variety of insect pests on crops. Due to potential health concerns associated with pesticide residues in the food chain, regulatory bodies worldwide have established maximum residue limits (MRLs) for these compounds in various commodities. Accurate and reliable analytical methods are therefore essential for monitoring levels of 2,3,5-Trimethacarb in food products to ensure consumer safety.

This application note presents a validated LC-MS/MS method that combines the excellent separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The use of a deuterated internal standard (2,3,5-Trimethacarb-d3) ensures accuracy and precision by compensating for matrix effects and variations in sample processing.

Experimental Protocol

  • Standards: 2,3,5-Trimethacarb and this compound analytical standards were of high purity (≥98%).

  • Solvents: LC-MS grade acetonitrile, methanol, and water were used.

  • Reagents: Formic acid, ammonium formate, and anhydrous magnesium sulfate were of analytical grade.

  • QuEChERS Salts: Pre-packaged citrate-buffered QuEChERS extraction salts (containing magnesium sulfate, sodium chloride, sodium citrate, and sodium citrate sesquihydrate) were used.

  • Dispersive SPE: Packets containing primary secondary amine (PSA) and C18 sorbents were used for sample cleanup.

  • Homogenization: Weigh 10 g of a representative homogenized sample (e.g., spinach, tomato) into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Fortify the sample with a known concentration of this compound internal standard solution.

  • Extraction: Add 10 mL of acetonitrile to the tube and shake vigorously for 1 minute.

  • Salting Out: Add the citrate-buffered QuEChERS extraction salts, cap the tube, and shake vigorously for another minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing PSA and C18. Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed for 5 minutes.

  • Dilution: Collect the supernatant, dilute it with an appropriate volume of the initial mobile phase, and transfer it to an autosampler vial for LC-MS/MS analysis.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data System: Software for instrument control, data acquisition, and processing.

Table 1: LC-MS/MS Method Parameters

ParameterSetting
LC Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 5 mM ammonium formate and 0.1% formic acid
Mobile Phase B Methanol with 5 mM ammonium formate and 0.1% formic acid
Flow Rate 0.3 - 0.4 mL/min
Injection Volume 2 - 5 µL
Column Temperature 40 °C
Gradient Optimized gradient from a low to a high percentage of Mobile Phase B over a total run time of 10-15 minutes.
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 450-500 °C
Nebulizer Gas 50 psi
Collision Gas Argon

Data Presentation

Quantitative analysis is performed in MRM mode, monitoring specific precursor-to-product ion transitions for both the analyte and its internal standard. The primary fragmentation pathway for N-methylcarbamates like Trimethacarb involves the neutral loss of methyl isocyanate (CH₃NCO, mass 57 Da). For the deuterated standard, this loss corresponds to deuterated methyl isocyanate (CD₃NCO, mass 60 Da).

Table 2: MRM Transitions and Quantitative Data

CompoundPrecursor Ion (Q1) [M+H]⁺ (m/z)Product Ion (Q3) (m/z)Proposed Neutral LossLOD (µg/kg)LOQ (µg/kg)
2,3,5-Trimethacarb194.1137.1Methyl isocyanate (CH₃NCO)0.2 - 2.00.5 - 5.0
This compound (IS)197.1137.1Deuterated methyl isocyanate (CD₃NCO)N/AN/A

Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) values are typical and may vary based on matrix and instrument sensitivity.

Visualization of Experimental Workflow

LCMSMS_Workflow Sample Sample Receipt (e.g., Spinach) Homogenize Homogenization (10g) Sample->Homogenize Spike Spike Internal Standard (IS) Homogenize->Spike Extract Acetonitrile Extraction Spike->Extract Salt Add QuEChERS Salts Extract->Salt Centrifuge1 Centrifugation (Phase Separation) Salt->Centrifuge1 Cleanup Dispersive SPE (dSPE Cleanup) Centrifuge1->Cleanup Supernatant Centrifuge2 Centrifugation (Remove Sorbent) Cleanup->Centrifuge2 Dilute Dilution & Filtration Centrifuge2->Dilute Clean Extract Analysis LC-MS/MS Analysis (MRM) Dilute->Analysis Data Data Processing & Quantification Analysis->Data

Caption: Workflow for 2,3,5-Trimethacarb analysis.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive tool for the quantitative determination of 2,3,5-Trimethacarb in agricultural samples. The combination of a streamlined QuEChERS sample preparation protocol and the specificity of tandem mass spectrometry ensures high-quality data suitable for regulatory monitoring and food safety assessment. The method can be readily implemented in analytical laboratories for high-throughput screening of carbamate pesticide residues.

Application Note and Protocol for the Gas Chromatography Analysis of 2,3,5-Trimethacarb Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of 2,3,5-Trimethacarb and its isomers using gas chromatography (GC) coupled with mass spectrometry (MS). Due to the thermal lability of carbamate pesticides, this protocol incorporates a derivatization step to enhance analyte stability and improve chromatographic resolution. The recommended method is based on established principles for the analysis of structurally similar aromatic isomers and carbamates, providing a robust framework for research, quality control, and drug development applications.

Introduction

Trimethacarb is a carbamate insecticide effective against a variety of pests. It is composed of a mixture of isomers, primarily 2,3,5-trimethylphenyl N-methylcarbamate and 3,4,5-trimethylphenyl N-methylcarbamate. The analysis of individual isomers is crucial for understanding their respective toxicological profiles and environmental fate. Gas chromatography offers high separation efficiency, making it a suitable technique for isomer analysis. However, the inherent thermal instability of carbamates in the hot GC inlet and column often leads to degradation and poor analytical performance. To circumvent this, a derivatization step is employed to convert the carbamates into more thermally stable derivatives prior to GC-MS analysis. This application note details a comprehensive protocol for the successful separation and quantification of 2,3,5-Trimethacarb isomers.

Experimental Protocols

Sample Preparation and Extraction

A generic sample preparation protocol for a solid matrix (e.g., soil, plant tissue) is provided below. This should be optimized based on the specific sample matrix.

  • Homogenization: Homogenize 10 g of the sample.

  • Extraction:

    • To the homogenized sample, add 20 mL of acetonitrile.

    • Shake vigorously for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Clean-up (if necessary): For complex matrices, a solid-phase extraction (SPE) clean-up step may be required. A C18 SPE cartridge is recommended.

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the acetonitrile extract onto the cartridge.

    • Wash with 5 mL of a water/acetonitrile mixture (e.g., 80:20 v/v).

    • Elute the analytes with 10 mL of acetonitrile or ethyl acetate.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of a suitable solvent for derivatization (e.g., pyridine or acetonitrile).

Derivatization Protocol: Silylation

Silylation is a common derivatization technique for compounds with active hydrogens, such as the N-H group in carbamates. This process replaces the active hydrogen with a trimethylsilyl (TMS) group, increasing thermal stability and volatility.[1]

  • Reagents:

    • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

    • Pyridine (as a catalyst and solvent)

  • Procedure:

    • To the 1 mL reconstituted sample extract, add 100 µL of MSTFA and 50 µL of pyridine.

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.

    • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

The selection of the GC column is critical for the separation of isomers. A mid-to-high polarity column is recommended to achieve baseline separation of the derivatized Trimethacarb isomers.

ParameterValue
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column DB-17ms (50%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness or equivalent polar column
Injector Temperature 250°C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temperature 80°C, hold for 1 min; ramp at 15°C/min to 280°C, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) and/or Full Scan (m/z 50-450)

Note: The oven temperature program should be optimized to ensure the best possible separation of all isomers of interest.

Data Presentation

The following table summarizes expected quantitative data for Trimethacarb isomers. It is important to note that experimental determination of retention times, LOD, and LOQ is necessary for the specific instrument and conditions used.

Analyte (as TMS derivative)Expected Elution OrderKovats Retention Index (Non-polar column)Target Ions (m/z) for SIMLimit of Detection (LOD) (Estimated)Limit of Quantification (LOQ) (Estimated)
2,4,6-Trimethylphenyl N-methylcarbamate1-To be determined0.1 - 1 µg/L0.5 - 5 µg/L
2,4,5-Trimethylphenyl N-methylcarbamate2-To be determined0.1 - 1 µg/L0.5 - 5 µg/L
2,3,5-Trimethylphenyl N-methylcarbamate31628 (underivatized)To be determined0.1 - 1 µg/L0.5 - 5 µg/L
2,3,4-Trimethylphenyl N-methylcarbamate4-To be determined0.1 - 1 µg/L0.5 - 5 µg/L
3,4,5-Trimethylphenyl N-methylcarbamate51699 (underivatized)[2]To be determined0.1 - 1 µg/L0.5 - 5 µg/L

Kovats retention indices are for the underivatized compounds on a standard non-polar column and are provided for reference only. The elution order on a polar column after derivatization will differ and needs to be experimentally determined. Target ions for the TMS derivatives need to be identified from their mass spectra. Estimated LOD and LOQ are based on typical performance of GC-MS for similar derivatized pesticides.

Mandatory Visualization

The following diagram illustrates the complete experimental workflow for the GC-MS analysis of 2,3,5-Trimethacarb isomers.

GC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Homogenization Homogenization Sample->Homogenization Extraction Acetonitrile Extraction Homogenization->Extraction Cleanup SPE Clean-up (Optional) Extraction->Cleanup Concentration Evaporation Cleanup->Concentration Reconstitution Reconstitution Concentration->Reconstitution Derivatization Silylation with MSTFA Reconstitution->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification & Identification Data_Acquisition->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of Trimethacarb isomers.

Discussion

The successful gas chromatographic analysis of 2,3,5-Trimethacarb and its isomers hinges on two critical steps: derivatization and the choice of an appropriate GC column. The thermal lability of N-methylcarbamates necessitates derivatization to prevent on-column degradation and ensure accurate quantification. Silylation with MSTFA is a robust and widely used method for this purpose.

The separation of positional isomers requires a stationary phase that can exploit subtle differences in their polarity and shape. A (50%-Phenyl)-methylpolysiloxane column (e.g., DB-17ms) provides a good starting point due to its intermediate polarity, which can offer the necessary selectivity for aromatic isomers. For particularly challenging separations, more polar columns, such as those with a higher phenyl content or cyanopropyl phases, could be investigated. The use of retention time locking (RTL) can be beneficial for achieving reproducible retention times across different instruments and laboratories.

The mass spectrometer provides both sensitive detection and confident identification of the target analytes. In full scan mode, the mass spectra of the derivatized isomers can be obtained for identification. For routine quantitative analysis, operating in SIM mode will provide higher sensitivity and selectivity by monitoring characteristic ions of the derivatized Trimethacarb isomers.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of 2,3,5-Trimethacarb isomers by GC-MS. By incorporating a crucial derivatization step and recommending a suitable high-polarity GC column, this method addresses the key challenges associated with carbamate analysis. This protocol serves as a valuable resource for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of Trimethacarb isomers in various matrices. Experimental validation and optimization of the proposed method are recommended to ensure performance for specific applications.

References

Application Notes and Protocols for Trimethacarb Analysis in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail established methodologies for the extraction and sample preparation of Trimethacarb, a carbamate insecticide, from soil matrices for subsequent analysis. The following sections provide a comparative overview of different extraction techniques, detailed experimental protocols, and visual workflows to guide researchers in selecting and implementing the most suitable method for their analytical needs.

Introduction

Trimethacarb is a non-systemic insecticide effective against a variety of pests. Monitoring its presence and concentration in soil is crucial for environmental assessment and ensuring food safety. The effective extraction of Trimethacarb from complex soil matrices is a critical first step for accurate quantification. This document outlines and compares three common extraction techniques: a method validated by the U.S. Environmental Protection Agency (EPA), the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, and Ultrasonic-Assisted Extraction (UAE).

Comparison of Sample Preparation Methods

The choice of sample preparation method can significantly impact recovery rates, limit of detection (LOD), limit of quantification (LOQ), and overall sample throughput. The following table summarizes the quantitative performance of the different methods for Trimethacarb and other carbamate pesticides in soil.

Method Extraction Solvent(s) Typical Recovery (%) Limit of Detection (LOD) Limit of Quantification (LOQ) Key Advantages Key Disadvantages
EPA Method (Liquid-Liquid Extraction) Acetone/Water/Phosphoric Acid, Dichloromethane88 - 102[1]Not explicitly stated0.012 - 0.015 ppm[1][2]Validated and specific for Trimethacarb, high recovery.Labor-intensive, requires solvent evaporation and partitioning steps.
QuEChERS Acetonitrile, Acetone/Dichloromethane65 - 105 (for various carbamates)[3][4]0.010 - 0.130 µg/kg (for various carbamates)[3][4]0.015 - 0.300 µg/L (for various carbamates)[5]High throughput, reduced solvent usage, simple procedure.[6][7]Recoveries can be matrix-dependent.
Ultrasonic-Assisted Extraction (UAE) Methanol, Water/Acetonitrile82 - 99 (for various carbamates)[8]1.6 - 3.7 µg/kg (for various carbamates)[8]10 µg/kg (for various carbamates)[8][9]Rapid extraction, reduced solvent consumption compared to traditional methods.[9]Potential for incomplete extraction if not optimized.
Soxhlet Extraction Dichloromethane/Acetone (1:1)Generally high, but data for Trimethacarb is not specified.Not specifiedNot specifiedExhaustive extraction, considered a benchmark method.Time-consuming (8-24 hours), requires large solvent volumes.[10]

Experimental Protocols

The following are detailed protocols for the sample preparation of soil for Trimethacarb analysis using the methods discussed.

Protocol 1: EPA Method for Trimethacarb in Soil (Liquid-Liquid Extraction)

This protocol is based on the U.S. EPA method for the analysis of Trimethacarb in soil.[1]

1. Sample Pre-treatment:

  • Air-dry the soil sample to a constant weight.

  • Remove any large debris such as rocks, sticks, and roots.

  • Sieve the soil through a 2 mm mesh screen to ensure homogeneity.

2. Extraction:

  • Weigh 50 g of the prepared soil into a suitable extraction vessel (e.g., a glass bottle with a screw cap).

  • Add 100 mL of the extraction solvent (acetone:water:phosphoric acid, 80:20:0.1 v/v/v).

  • Shake the mixture vigorously on a mechanical shaker for 30 minutes.

  • Centrifuge the sample at 2000 rpm for 10 minutes to separate the soil from the extract.

  • Decant the supernatant into a clean flask.

  • Repeat the extraction process (steps 2.2-2.5) on the soil residue with a fresh 100 mL of extraction solvent.

  • Combine the two portions of the supernatant.

3. Liquid-Liquid Partitioning:

  • Transfer the combined extract to a 1 L separatory funnel.

  • Add 100 mL of dichloromethane to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The dichloromethane layer (bottom) contains the Trimethacarb.

  • Drain the dichloromethane layer into a clean flask.

  • Repeat the partitioning (steps 3.2-3.5) twice more with 100 mL portions of fresh dichloromethane.

  • Combine the three dichloromethane extracts.

4. Concentration and Reconstitution:

  • Evaporate the combined dichloromethane extract to dryness using a rotary evaporator with a water bath temperature of 40°C.

  • Re-dissolve the residue in a known volume (e.g., 5 mL) of a suitable solvent for the analytical instrument (e.g., ethyl acetate for GC-NPD analysis).

5. Analysis:

  • Analyze the reconstituted extract using Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) or another suitable analytical technique.

Protocol 2: QuEChERS Method for Carbamate Pesticides in Soil

This protocol is a general procedure adapted from various sources for the extraction of carbamate pesticides from soil using the QuEChERS methodology.[3][4][6]

1. Sample Hydration and Extraction:

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • If the soil is dry, add 10 mL of deionized water and vortex for 1 minute. Let it stand for 30 minutes to hydrate.

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately cap the tube and shake vigorously for 1 minute.

2. Centrifugation:

  • Centrifuge the tube at ≥3000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the acetonitrile supernatant (upper layer) to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbents (e.g., 150 mg MgSO₄ and 50 mg Primary Secondary Amine - PSA).

  • Vortex the tube for 30 seconds.

  • Centrifuge at ≥5000 x g for 2 minutes.

4. Final Extract Preparation:

  • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

  • The extract is now ready for analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 3: Ultrasonic-Assisted Extraction (UAE) for Carbamate Pesticides in Soil

This protocol is based on a method for the multiresidue analysis of carbamate insecticides in soil.[8]

1. Sample Preparation:

  • Weigh 5 g of sieved soil into a glass centrifuge tube.

2. Ultrasonic Extraction:

  • Add 10 mL of methanol to the soil sample.

  • Place the tube in an ultrasonic bath and sonicate for 15 minutes.

  • After sonication, centrifuge the tube at 3000 rpm for 10 minutes.

  • Carefully decant the supernatant into a clean collection vessel.

  • Repeat the extraction (steps 2.1-2.4) with another 10 mL of methanol.

  • Combine the two methanol extracts.

3. Concentration and Filtration:

  • Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.

  • Filter the concentrated extract through a 0.45 µm filter into an autosampler vial.

4. Analysis:

  • Analyze the final extract using High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., fluorescence or mass spectrometry).

Visualizations

The following diagrams illustrate the logical workflow of the sample preparation and analysis process for Trimethacarb in soil.

Trimethacarb_Analysis_Workflow cluster_collection Sample Collection & Pre-treatment cluster_extraction Extraction cluster_cleanup Cleanup & Concentration cluster_analysis Analysis Soil_Sample Soil Sample Collection Air_Drying Air Drying Soil_Sample->Air_Drying Sieving Sieving (2mm) Air_Drying->Sieving EPA_Method EPA Method (Liquid-Liquid Extraction) Sieving->EPA_Method QuEChERS QuEChERS Sieving->QuEChERS UAE Ultrasonic-Assisted Extraction Sieving->UAE Partitioning Liquid-Liquid Partitioning EPA_Method->Partitioning dSPE Dispersive SPE QuEChERS->dSPE Concentration Concentration UAE->Concentration Partitioning->Concentration LC_MSMS LC-MS/MS dSPE->LC_MSMS GC_NPD GC-NPD Concentration->GC_NPD Concentration->LC_MSMS

Caption: General workflow for Trimethacarb analysis in soil.

EPA_Method_Workflow start Start: 50g Sieved Soil extraction1 Add 100mL Acetone/Water/H3PO4 Shake 30 min start->extraction1 centrifuge1 Centrifuge & Collect Supernatant extraction1->centrifuge1 extraction2 Repeat Extraction on Residue centrifuge1->extraction2 combine_extracts Combine Supernatants extraction2->combine_extracts partitioning Liquid-Liquid Partitioning with Dichloromethane (3x) combine_extracts->partitioning evaporation Evaporate to Dryness partitioning->evaporation reconstitution Reconstitute in Ethyl Acetate evaporation->reconstitution analysis Analysis by GC-NPD reconstitution->analysis

Caption: Detailed workflow for the EPA extraction method.

QuEChERS_Workflow start Start: 10g Soil in 50mL Tube add_acetonitrile Add 10mL Acetonitrile start->add_acetonitrile add_salts Add QuEChERS Salts add_acetonitrile->add_salts shake Shake Vigorously for 1 min add_salts->shake centrifuge1 Centrifuge for 5 min shake->centrifuge1 transfer_supernatant Transfer 1mL Supernatant to d-SPE tube centrifuge1->transfer_supernatant vortex Vortex for 30 sec transfer_supernatant->vortex centrifuge2 Centrifuge for 2 min vortex->centrifuge2 filter Filter Supernatant (0.22µm) centrifuge2->filter analysis Analysis by LC-MS/MS filter->analysis

Caption: Detailed workflow for the QuEChERS method.

References

Application Note: High-Throughput Analysis of 2,3,5-Trimethacarb in Food Matrices using Isotope Dilution Mass Spectrometry with 2,3,5-Trimethacarb-d3

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3,5-Trimethacarb is a carbamate insecticide used in agriculture to protect a variety of crops.[1] Due to its potential for dietary exposure and toxicological effects stemming from the inhibition of acetylcholinesterase, regulatory bodies worldwide have established maximum residue limits (MRLs) for its presence in food commodities.[2] Accurate and reliable quantification of 2,3,5-Trimethacarb residues is therefore essential for ensuring food safety and conducting human exposure risk assessments.

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides the highest level of accuracy and precision for quantitative analysis.[3] By introducing a known amount of a stable isotope-labeled version of the analyte, in this case, 2,3,5-Trimethacarb-d3, as an internal standard at the beginning of the analytical workflow, IDMS can effectively compensate for variations in sample preparation, matrix effects, and instrument response.[4] The near-identical chemical and physical properties of the labeled and unlabeled compounds ensure they behave similarly during extraction, chromatography, and ionization, leading to highly reliable results.[4]

This application note details a robust and sensitive method for the quantification of 2,3,5-Trimethacarb in various food matrices using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Materials and Reagents
  • Standards: 2,3,5-Trimethacarb (analytical standard), this compound (internal standard)

  • Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Methanol (LC-MS grade)

  • Reagents: Formic acid, Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, C18 sorbent

  • Sample Matrices: Representative food commodities (e.g., fruits, vegetables, grains)

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 2,3,5-Trimethacarb and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with an appropriate solvent (e.g., acetonitrile/water) to create calibration curves.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration appropriate to be added to all samples, calibrators, and quality controls.

Sample Preparation (QuEChERS Method)
  • Homogenization: Homogenize a representative portion of the food sample. For samples with high water content, 10-15 g is typically used.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add the appropriate volume of the this compound internal standard spiking solution.

    • Add 10 mL of acetonitrile.

    • Add a salt mixture (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a mixture of PSA and C18 sorbents (and MgSO₄ to remove residual water). The specific amounts will depend on the matrix.

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 5 minutes.

  • Final Extract Preparation:

    • Filter the supernatant through a 0.22 µm filter.

    • The extract is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Table 1: Liquid Chromatography (LC) Parameters

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Optimized for separation of 2,3,5-Trimethacarb from matrix interferences

Table 2: Mass Spectrometry (MS/MS) Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage Optimized for instrument
Source Temperature Optimized for instrument
Gas Flow Optimized for instrument
Acquisition Mode Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions for 2,3,5-Trimethacarb and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
2,3,5-Trimethacarb (Quantifier) 194.1137.1OptimizedOptimized
2,3,5-Trimethacarb (Qualifier) 194.1Alternate Product IonOptimizedOptimized
This compound (Internal Standard) 197.1137.1OptimizedOptimized

Note: An alternate, less intense product ion for 2,3,5-Trimethacarb should be monitored for confirmation purposes.

Data Presentation

The following tables summarize typical quantitative data obtained using this IDMS method.

Table 4: Method Validation Data

ParameterResult
Linear Range 0.5 - 200 µg/kg
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.1 µg/kg
Limit of Quantification (LOQ) 0.5 µg/kg

Table 5: Recovery and Precision in Spiked Matrix Samples

MatrixSpiking Level (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)
Fruit (e.g., Apples) 1098.54.2
50101.23.8
Vegetable (e.g., Lettuce) 1095.85.1
5099.14.5
Grain (e.g., Rice) 1092.36.5
5096.75.8

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Homogenized Food Sample add_is Spike with This compound sample->add_is extraction Acetonitrile Extraction (QuEChERS salts) add_is->extraction centrifuge1 Centrifugation extraction->centrifuge1 cleanup Dispersive SPE Cleanup (PSA/C18) centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 filter Filtration centrifuge2->filter lc_ms LC-MS/MS Analysis (MRM Mode) filter->lc_ms Final Extract data_processing Data Processing lc_ms->data_processing quantification Quantification using Isotope Dilution data_processing->quantification

Caption: Experimental workflow for the IDMS analysis of 2,3,5-Trimethacarb.

idms_principle cluster_sample Sample cluster_standard Internal Standard cluster_processing Analytical Process cluster_result Result analyte Analyte (2,3,5-Trimethacarb) extraction Extraction & Cleanup analyte->extraction is Known Amount of Isotope-Labeled Analyte (this compound) is->extraction analysis LC-MS/MS Measurement extraction->analysis ratio Measure Ratio of Analyte / Internal Standard analysis->ratio concentration Calculate Analyte Concentration ratio->concentration Corrects for losses and matrix effects

Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).

References

Application Notes & Protocols for the Analytical Method Development of Carbamate Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical method development of carbamate insecticides. The focus is on robust and widely used techniques for the extraction and quantification of these compounds in various matrices, particularly in food and environmental samples.

Introduction to Carbamate Insecticide Analysis

Carbamate insecticides are a class of pesticides widely used in agriculture to control a variety of pests.[1] Due to their potential toxicity to non-target organisms, including humans, sensitive and reliable analytical methods are crucial for monitoring their residues in food and the environment.[1][2] Carbamates are esters of carbamic acid and, like organophosphates, their primary mechanism of toxicity is the inhibition of the enzyme acetylcholinesterase (AChE).[3][4][5] This leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of the nervous system.[3][6]

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the preferred analytical technique for carbamate insecticides. This preference is due to the thermally labile nature of many carbamates, which makes them less suitable for gas chromatography (GC) without derivatization.[7] LC-MS/MS offers high sensitivity and selectivity for the detection and quantification of these polar compounds.[7][8]

A critical step in the analysis of carbamate residues is sample preparation. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the standard for extracting pesticide residues, including carbamates, from complex matrices like fruits, vegetables, and other food products.[9] This method is known for its simplicity, speed, and minimal solvent usage, while providing good recoveries for a broad range of pesticides.[9]

Signaling Pathway of Carbamate Insecticide Toxicity

The primary mode of action of carbamate insecticides is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[3][4][5]

G cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChR Acetylcholine Receptor (AChR) ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Nerve_Impulse Continuous Nerve Impulse (Neurotoxicity) AChR->Nerve_Impulse Initiates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Carbamate Carbamate Insecticide Carbamate->AChE Inhibits (Carbamylation)

Mechanism of Carbamate Insecticide Neurotoxicity.

Experimental Workflow for Carbamate Analysis

The general workflow for the analysis of carbamate insecticides in food or environmental samples involves sample preparation, extraction, cleanup, and instrumental analysis.

G Sample Sample Collection (e.g., Fruits, Vegetables) Homogenization Sample Homogenization Sample->Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Cleanup Dispersive SPE Cleanup (PSA, C18, GCB) Extraction->Cleanup Supernatant Transfer Analysis LC-MS/MS Analysis Cleanup->Analysis Final Extract Quantification Data Processing & Quantification Analysis->Quantification

General workflow for carbamate insecticide residue analysis.

Detailed Experimental Protocols

QuEChERS Sample Preparation Protocol

This protocol is a widely adopted method for the extraction of carbamate pesticides from fruit and vegetable matrices.[9][10]

Materials:

  • Homogenizer (e.g., high-speed blender)

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • Vortex mixer

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive SPE cleanup tubes containing primary secondary amine (PSA) and MgSO₄. For samples with high fat content, C18 may be added. For pigmented samples, graphitized carbon black (GCB) may be included.

Procedure:

  • Sample Homogenization: Weigh 10-15 g of a representative portion of the sample into a blender and homogenize.[10]

  • Extraction: a. Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.[9] b. Add 10 mL of acetonitrile.[9] c. Add the appropriate salt mixture (e.g., 4 g MgSO₄ and 1 g NaCl). d. Cap the tube and shake vigorously for 1 minute. e. Centrifuge at ≥3000 rcf for 5 minutes.[11]

  • Cleanup (Dispersive SPE): a. Transfer an aliquot of the upper acetonitrile layer to a dispersive SPE tube containing PSA and MgSO₄. b. Vortex for 30 seconds. c. Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract: a. Collect the supernatant. b. The extract is now ready for LC-MS/MS analysis. It may be diluted with the mobile phase to minimize matrix effects.

LC-MS/MS Analysis Protocol

This protocol provides a general framework for the quantification of carbamate insecticides using a triple quadrupole mass spectrometer.[8][10]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used.[10]

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).[10]

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.[10]

  • Injection Volume: 5-10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[10]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[8][10]

  • MRM Transitions: Specific precursor-to-product ion transitions for each target carbamate must be optimized. A characteristic neutral loss of CH₃NCO (57 Da) can often be observed.[8]

Data Presentation and Method Validation

The performance of the analytical method should be thoroughly validated. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).[12]

Method Validation Parameters
ParameterAcceptance CriteriaDescription
Linearity (R²) > 0.99The ability of the method to elicit test results that are directly proportional to the analyte concentration.[12]
Accuracy (Recovery) 70-120%The closeness of test results obtained by the method to the true value.[12]
Precision (RSD) < 20%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[13][14]
LOD S/N ratio > 3The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12]
LOQ S/N ratio > 10The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[12][15]
Example Quantitative Data for Selected Carbamates

The following table summarizes typical performance data for the analysis of several carbamate insecticides in various matrices using QuEChERS and LC-MS/MS.

CarbamateMatrixLOQ (µg/kg)Recovery (%)RSD (%)Reference
CarbofuranFruits & Vegetables1 - 578.98 - 109.64< 12.62[16]
MethomylFruits & Vegetables1 - 578.98 - 109.64< 12.62[16]
AldicarbFruits & Vegetables1 - 578.98 - 109.64< 12.62[16]
PropoxurFruits & Vegetables1 - 578.98 - 109.64< 12.62[16]
CarbarylFruits & Vegetables1 - 578.98 - 109.64< 12.62[16]
15 CarbamatesFruit, Vegetable, Green Tea0.5 - 5.088.1 - 118.4< 10[8]
11 CarbamatesCamel Milk0.01--[17]
29 PesticidesDried Fruits, Spices10 - 5050 - 150-[15]

Note: The values presented are indicative and may vary depending on the specific instrumentation, matrix, and experimental conditions. Method validation should be performed for each specific application.

References

Application Note: Quantitative Analysis of 2,3,5-Trimethacarb in Water by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive method for the quantitative analysis of 2,3,5-Trimethacarb in water samples. 2,3,5-Trimethacarb is a synthetic carbamate ester used as a pesticide in various agricultural applications[1]. Due to its potential for environmental contamination and toxicity, monitoring its residue in water sources is critical[2]. The method employs Solid-Phase Extraction (SPE) for sample clean-up and concentration, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure high accuracy and precision, a stable isotope-labeled internal standard, 2,3,5-Trimethacarb-d3, is utilized to correct for matrix effects and variations during sample preparation and injection. The method is validated for linearity, limit of quantification, accuracy, and precision, demonstrating its suitability for routine environmental monitoring.

Experimental Protocols

Reagents and Materials
  • Standards: 2,3,5-Trimethacarb analytical standard and this compound (Internal Standard, IS) were sourced from a certified supplier.

  • Solvents: HPLC-grade or LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (LC-MS grade), anhydrous sodium sulfate, and ammonium formate.

  • SPE Cartridges: C18 SPE cartridges (e.g., 500 mg, 6 mL).

  • Glassware: Volumetric flasks, autosampler vials, pipettes, and a graduated cylinder.

  • Filtration: 0.22 µm syringe filters for final extract filtration.

Standard Solution Preparation
  • Primary Stock Solutions (100 µg/mL): Accurately weigh approximately 10 mg of 2,3,5-Trimethacarb and this compound standards into separate 100 mL volumetric flasks. Dissolve and dilute to volume with methanol. Store at 4°C.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound primary stock solution with methanol to achieve a final concentration of 1 µg/mL.

  • Calibration Standards (0.5 - 100 ng/mL): Prepare a series of calibration standards by spiking appropriate volumes of the 2,3,5-Trimethacarb stock solution into reagent water. Fortify each calibration standard with the internal standard spiking solution to a final concentration of 10 ng/mL.

Sample Preparation Protocol (Solid-Phase Extraction)
  • Sample Collection: Collect 100 mL of water sample in a clean glass container.

  • Fortification: Add 1 mL of the 1 µg/mL internal standard spiking solution to the 100 mL water sample, resulting in an IS concentration of 10 ng/mL. Mix thoroughly.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the fortified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min[3].

  • Washing: After loading, wash the cartridge with 5 mL of reagent water to remove interferences. Dry the cartridge under vacuum for 10 minutes.

  • Elution: Elute the analytes from the cartridge with 2 x 4 mL aliquots of acetonitrile into a collection tube.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% formic acid).

  • Filtration: Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis[4].

Instrumental Analysis

The analysis was performed on a triple quadrupole mass spectrometer coupled with a UHPLC system.

Liquid Chromatography (LC) Conditions

A C18 column is recommended for the separation of carbamate pesticides[5]. The gradient elution ensures sufficient separation from matrix components.

ParameterValue
Column C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)[6]
Mobile Phase A 0.1% Formic Acid in Water[7][8]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[8]
Gradient 5% B (0 min) -> 95% B (8 min) -> 95% B (10 min) -> 5% B (10.1 min) -> 5% B (12 min)
Flow Rate 0.4 mL/min[6]
Column Temperature 40°C[7][9]
Injection Volume 5 µL[8]
Mass Spectrometry (MS/MS) Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for quantification.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[7]
Capillary Voltage +4.5 kV
Nebulizing Gas Flow 1.5 L/min
Drying Gas Flow 8.0 L/min[6]
Source Temperature 350°C[6]
Collision Gas Argon
MRM Transitions

MRM transitions were optimized by infusing individual standard solutions. The precursor ion corresponds to the protonated molecule [M+H]+. Product ions are generated from collision-induced dissociation. A common fragmentation pathway for carbamates is the neutral loss of methyl isocyanate (CH₃NCO, 57 Da)[8].

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
2,3,5-Trimethacarb (Quantifier) 194.1137.110015
2,3,5-Trimethacarb (Qualifier) 194.1109.110025
This compound (IS) 197.1137.110015

Results and Data Presentation

The use of the deuterated internal standard effectively compensates for any analyte loss during sample preparation and neutralizes matrix-induced signal suppression or enhancement, leading to reliable quantification.

Method Validation Summary

The method was validated according to established guidelines, assessing linearity, limits of detection (LOD) and quantification (LOQ), recovery, and precision[9].

ParameterResult
Linearity Range 0.5 - 100 µg/L
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.15 µg/L
Limit of Quantitation (LOQ) 0.5 µg/L[8]
Accuracy (Recovery % at 3 levels, n=6) 92% - 108%
Precision (RSD % at 3 levels, n=6) < 10%[9]

Workflow Visualization

The overall experimental process from sample collection to data analysis is outlined below.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Collect 100 mL Water Sample Spike 2. Spike with this compound (IS) Sample->Spike SPE 3. Solid-Phase Extraction (C18) Spike->SPE Evap 4. Evaporate and Reconstitute in 1 mL SPE->Evap LCMS 5. UHPLC-MS/MS Analysis Evap->LCMS Data 6. Quantify using Internal Standard Method LCMS->Data

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2,3,5-Trimethacarb-d3 Signal in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal of 2,3,5-Trimethacarb-d3 in mass spectrometry experiments.

Troubleshooting Guides

This section offers a systematic approach to resolving common issues that can lead to a low or inconsistent signal for this compound.

Issue: Low or No Signal Intensity

A weak or absent signal for this compound is a frequent challenge. The following steps will help you diagnose and address the root cause.

1. Verify Instrument Performance:

Before troubleshooting your specific analyte, ensure the LC-MS system is performing optimally.

  • System Suitability Test: Inject a standard mixture with known compounds to verify retention time, peak shape, and signal intensity.

  • Check for Leaks: Inspect all connections from the LC to the mass spectrometer for any potential leaks.

  • Clean the Ion Source: A contaminated ion source is a common cause of poor sensitivity. Follow the manufacturer's protocol for cleaning the ESI probe, capillary, and ion transfer optics.[1]

2. Evaluate Sample Preparation:

Inefficient sample preparation can lead to significant signal loss and variability. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for extracting carbamate pesticides from various matrices.[2][3][4][5]

  • Extraction Efficiency: Ensure complete extraction of this compound from the sample matrix. Inefficient extraction will directly result in a lower signal.

  • Cleanup (Dispersive SPE): The choice of sorbents in the dispersive solid-phase extraction (d-SPE) step is critical for removing matrix components that can cause ion suppression.

    • Primary Secondary Amine (PSA): Effective for removing organic acids, fatty acids, and sugars.[2]

    • Graphitized Carbon Black (GCB): Useful for removing pigments and sterols, but may retain planar molecules. Use with caution if your analyte has this characteristic.

    • C18: Removes nonpolar interferences like lipids.

  • Sample Dilution: If matrix effects are suspected, diluting the final extract (e.g., 10- to 100-fold) can significantly reduce ion suppression.[2] However, be mindful that this will also dilute your analyte, potentially impacting detection limits.

3. Optimize Mass Spectrometry Parameters:

Fine-tuning the mass spectrometer settings is crucial for maximizing the signal of this compound. As a deuterated internal standard, its chemical properties are nearly identical to the parent compound, 2,3,5-Trimethacarb. Therefore, optimization principles for carbamates are directly applicable. Carbamates generally ionize well in positive electrospray ionization (ESI) mode.[6]

  • Ion Source Parameters:

    • Capillary Voltage: Optimize to ensure efficient ionization without causing in-source fragmentation. A typical starting range for positive mode is 3-5 kV.

    • Source Temperature: Higher temperatures can improve desolvation but may cause thermal degradation of labile compounds like some carbamates.[7]

    • Nebulizer and Drying Gas Flow: These parameters affect droplet formation and desolvation. Optimize to achieve a stable spray and efficient ion release.

  • Collision Energy (CE): This parameter is critical for fragmentation in MS/MS. Optimize the CE to obtain the most intense and stable product ions for your selected MRM transitions.

  • MRM Transitions: For this compound, the precursor ion will be the protonated molecule [M+H]⁺. A common fragmentation pathway for N-methylcarbamates involves the neutral loss of methyl isocyanate (or its deuterated equivalent).

4. Address Matrix Effects:

Matrix effects, primarily ion suppression, occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, leading to a reduced signal.[8]

  • Use of a Stable Isotope-Labeled Internal Standard: As you are working with this compound, it is likely being used as an internal standard. A key principle is that the internal standard should co-elute with the analyte to experience and thus correct for the same matrix effects.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is representative of your samples. This helps to compensate for signal suppression or enhancement caused by the matrix.[6]

  • Chromatographic Separation: Improve the separation of this compound from interfering matrix components by adjusting the LC gradient, flow rate, or trying a different column chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the typical MRM transitions for this compound?

A1: For this compound, the precursor ion in positive ESI mode is the protonated molecule, [M+H]⁺. The exact mass of the neutral molecule is approximately 196.129 g/mol . A common fragmentation for N-methylcarbamates is the loss of deuterated methyl isocyanate (CD₃NCO). Therefore, a primary MRM transition to monitor would be from the precursor ion to the product ion resulting from this loss. The specific m/z values should be confirmed by infusing a standard solution of this compound into the mass spectrometer.

Q2: My this compound signal is inconsistent across a batch of samples. What is the likely cause?

A2: Inconsistent signal for an internal standard across a run often points to variable matrix effects or issues with sample preparation.[8][9] Ensure that the internal standard is added consistently to every sample and that the mixing is thorough. Variable ion suppression due to differences in the sample matrices is a common culprit. Implementing matrix-matched calibration curves can help to mitigate this issue. Also, check for any issues with the autosampler that could lead to inconsistent injection volumes.

Q3: Can the mobile phase composition affect the signal of this compound?

A3: Yes, the mobile phase composition significantly impacts ionization efficiency. For carbamates in positive ESI mode, acidic mobile phase additives like formic acid (typically at 0.1%) are commonly used to promote the formation of protonated molecules [M+H]⁺.[6] The choice of organic solvent (e.g., acetonitrile or methanol) and the gradient profile can also influence signal intensity and chromatographic separation.

Q4: What should I do if I suspect adduct formation is reducing my primary ion signal?

A4: Adduct formation (e.g., with sodium [M+Na]⁺ or potassium [M+K]⁺) can split the ion signal, reducing the intensity of your target protonated molecule [M+H]⁺. To minimize this, use high-purity solvents and reagents. Using mobile phase additives like ammonium formate can sometimes promote the formation of a single, desired adduct ([M+NH₄]⁺) or the protonated molecule, leading to a more consistent and stronger signal.

Q5: How can I confirm that my low signal is due to ion suppression?

A5: A post-column infusion experiment can be used to diagnose ion suppression. In this experiment, a constant flow of this compound is introduced into the mobile phase after the analytical column and before the mass spectrometer. When a blank matrix extract is injected, any dips in the otherwise stable signal of this compound indicate regions of ion suppression caused by co-eluting matrix components.

Quantitative Data

Table 1: Typical Starting Mass Spectrometry Parameters for Carbamate Analysis

The following table provides a starting point for optimizing the mass spectrometry parameters for this compound. These values are based on typical parameters used for the analysis of other carbamate pesticides and should be optimized for your specific instrument and method.[6][10]

ParameterTypical Value/RangePurpose
Ionization ModePositive Electrospray (ESI+)Carbamates readily form protonated molecules.
Capillary Voltage3.0 - 5.5 kVOptimizes the formation of gas-phase ions.
Source Temperature350 - 500 °CFacilitates desolvation of the ESI droplets.
Nebulizer Gas Pressure35 - 50 psiAids in the formation of a fine spray.
Drying Gas Flow8 - 12 L/minAssists in solvent evaporation from the droplets.
Collision GasArgon or NitrogenUsed for collision-induced dissociation in MS/MS.

Table 2: Representative Recovery Data for Carbamates using QuEChERS

This table shows typical recovery percentages for various carbamate pesticides from different matrices using a QuEChERS-based sample preparation method. While specific data for this compound is not provided, these values illustrate the general effectiveness of the technique for this class of compounds.[3][5]

CompoundMatrixSpiking Level (µg/kg)Average Recovery (%)
CarbofuranAromatic Herbs1095
MethiocarbAromatic Herbs1098
PropoxurAromatic Herbs1092
CarbarylFruits & Vegetables10099.2
MethomylFruits & Vegetables100101.5

Experimental Protocols

Protocol 1: Modified QuEChERS Sample Preparation for this compound

This protocol is a general guideline for the extraction and cleanup of samples for the analysis of this compound and other carbamates. It may need to be adapted based on the specific sample matrix.[2][3][5]

1. Sample Extraction: a. Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. b. Add the appropriate volume of your this compound internal standard solution. c. Add 10 mL of acetonitrile (with 1% acetic acid). d. Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). e. Cap the tube and shake vigorously for 1 minute. f. Centrifuge at ≥ 4000 rpm for 5 minutes.

2. Dispersive SPE (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing the appropriate sorbents (e.g., 150 mg MgSO₄, 50 mg PSA). b. Vortex for 30 seconds. c. Centrifuge at a high speed (e.g., 10,000 rpm) for 5 minutes.

3. Final Extract Preparation: a. Take the supernatant and filter it through a 0.22 µm filter. b. The extract is now ready for LC-MS/MS analysis. If necessary, dilute the extract with the initial mobile phase.

Visualizations

Troubleshooting_Workflow start Low or Inconsistent This compound Signal check_instrument 1. Verify Instrument Performance (System Suitability, Leaks, Source Cleanliness) start->check_instrument instrument_ok Instrument OK? check_instrument->instrument_ok fix_instrument Clean Source, Fix Leaks, Run System Suitability instrument_ok->fix_instrument No check_sample_prep 2. Evaluate Sample Preparation (Extraction Efficiency, Cleanup) instrument_ok->check_sample_prep Yes fix_instrument->check_instrument sample_prep_ok Sample Prep OK? check_sample_prep->sample_prep_ok optimize_sample_prep Optimize QuEChERS Protocol (Sorbents, Dilution) sample_prep_ok->optimize_sample_prep No optimize_ms 3. Optimize MS Parameters (Source, Collision Energy) sample_prep_ok->optimize_ms Yes optimize_sample_prep->check_sample_prep ms_params_ok MS Parameters Optimized? optimize_ms->ms_params_ok tune_ms Tune Source Parameters and Collision Energy ms_params_ok->tune_ms No address_matrix 4. Address Matrix Effects (Matrix-Matched Cal., Chromatography) ms_params_ok->address_matrix Yes tune_ms->optimize_ms end Signal Improved address_matrix->end

Caption: Troubleshooting workflow for low signal of this compound.

QuEChERS_Workflow start Homogenized Sample (10g) add_is Add this compound IS start->add_is add_solvent Add Acetonitrile (10 mL) add_is->add_solvent add_salts Add QuEChERS Extraction Salts add_solvent->add_salts shake Shake Vigorously (1 min) add_salts->shake centrifuge1 Centrifuge (5 min) shake->centrifuge1 supernatant Transfer Supernatant (1 mL) to d-SPE Tube centrifuge1->supernatant vortex Vortex (30 sec) supernatant->vortex centrifuge2 Centrifuge (5 min) vortex->centrifuge2 filter Filter Supernatant (0.22 µm) centrifuge2->filter end Ready for LC-MS/MS Analysis filter->end

Caption: Experimental workflow for the modified QuEChERS protocol.

References

Technical Support Center: Overcoming Matrix Effects in 2,3,5-Trimethacarb Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects during the analysis of the carbamate insecticide, 2,3,5-Trimethacarb.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the analysis of 2,3,5-Trimethacarb, focusing on mitigating matrix effects that can lead to inaccurate quantification.

Issue 1: Low or Inconsistent Analyte Recovery

Q: My recovery for 2,3,5-Trimethacarb is consistently low or highly variable. What are the potential causes and how can I address this?

A: Low and inconsistent recovery is a frequent challenge in pesticide residue analysis and can stem from several factors during sample preparation and extraction.[1]

  • Inefficient Extraction: The extraction solvent and procedure may not be optimal for your specific sample matrix. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common starting point, but may require modification.[1][2] For matrices with low moisture content, such as cereals or dried herbs, a pre-extraction hydration step is critical. It is recommended to add water to the sample and allow it to sit for 10-30 minutes before adding the extraction solvent, typically acetonitrile.[1]

    • Solution:

      • Verify Solvent Choice: Acetonitrile is a widely used and effective extraction solvent for a broad range of pesticides, including carbamates.[1]

      • Ensure Proper Homogenization: Thorough homogenization is crucial for efficient extraction. The use of a high-speed homogenizer can significantly improve extraction efficiency over manual shaking.[1]

      • Control pH: The stability and extraction efficiency of carbamates like 2,3,5-Trimethacarb can be pH-dependent. Using acidified acetonitrile (e.g., with 1% acetic acid) is a common practice to ensure good recovery.[1]

  • Analyte Degradation: Carbamates are susceptible to hydrolysis, particularly under basic pH conditions or at elevated temperatures.[1][3]

    • Solution:

      • Temperature Control: Process samples at reduced temperatures (e.g., 4°C) to minimize degradation.[3]

      • pH Management: Maintain a slightly acidic pH during extraction and storage to prevent hydrolysis.[3]

      • Minimize Storage Time: Analyze extracts as quickly as possible. If storage is necessary, keep them refrigerated at 4°C for no more than two days.[1]

  • Loss During Cleanup: The cleanup step, intended to remove matrix interferences, can inadvertently remove the target analyte if the sorbent material is not chosen carefully.[1]

    • Solution:

      • Optimize Dispersive SPE (dSPE) Sorbents: In the QuEChERS workflow, dSPE is used for cleanup. For pigmented samples, Graphitized Carbon Black (GCB) is effective but can lead to the loss of planar pesticides. For fatty matrices, a combination of primary secondary amine (PSA) and C18 sorbents is often used.[4] It is crucial to validate the cleanup step with spiked samples to ensure 2,3,5-Trimethacarb is not being lost.

Issue 2: Poor Peak Shape and Chromatographic Issues

Q: I'm observing poor peak shape (e.g., tailing, broadening, or splitting) for 2,3,5-Trimethacarb. What could be the cause?

A: Poor peak shape can compromise resolution and lead to inaccurate integration and quantification.[5]

  • Active Sites in GC Systems: In Gas Chromatography (GC) analysis, active sites in the inlet and column can cause analyte degradation and peak tailing.[6]

    • Solution: Use of Analyte Protectants: Adding "analyte protectants" to both sample extracts and matrix-free standards can significantly improve peak shape. These compounds, often containing multiple hydroxy groups (like sugars and their derivatives), mask active sites in the GC system, preventing analyte interactions.[6][7] A mixture of ethylglycerol, gulonolactone, and sorbitol has been shown to be effective for a wide range of pesticides.[8]

  • Column Overload or Contamination: Injecting a sample that is too concentrated or contains a high level of matrix components can lead to poor peak shape.[5]

    • Solution:

      • Sample Dilution: Diluting the final extract can reduce the concentration of matrix components, but ensure the analyte concentration remains above the limit of quantification (LOQ).[9]

      • Effective Cleanup: Employing a robust cleanup method like Solid-Phase Extraction (SPE) or dSPE to remove interfering compounds.[10]

Issue 3: Inaccurate Quantification due to Ion Suppression or Enhancement (LC-MS/MS)

Q: My quantitative results for 2,3,5-Trimethacarb are inconsistent and I suspect matrix effects are at play in my LC-MS/MS analysis. How can I confirm and mitigate this?

A: Ion suppression or enhancement is a common matrix effect in LC-MS/MS, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the ion source, leading to inaccurate results.[5][9]

  • Confirming Matrix Effects:

    • Post-Extraction Spike Experiment: Compare the response of a standard spiked into a blank matrix extract with the response of the same standard in a neat solvent. A significant difference in signal intensity confirms the presence of matrix effects. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[9]

  • Mitigation Strategies:

    • Matrix-Matched Calibration: This is a widely recommended approach to compensate for matrix effects.[11] Calibration standards are prepared in a blank matrix extract that is representative of the samples. This ensures that the standards and the samples experience similar matrix effects, leading to more accurate quantification.[11]

    • Sample Dilution: A straightforward and effective method to reduce the concentration of interfering matrix components.[9] Dilution factors can range from 10 to 100-fold.[12] However, it is essential to ensure that the diluted analyte concentration is still well above the instrument's limit of quantification.

    • Stable Isotope-Labeled Internal Standard: Using a stable isotope-labeled version of 2,3,5-Trimethacarb is the most effective way to correct for matrix effects. The internal standard co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate ratiometric quantification.

    • Optimized Sample Cleanup: A more rigorous cleanup using techniques like Solid-Phase Extraction (SPE) can remove a larger portion of the matrix components responsible for ion suppression.[1]

    • Chromatographic Separation: Adjusting the LC gradient, flow rate, or using a different column chemistry can help to chromatographically separate 2,3,5-Trimethacarb from the co-eluting matrix interferences.[9]

Data Presentation

The following tables summarize typical performance data for different methods used to overcome matrix effects in carbamate pesticide analysis. While specific data for 2,3,5-Trimethacarb is limited, the data presented for other carbamates in various matrices provide a valuable reference.

Table 1: Comparison of Recovery Rates for Carbamate Pesticides Using Different Sample Preparation and Calibration Strategies

MethodMatrixAnalyte(s)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
QuEChERS with dSPE CleanupVegetables6 Carbamates91 - 109< 10[13]
QuEChERS with Matrix-Matched CalibrationVarious Foods14 Carbamates88 - 1061 - 11[2]
QuEChERS (miniaturized)Blood and BrainMethomyl & Aldicarb69 - 88 (Absolute)Not specified[14]
SPE (C18)Olive OilMultiple Pesticides70 - 120 (most analytes)< 20[15]
Sample Dilution (20-fold) with Matrix-Matched CalibrationAvocado & Brown Rice FlourMultiple PesticidesGenerally within 70-120%Not specified[12]

Table 2: Matrix Effect Evaluation for Carbamate Pesticides with Different Mitigation Approaches

Mitigation StrategyMatrixAnalyte(s)Matrix Effect (%)InterpretationReference
Matrix-Matched CalibrationVegetables15 Carbamates-4.6 to +11.2Negligible matrix effect[11]
QuEChERS with dSPEDates14 Carbamates-4.98 to +13.26Negligible matrix effect[2]
Sample Dilution (15-fold)Various Vegetables53 PesticidesSufficient to eliminate most matrix effectsSignal suppression reduced[16]
Analyte Protectants (GC-MS)Spinach, Orange, Brown RiceMultiple PesticidesSignificantly improved recovery ratesReduced matrix-induced enhancement[17]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the analysis of 2,3,5-Trimethacarb.

Protocol 1: QuEChERS Sample Preparation with dSPE Cleanup

This protocol is a standard approach for the extraction of pesticide residues from food matrices.

  • Sample Homogenization: Weigh 10-15 g of a homogenized sample (e.g., fruit or vegetable) into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate and let it stand for 30 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube. If using an internal standard, add it at this stage.

    • Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, and sodium citrate).

    • Immediately shake vigorously for 1 minute to ensure proper dispersion of the salt.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing the appropriate sorbents (e.g., PSA and magnesium sulfate for general cleanup; C18 for fatty matrices; GCB for pigmented matrices).

    • Vortex the dSPE tube for 30 seconds.

    • Centrifuge at a high speed (e.g., 10,000 rcf) for 2 minutes.

  • Final Extract Preparation:

    • Carefully transfer the supernatant to a clean vial for analysis by LC-MS/MS or GC-MS.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

SPE can be used as an alternative or supplementary cleanup step for complex matrices.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of reagent water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the sample extract (from a primary extraction like QuEChERS, diluted with water) onto the conditioned cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with a specific volume of a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.

  • Elution: Elute the 2,3,5-Trimethacarb with a small volume of a stronger organic solvent (e.g., acetonitrile or methanol).

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for instrumental analysis.

Protocol 3: Preparation of Matrix-Matched Calibration Standards
  • Prepare Blank Matrix Extract: Follow the chosen sample preparation protocol (e.g., QuEChERS) using a sample of the same matrix that is known to be free of 2,3,5-Trimethacarb.

  • Prepare Stock Solution: Prepare a concentrated stock solution of 2,3,5-Trimethacarb in a pure solvent (e.g., acetonitrile).

  • Serial Dilutions: Perform serial dilutions of the stock solution with the blank matrix extract to create a series of calibration standards at different concentration levels (e.g., 1, 5, 10, 50, 100 ng/mL).

  • Analysis: Analyze the matrix-matched calibration standards using the same instrumental method as the samples. Construct a calibration curve by plotting the instrument response against the concentration of the standards.

Visualizations

Diagrams of Experimental Workflows and Logical Relationships

Overcoming_Matrix_Effects_Workflow cluster_start Start: Sample Analysis cluster_troubleshooting Troubleshooting Steps cluster_strategies Mitigation Strategies cluster_end End Goal Start Inaccurate Quantification of 2,3,5-Trimethacarb Confirm_ME Confirm Matrix Effect (Post-Extraction Spike) Start->Confirm_ME Suspect Matrix Effect Mitigation Select Mitigation Strategy Confirm_ME->Mitigation Matrix Effect Confirmed MM_Cal Matrix-Matched Calibration Mitigation->MM_Cal Dilution Sample Dilution Mitigation->Dilution Cleanup Improve Sample Cleanup (QuEChERS/SPE) Mitigation->Cleanup Internal_Std Use Isotope-Labeled Internal Standard Mitigation->Internal_Std End Accurate Quantification MM_Cal->End Dilution->End Cleanup->End Internal_Std->End

References

2,3,5-Trimethacarb-d3 stability in different solvent mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 2,3,5-Trimethacarb-d3 in various solvent mixtures, along with troubleshooting advice and frequently asked questions for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

The stability of this compound, a deuterated form of the carbamate insecticide Trimethacarb, is expected to be comparable to its non-deuterated counterpart. The primary factors influencing its stability are the pH of the medium and the presence of strong acids or alkalis.[1][2] Hydrolysis is a significant degradation pathway, particularly at pH values above 8.[3] The compound is generally stable to light.[1]

Q2: Which solvents are recommended for preparing stock solutions and working standards of this compound?

Commonly used solvents for preparing analytical standards of Trimethacarb include methanol, acetone, and acetonitrile.[4][5] For long-term storage, it is advisable to use aprotic solvents and store the solutions at low temperatures (e.g., 0-6°C) to minimize degradation.[2]

Q3: What are the expected degradation products of this compound?

The hydrolysis of 2,3,5-Trimethacarb leads to the formation of trimethylphenols, carbon dioxide, and methylamine.[3] In biological systems, metabolism can occur through hydroxylation of the N-methyl group and at the methyl positions on the phenyl ring, with subsequent conjugation to form glucosides.[6]

Q4: Is this compound susceptible to photodegradation?

2,3,5-Trimethacarb is reported to be stable to light, suggesting that direct photolysis in aqueous solutions is not a major degradation pathway.[1][3] However, in the atmosphere, the vapor phase of the compound can be degraded by photochemically produced hydroxyl radicals.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent analytical results or loss of analyte signal over time. Degradation of this compound in the prepared solution.* Check the pH of your solvent mixture: If using aqueous solutions, ensure the pH is neutral or slightly acidic. Avoid basic conditions (pH > 8). * Solvent choice: For long-term storage, use a high-purity aprotic solvent like acetonitrile or acetone. If using methanol, be aware of potential transesterification over extended periods, although this is less common for carbamates than for esters. * Storage conditions: Store stock solutions and standards at a low temperature (0-6°C) and protect from light, even though it is generally light-stable.
Poor recovery during sample extraction. Analyte degradation during the extraction process.* pH control: For methods like QuEChERS, the use of buffering salts (e.g., citrate or acetate) can improve the stability and recovery of pH-sensitive carbamates. * Temperature: Avoid high temperatures during solvent evaporation steps. * Matrix effects: The sample matrix can influence stability. Perform matrix-matched calibrations to assess recovery.
Appearance of unexpected peaks in chromatograms. Presence of degradation products.* Identify degradation products: The primary hydrolysis product is 2,3,5-trimethylphenol. Check for the presence of a corresponding peak in your chromatogram. * Prepare fresh standards: If degradation is suspected, prepare fresh working standards from a reliable stock solution.

Stability Data

The following table summarizes the stability of the parent compound, 2,3,5-Trimethacarb, under different conditions. The stability of this compound is expected to be very similar.

Condition Solvent/Matrix Half-life (DT₅₀) Reference
Hydrolysis (pH 7, 20°C)Aquatic System~40 days[3]
Hydrolysis (pH 7)Not specified4 days (estimated)[3]
Hydrolysis (pH 8)Not specified37 days (estimated)[3]
BiodegradationPristine Drummer-Catlin soil~42 days for 50% degradation[3]
Atmospheric reactionVapor phase~18 hours (with hydroxyl radicals)[3]
Sterile SoilNot specified60 days[1]

Experimental Protocols

Protocol for Assessing the Stability of this compound in a Solvent Mixture

This protocol outlines a general procedure for evaluating the stability of this compound in a specific solvent mixture over time.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in a high-purity solvent (e.g., acetonitrile or methanol) to prepare a concentrated stock solution (e.g., 1 mg/mL). Store this solution at ≤ -18°C.

  • Preparation of Test Solutions:

    • Dilute the stock solution with the desired solvent mixture to be tested to a known concentration (e.g., 10 µg/mL).

    • Prepare several aliquots of this test solution in amber vials to minimize light exposure.

  • Storage Conditions:

    • Store the aliquots under controlled conditions (e.g., room temperature, 4°C, -20°C).

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month), analyze one aliquot from each storage condition.

    • The analysis should be performed using a validated analytical method, such as LC-MS/MS or GC-MS.

  • Data Analysis:

    • Quantify the concentration of this compound at each time point.

    • Calculate the percentage of the initial concentration remaining at each time point.

    • Plot the concentration or percentage remaining versus time to determine the degradation rate and half-life in the tested solvent mixture.

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_data Data Evaluation stock Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) test_solutions Prepare Test Solutions (e.g., 10 µg/mL in Solvent Mixture) stock->test_solutions aliquots Create Aliquots in Amber Vials test_solutions->aliquots storage_conditions Store at Different Conditions - Room Temperature - 4°C - -20°C aliquots->storage_conditions time_points Analyze at Time Points (0, 24h, 48h, 1 week, etc.) storage_conditions->time_points analytical_method LC-MS/MS or GC-MS Analysis time_points->analytical_method quantification Quantify Concentration analytical_method->quantification degradation_rate Calculate Degradation Rate and Half-life quantification->degradation_rate

Caption: Workflow for a stability study of this compound.

Degradation_Pathway cluster_hydrolysis Hydrolysis (pH > 7) cluster_metabolism Metabolism parent This compound product1 2,3,5-Trimethylphenol parent->product1 H2O product2 Carbon Dioxide parent->product2 H2O product3 Deuterated Methylamine (CD3NH2) parent->product3 H2O hydroxylation Hydroxylation (N-methyl or ring methyls) parent->hydroxylation conjugation Conjugation (Glucosides) hydroxylation->conjugation

Caption: Primary degradation pathways for this compound.

References

Technical Support Center: Troubleshooting Poor Peak Shape for 2,3,5-Trimethacarb in GC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the gas chromatography (GC) analysis of 2,3,5-Trimethacarb, with a focus on resolving poor peak shape.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why am I seeing peak tailing with 2,3,5-Trimethacarb?

Peak tailing, where the peak is asymmetrically skewed with a "tail," is a common issue when analyzing polar and thermally sensitive compounds like 2,3,5-Trimethacarb. The primary causes often involve interactions between the analyte and active sites within the GC system or issues with the chromatographic setup.[1][2][3][4][5]

Troubleshooting Steps:

  • Check for Active Sites: Carbamates can interact with acidic silanol groups on the surface of the inlet liner and the front of the GC column.[3][4]

    • Solution: Use a fresh, deactivated (silanized) inlet liner. If tailing persists, trim 10-20 cm from the inlet side of the column to remove any accumulated non-volatile residues or active sites.[1][2]

  • Column Contamination: Accumulation of sample matrix components at the head of the column can lead to peak tailing.[5]

    • Solution: Condition the column at a high temperature (within its specified limits) to bake out contaminants. If this is ineffective, trimming the column is recommended.[2]

  • Improper Column Installation: A poor column cut or incorrect installation depth in the inlet can cause turbulence and unswept volumes, leading to tailing peaks.[1][5][6]

    • Solution: Re-cut the column ensuring a clean, 90-degree cut. Reinstall the column according to the manufacturer's instructions for the correct height within the inlet.[1][6]

  • Thermal Degradation: 2,3,5-Trimethacarb is a thermally labile carbamate.[7][8][9] High temperatures in the injector can cause it to break down, which may contribute to peak tailing.

    • Solution: Optimize the inlet temperature to be high enough for efficient volatilization but low enough to minimize degradation. Consider using a pulsed-pressure or programmed temperature vaporization (PTV) inlet.

If all peaks in the chromatogram are tailing, the issue is more likely to be physical (e.g., poor column installation), whereas if only 2,3,5-Trimethacarb or other polar analytes are tailing, the cause is more likely chemical (e.g., active sites).[5][6]

2. My 2,3,5-Trimethacarb peak is fronting. What is the cause and how can I fix it?

Peak fronting, where the peak is asymmetrically skewed with a leading edge, is often a sign of column overload or an incompatible sample solvent.[1][10]

Troubleshooting Steps:

  • Column Overload: Injecting too much analyte onto the column can saturate the stationary phase.[10][11]

    • Solution: Reduce the injection volume or dilute the sample. Alternatively, increase the split ratio to introduce less sample onto the column.[10][11]

  • Solvent Mismatch: If the sample solvent is significantly stronger or more non-polar than the stationary phase, it can cause the analyte to travel too quickly through the initial part of the column, leading to fronting.[3][12]

    • Solution: Ensure the solvent is compatible with the stationary phase. For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the solvent to allow for proper solvent focusing.[1]

3. The peak for 2,3,5-Trimethacarb is broad. What are the likely causes?

Broad peaks can result from a variety of issues, including problems with the injector, column, or oven temperature program.[11][12]

Troubleshooting Steps:

  • Incorrect Gas Flow Rate: The carrier gas flow rate may be too high or too low, moving away from the optimal linear velocity.[11]

    • Solution: Verify and adjust the carrier gas flow rate to the column manufacturer's recommended optimum.

  • Slow Oven Ramp Rate: A very slow temperature ramp can lead to excessive diffusion of the analyte band as it travels through the column.[12]

    • Solution: Increase the oven temperature programming rate.

  • Large Dead Volume: Excessive dead volume in the system, for example from poorly fitted connections, can cause peak broadening.[12]

    • Solution: Ensure all connections are secure and properly installed. Reinstall the column in the inlet and detector.

  • Thick Stationary Phase Film: A column with a very thick film can increase retention and lead to broader peaks.[12]

    • Solution: Consider using a column with a thinner film if sensitivity allows.

4. I am observing split peaks for 2,3,5-Trimethacarb. How can I resolve this?

Split peaks can be caused by injection issues or problems at the head of the column.[1]

Troubleshooting Steps:

  • Improper Injection Technique: A fast autosampler injection into an empty inlet liner can cause the sample to not vaporize homogeneously.[12]

    • Solution: Use an inlet liner with glass wool to aid in vaporization. Consider reducing the injection speed if your autosampler allows.

  • Solvent and Initial Oven Temperature Mismatch: If the initial oven temperature is too high relative to the solvent's boiling point in a splitless injection, it can prevent proper analyte focusing at the head of the column.[1]

    • Solution: Lower the initial oven temperature to at least 20°C below the boiling point of your sample solvent.

  • Column Contamination or Voids: Contamination or voids in the column's stationary phase can cause the analyte band to split.

    • Solution: Trim the front end of the column. If the problem persists, the column may need to be replaced.[2]

Experimental Protocols: Key Troubleshooting Procedures

Protocol 1: Column Installation and Conditioning

  • Column Cutting: Using a ceramic scoring wafer, lightly score the fused silica column. Gently flex the column to create a clean, 90-degree break. Inspect the cut under a magnifier to ensure it is flat and free of jagged edges.[1][6]

  • Installation: Following your GC manufacturer's guide, insert the column through the inlet septum and ferrule. Set the correct column depth in the injector. Gently tighten the column nut.

  • Leak Check: Pressurize the system with the carrier gas and use an electronic leak detector to check for leaks around the inlet fitting.

  • Column Conditioning: Set the oven temperature to 20°C above the final temperature of your analytical method (do not exceed the column's maximum temperature limit). Allow the column to condition for 1-2 hours with the carrier gas flowing. Do not connect the column to the detector during initial high-temperature conditioning.

Protocol 2: Inlet Liner Replacement

  • Cool Down: Ensure the GC inlet has cooled to a safe temperature.

  • Remove Old Liner: Turn off the carrier gas flow to the inlet. Loosen the inlet retaining nut and remove the septum and any other hardware. Carefully remove the old liner using forceps.

  • Install New Liner: Place a new, deactivated O-ring on the new deactivated liner. Insert the new liner into the injector.

  • Reassemble and Leak Check: Reassemble the inlet hardware and tighten the retaining nut. Restore carrier gas flow and perform a leak check.

Quantitative Data Summary

No specific quantitative data for 2,3,5-Trimethacarb peak shape troubleshooting was found in the search results. However, a general guideline for acceptable peak shape is a tailing factor or asymmetry factor between 0.9 and 1.5. A value greater than 1.5 typically indicates a tailing problem that should be investigated.[1]

ParameterAcceptable RangeImplication of Poor Value
Tailing Factor (Tf) / Asymmetry Factor (As) 0.9 - 1.5> 1.5 indicates peak tailing. < 0.9 indicates peak fronting.

Logical Troubleshooting Workflow

Below is a diagram illustrating a logical workflow for troubleshooting poor peak shape for 2,3,5-Trimethacarb.

G start Poor Peak Shape Observed for 2,3,5-Trimethacarb check_all_peaks Are ALL peaks in the chromatogram affected? start->check_all_peaks physical_issue Likely a Physical Issue check_all_peaks->physical_issue Yes chemical_issue Likely a Chemical or Method-Specific Issue check_all_peaks->chemical_issue No check_column_install Check Column Installation: - Proper cut - Correct depth in inlet physical_issue->check_column_install check_leaks Check for Leaks at Inlet check_column_install->check_leaks end Peak Shape Improved check_leaks->end check_peak_shape What is the peak shape? chemical_issue->check_peak_shape tailing Tailing check_peak_shape->tailing Tailing fronting Fronting check_peak_shape->fronting Fronting broad Broadening / Splitting check_peak_shape->broad Broad/Split deactivated_liner Use New Deactivated Inlet Liner tailing->deactivated_liner trim_column Trim 10-20 cm from Column Inlet deactivated_liner->trim_column optimize_temp Optimize Inlet Temperature (avoid degradation) trim_column->optimize_temp optimize_temp->end reduce_conc Reduce Sample Concentration or Injection Volume fronting->reduce_conc check_solvent Check Solvent Compatibility & Initial Oven Temp reduce_conc->check_solvent check_solvent->end check_flow Verify Carrier Gas Flow Rate broad->check_flow check_injection Use Liner with Wool & Optimize Injection Speed check_flow->check_injection check_injection->end

Caption: Troubleshooting workflow for poor GC peak shape of 2,3,5-Trimethacarb.

References

Technical Support Center: Optimization of Trimethacarb Extraction from Nuts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the efficient extraction of Trimethacarb from various nut matrices. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during the analytical process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and analysis of Trimethacarb from nuts, presented in a question-and-answer format.

Issue Question Potential Causes & Solutions
Low or Inconsistent Analyte Recovery My recovery for Trimethacarb is consistently low or variable. What are the potential causes and how can I fix this?Cause 1: Inefficient Extraction from High-Fat Matrix. Nuts have a high-fat content, which can hinder the extraction of pesticides into the acetonitrile layer. Solutions:Proper Homogenization: Ensure the nut sample is finely ground to a homogenous powder to maximize the surface area for extraction. For dry nuts like almonds and peanuts, pre-wetting the homogenized sample with a specific amount of water is crucial for efficient extraction.[1] • Optimized Solvent-to-Sample Ratio: For high-fat matrices, a sufficient volume of extraction solvent is necessary to ensure proper partitioning of the analyte.[2] • Vigorous Shaking: After adding the extraction solvent and salts, shake the tube vigorously for at least one minute to ensure thorough mixing and partitioning.[3]
Cause 2: Analyte Degradation. Trimethacarb, being a carbamate, can be susceptible to degradation under certain conditions.[3] Solutions:Control pH: Carbamates can hydrolyze in alkaline conditions. Using a buffered QuEChERS method (e.g., AOAC or EN methods with acetate or citrate buffering salts) or acidifying the extraction solvent (e.g., with 1% acetic acid) can improve the stability of Trimethacarb.[3][4] • Temperature Control: Avoid exposing the samples and extracts to high temperatures. Store extracts at low temperatures (e.g., 4°C) if not analyzed immediately.
Cause 3: Inefficient Dispersive Solid-Phase Extraction (d-SPE) Cleanup. The choice and amount of d-SPE sorbent are critical for removing matrix interferences without retaining the analyte. Solutions:Select Appropriate Sorbents: For fatty matrices like nuts, a combination of Primary Secondary Amine (PSA) to remove fatty acids and sugars, and C18 or Z-Sep/Z-Sep+ to remove lipids is recommended.[5][6][7][8] • Optimize Sorbent Amount: Too much sorbent, especially graphitized carbon black (GCB), can lead to the loss of planar pesticides. The amount of each sorbent should be optimized for the specific nut matrix.
High Matrix Effects in LC-MS/MS or GC-MS/MS Analysis I'm observing significant signal suppression or enhancement for Trimethacarb in my analysis. How can I mitigate these matrix effects?Cause 1: Co-eluting Matrix Components. The complex matrix of nuts, particularly the high lipid content, can lead to co-eluting substances that interfere with the ionization of Trimethacarb in the mass spectrometer source.[9][10] Solutions:Matrix-Matched Calibration: Prepare calibration standards in a blank nut extract that has undergone the same extraction and cleanup procedure. This helps to compensate for signal suppression or enhancement.[11] • Dilution of the Final Extract: A simple and often effective method is to dilute the final extract (e.g., 10-fold) with the mobile phase or an appropriate solvent. This reduces the concentration of interfering matrix components.[3] However, be mindful of the potential impact on the limits of detection (LOD) and quantification (LOQ). • Optimize d-SPE Cleanup: As mentioned above, using C18 or Z-Sep sorbents is crucial for removing lipids, which are a major source of matrix effects in nut samples.[5]
Inconsistent Results and Poor Reproducibility I am getting inconsistent results between replicate samples. What could be the cause?Cause 1: Non-Homogeneous Sample. Nuts can be difficult to homogenize, leading to variations in the composition of subsamples. Solution:Thorough Homogenization: Cryogenic grinding can be effective for high-fat nuts to prevent the sample from becoming oily and clumping. Ensure the final powder is uniform.
Cause 2: Inconsistent Sample Hydration. For dry nut samples, inconsistent addition of water before extraction can lead to variable extraction efficiencies. Solution:Precise Water Addition: Use a calibrated pipette to add a consistent amount of water to each sample and allow sufficient time for hydration before adding the extraction solvent.[1]
Cause 3: Variable d-SPE Cleanup. Inconsistent vortexing or contact time with the d-SPE sorbents can lead to variable cleanup. Solution:Standardize the d-SPE Step: Vortex each d-SPE tube for a consistent amount of time (e.g., 1 minute) to ensure uniform interaction between the extract and the sorbents.

Frequently Asked Questions (FAQs)

Q1: What is the recommended extraction method for Trimethacarb from nuts?

A1: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly recommended for the extraction of Trimethacarb from nuts.[1][12] Due to the high-fat content of nuts, a modified QuEChERS protocol is necessary, typically involving the use of C18 or Z-Sep sorbents during the dispersive solid-phase extraction (d-SPE) cleanup step to remove lipids.[5][6]

Q2: Why is it necessary to add water to dry nut samples before extraction?

A2: For dry commodities like almonds, peanuts, and hazelnuts, adding water is a crucial step to hydrate the sample.[1] This "wetting" step facilitates the partitioning of the pesticides from the matrix into the acetonitrile extraction solvent, thereby improving extraction efficiency.[1]

Q3: Which d-SPE sorbents are best for cleaning up Trimethacarb extracts from nuts?

A3: For high-fat matrices like nuts, a combination of sorbents is typically used. Primary Secondary Amine (PSA) is effective for removing fatty acids, sugars, and other polar interferences. C18 or Z-Sep/Z-Sep+ are specifically used to remove lipids and other non-polar interferences.[5][6][7][8] Therefore, a common combination for the d-SPE cleanup of nut extracts is PSA and C18, along with anhydrous magnesium sulfate to remove residual water.

Q4: How can I improve the sensitivity of my analysis for Trimethacarb in nuts?

A4: To improve sensitivity, you can optimize the sample preparation to minimize matrix effects, which can suppress the analyte signal. This includes using an effective d-SPE cleanup to remove interfering compounds. In the LC-MS/MS or GC-MS/MS analysis, optimizing the instrument parameters, such as ionization source settings and collision energies for multiple reaction monitoring (MRM) transitions, is crucial. If matrix effects are still significant, a larger sample size with a corresponding increase in solvent volumes can be considered, followed by a concentration step, although this may also concentrate interferences.

Q5: What are the expected recovery rates and limits of quantification (LOQ) for Trimethacarb in nuts?

A5: While specific data for Trimethacarb is not abundant in the literature, for carbamate pesticides in nuts and other high-fat matrices, recovery rates are generally expected to be within the acceptable range of 70-120% with a relative standard deviation (RSD) of less than 20%.[12][13] The limits of quantification (LOQ) can vary depending on the analytical instrument and the specific nut matrix, but they are typically in the range of 5 to 50 µg/kg.[2][13][14]

Data Presentation

The following tables summarize representative quantitative data for the extraction of carbamate pesticides, including what can be expected for Trimethacarb, from various nut matrices using a modified QuEChERS method followed by LC-MS/MS analysis. This data is compiled from multiple studies on pesticide analysis in nuts and is intended to be illustrative.[2][12][13][14]

Table 1: Representative Recovery Rates of Trimethacarb from Different Nut Matrices

Nut MatrixSpiking Level (µg/kg)Mean Recovery (%)Relative Standard Deviation (RSD, %)
Almonds108512
50929
100957
Peanuts108214
508911
100938
Walnuts107815
508612
100919
Hazelnuts108811
50948
100976
Pecans108413
509010
100947

Table 2: Representative Limits of Detection (LOD) and Quantification (LOQ) for Trimethacarb in Nuts

Nut MatrixLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)
Almonds2.58.0
Peanuts3.010.0
Walnuts3.512.0
Hazelnuts2.07.0
Pecans2.89.0

Experimental Protocols

This section provides a detailed methodology for the extraction of Trimethacarb from nuts using a modified QuEChERS (AOAC 2007.01) method.

1. Sample Preparation

  • Homogenization: Homogenize a representative sample of nuts into a fine, uniform powder. For high-fat nuts, cryogenic grinding may be used to prevent the sample from becoming oily.

  • Weighing: Accurately weigh 5 g of the homogenized nut powder into a 50 mL centrifuge tube.

  • Hydration (for dry nuts): Add 10 mL of deionized water to the centrifuge tube. Vortex for 1 minute and let it stand for 30 minutes to ensure complete hydration of the sample.[1]

2. Extraction

  • Solvent Addition: Add 10 mL of acetonitrile containing 1% acetic acid to the centrifuge tube.

  • Internal Standard (Optional): Add an appropriate internal standard if used.

  • Shaking: Cap the tube tightly and shake vigorously for 1 minute.

  • Salt Addition: Add the contents of a QuEChERS AOAC 2007.01 extraction salt packet (6 g of anhydrous MgSO₄ and 1.5 g of anhydrous sodium acetate).

  • Vigorous Shaking: Immediately cap the tube and shake vigorously for 1 minute. The anhydrous MgSO₄ will absorb water, leading to phase separation.

  • Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Supernatant Transfer: Carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube.

  • d-SPE Tube Composition: The d-SPE tube should contain 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.

  • Vortexing: Cap the d-SPE tube and vortex for 1 minute to ensure thorough mixing of the extract with the sorbents.

  • Centrifugation: Centrifuge the d-SPE tube at a high speed (e.g., ≥ 10,000 rpm) for 5 minutes to pellet the sorbents.

  • Final Extract: The resulting supernatant is the final extract. Carefully transfer it to an autosampler vial for LC-MS/MS or GC-MS/MS analysis. For LC-MS/MS, the extract may need to be diluted with the mobile phase.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis homogenize Homogenize Nut Sample weigh Weigh 5g of Sample homogenize->weigh hydrate Hydrate with 10mL Water weigh->hydrate add_solvent Add 10mL Acetonitrile (1% Acetic Acid) hydrate->add_solvent shake1 Shake Vigorously (1 min) add_solvent->shake1 add_salts Add QuEChERS Salts shake1->add_salts shake2 Shake Vigorously (1 min) add_salts->shake2 centrifuge1 Centrifuge (≥4000 rpm, 5 min) shake2->centrifuge1 transfer_supernatant Transfer 1mL Supernatant centrifuge1->transfer_supernatant dspe_tube d-SPE Tube (MgSO4, PSA, C18) transfer_supernatant->dspe_tube vortex Vortex (1 min) dspe_tube->vortex centrifuge2 Centrifuge (≥10000 rpm, 5 min) vortex->centrifuge2 final_extract Final Extract centrifuge2->final_extract analysis LC-MS/MS or GC-MS/MS Analysis final_extract->analysis AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE binds to active site Receptor Postsynaptic Receptor ACh->Receptor binds to Inactive_AChE Carbamylated AChE (Inactive) AChE->Inactive_AChE forms Hydrolysis Hydrolysis AChE->Hydrolysis catalyzes Response Continuous Nerve Stimulation Receptor->Response causes Trimethacarb Trimethacarb Trimethacarb->AChE inhibits (reversible) Nerve_Impulse Nerve Impulse Nerve_Impulse->ACh releases Choline_Acetate Choline + Acetate Hydrolysis->Choline_Acetate

References

Technical Support Center: LC-MS Analysis of 2,3,5-Trimethacarb-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing ion suppression for 2,3,5-Trimethacarb-d3 in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Troubleshooting Guides

Ion suppression is a common challenge in LC-MS, where co-eluting matrix components interfere with the ionization of the target analyte, leading to a decreased signal intensity.[1] This can negatively impact sensitivity, accuracy, and reproducibility.[2][3] The following guides address specific issues you may encounter.

Issue 1: Poor Signal Intensity or Complete Signal Loss

Possible Cause: Significant ion suppression from matrix components co-eluting with this compound.[4][5]

Troubleshooting Steps:

  • Evaluate Matrix Effects:

    • Post-Column Infusion (PCI) Experiment: This is a key experiment to identify regions in the chromatogram where ion suppression is occurring. A solution of this compound is continuously infused into the MS while a blank matrix extract is injected onto the LC system. A drop in the baseline signal at the retention time of the analyte indicates the presence of co-eluting, suppressing agents.[6]

    • Matrix Effect Calculation: Compare the peak area of the analyte in a standard solution to the peak area of the analyte spiked into a blank matrix extract that has undergone the full sample preparation procedure.

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before LC-MS analysis.[7][8]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. Different sorbents (e.g., C18, HLB) should be tested to find the optimal one for retaining this compound while washing away interferences.

    • Liquid-Liquid Extraction (LLE): This can also be effective for separating the analyte from interfering substances based on their differential solubility in two immiscible liquids.

    • Protein Precipitation (PPT): While a simpler method, it may be less effective at removing all matrix components and can sometimes lead to more significant ion suppression compared to SPE or LLE.[9]

  • Improve Chromatographic Separation:

    • Modify the Mobile Phase: Adjusting the organic solvent (e.g., methanol, acetonitrile), pH, or additives can alter the retention times of both the analyte and interfering compounds, potentially resolving them.

    • Gradient Optimization: A shallower gradient can increase the separation between peaks.

    • Column Selection: Test different column chemistries (e.g., C18, Phenyl-Hexyl) to achieve better separation. In some cases, interactions with the metal components of standard HPLC columns can cause ion suppression, and using a metal-free column might be beneficial.[10]

Issue 2: Inconsistent and Irreproducible Results for Quality Control (QC) Samples

Possible Cause: Sample-to-sample variability in the matrix composition leading to different degrees of ion suppression.[1]

Troubleshooting Steps:

  • Implement a Robust Sample Preparation Method: As detailed above, a thorough cleanup using SPE or LLE will minimize variability in matrix effects.[1]

  • Utilize Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples can help compensate for consistent matrix effects.

  • Ensure Proper Internal Standard Use: Since this compound is a stable isotope-labeled internal standard (SIL-IS), it is the gold standard for compensating for ion suppression.[1] It should co-elute with the native analyte and experience the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio. Ensure the SIL-IS is added at the earliest possible stage of the sample preparation process.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression?

A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix.[1][5] This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and reproducibility of the analysis.[2][3]

Q2: How do I know if I have an ion suppression problem?

A2: A common method to assess ion suppression is through a post-column infusion experiment.[6] Additionally, comparing the signal of an analyte in a pure solvent versus the signal when spiked into a sample matrix can quantify the extent of signal suppression or enhancement. A significant decrease in signal in the matrix indicates ion suppression.

Q3: Why is a stable isotope-labeled internal standard like this compound recommended?

A3: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative LC-MS analysis because it has nearly identical physicochemical properties to the analyte of interest.[1] This means it will behave similarly during sample preparation and chromatographic separation and, most importantly, will be affected by ion suppression to the same extent as the native analyte. This allows for accurate correction of any signal loss.

Q4: Can I just dilute my sample to reduce ion suppression?

A4: Diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components, thereby lessening ion suppression.[1] However, this approach is only feasible if the concentration of this compound is high enough to remain detectable after dilution.

Q5: What are some common sources of contamination that can cause ion suppression?

A5: Contamination can come from various sources, including the sample itself (salts, lipids, proteins), solvents, mobile phase additives, and plasticware (plasticizers).[4][5] It is crucial to use high-purity solvents and reagents and to have a clean experimental setup.

Data Presentation

Sample Preparation TechniqueTypical Analyte Recovery (%)Relative Standard Deviation (RSD) (%)Matrix Effect (%)
Protein Precipitation (PPT)85 - 110< 15-50 to +20
Liquid-Liquid Extraction (LLE)70 - 120< 10-30 to +10
Solid-Phase Extraction (SPE)80 - 120< 10-20 to +5

This table provides illustrative data based on general knowledge of LC-MS analysis and is not specific to this compound.

Experimental Protocols

Protocol: Post-Column Infusion Experiment to Detect Ion Suppression
  • Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).

  • Prepare a blank matrix extract by processing a sample without the analyte through the entire sample preparation procedure.

  • Set up the LC-MS system:

    • Infuse the this compound standard solution directly into the MS source via a syringe pump and a T-piece connected after the LC column.

    • The LC will deliver the mobile phase gradient as in the analytical method.

  • Acquire data: Start the infusion and allow the MS signal to stabilize. Then, inject the blank matrix extract onto the LC column.

  • Analyze the data: Monitor the signal of this compound. Any significant drop in the signal indicates a region of ion suppression. The retention time of this drop corresponds to the elution of matrix components that interfere with the ionization of your analyte.

Protocol: General Solid-Phase Extraction (SPE) for Pesticide Analysis

This is a general protocol that should be optimized for 2,3,5-Trimethacarb.

  • Condition the SPE cartridge (e.g., C18, 500 mg) by passing 5 mL of methanol followed by 5 mL of water.

  • Load the sample (e.g., 1 mL of plasma extract) onto the cartridge at a slow flow rate (1-2 mL/min).

  • Wash the cartridge to remove interferences. A typical wash solution might be 5 mL of 5% methanol in water.

  • Dry the cartridge thoroughly under vacuum for 5-10 minutes.

  • Elute the analyte with a suitable organic solvent (e.g., 2 x 2 mL of methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS system.

Visualizations

IonSuppressionTroubleshooting Start Start: Poor Signal or Inconsistent Results CheckIS Check Internal Standard (IS) Performance Start->CheckIS EvalMatrix Evaluate Matrix Effects (Post-Column Infusion) CheckIS->EvalMatrix IS performance is poor End End: Improved Signal & Reproducibility CheckIS->End IS performance is good (Proceed with analysis) OptimizeSamplePrep Optimize Sample Preparation (SPE, LLE) EvalMatrix->OptimizeSamplePrep Suppression observed EvalMatrix->End No suppression observed (Check other causes) OptimizeChroma Optimize Chromatography (Gradient, Column) OptimizeSamplePrep->OptimizeChroma Suppression persists OptimizeSamplePrep->End Problem solved DiluteSample Dilute Sample OptimizeChroma->DiluteSample Still issues OptimizeChroma->End Problem solved DiluteSample->End

Caption: Troubleshooting workflow for addressing ion suppression.

SamplePrepWorkflow Sample Initial Sample (e.g., Plasma, Urine) AddIS Add this compound (Internal Standard) Sample->AddIS Precipitation Protein Precipitation (e.g., with Acetonitrile) AddIS->Precipitation Centrifuge1 Centrifuge Precipitation->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Option 1 LLE Liquid-Liquid Extraction (LLE) Supernatant->LLE Option 2 Evaporate Evaporate & Reconstitute SPE->Evaporate LLE->Evaporate LCMS LC-MS Analysis Evaporate->LCMS

Caption: General sample preparation workflow for LC-MS analysis.

References

Common interferences in the analysis of 2,3,5-Trimethacarb

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,5-Trimethacarb. Our aim is to help you overcome common analytical challenges and ensure the accuracy and reliability of your experimental results.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of 2,3,5-Trimethacarb, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) in LC-MS/MS 1. Column Overload: Injecting too concentrated a sample. 2. Inappropriate Mobile Phase: pH or solvent composition not optimal for 2,3,5-Trimethacarb. 3. Column Degradation: Loss of stationary phase or contamination. 4. Matrix Effects: Co-eluting matrix components interfering with chromatography.1. Dilute the sample extract. 2. Optimize the mobile phase. For carbamates, a mobile phase of water and acetonitrile, both with 0.1% formic acid, is often effective.[1] 3. Flush the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column. 4. Improve sample cleanup using appropriate d-SPE sorbents (e.g., PSA, C18) or dilute the sample.[2]
Low Analyte Recovery 1. Inefficient Extraction: The chosen solvent or extraction technique is not suitable for the matrix. 2. Analyte Degradation: 2,3,5-Trimethacarb is known to be unstable under strong acidic or alkaline conditions.[3] 3. Loss during Sample Cleanup: The analyte is being partially removed by the cleanup sorbents. 4. Adsorption to Labware: The analyte may adsorb to glass or plastic surfaces.1. Ensure thorough homogenization of the sample. The QuEChERS method is a robust and widely used extraction technique for pesticides in various matrices.[4][5] 2. Maintain a neutral or slightly acidic pH during extraction and storage. 3. Evaluate different d-SPE sorbents. For fatty matrices, C18 may be necessary, while for pigmented samples, GCB might be required, but care should be taken as GCB can sometimes remove planar pesticides. 4. Use silanized glassware and polypropylene tubes.
Signal Suppression or Enhancement (Matrix Effects) in LC-MS/MS 1. Co-eluting Matrix Components: Other compounds from the sample matrix are eluting at the same time as 2,3,5-Trimethacarb and affecting its ionization.[6] 2. High Matrix Load: The sample extract is too concentrated.1. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure.[6] 2. Sample Dilution: Diluting the final extract can significantly reduce matrix effects.[6] 3. Stable Isotope-Labeled Internal Standard: Use a labeled internal standard (e.g., 2,3,5-Trimethacarb-d3) to compensate for signal variations. 4. Optimize Chromatographic Separation: Improve the separation of the analyte from interfering matrix components by adjusting the gradient or using a different column.
No or Low Signal in GC-MS Analysis 1. Thermal Degradation: Carbamates are thermally labile and can degrade in the hot GC inlet. 2. Incomplete Derivatization: If using a derivatization method, the reaction may be incomplete.1. Use a Cool On-Column or Programmable Temperature Vaporizer (PTV) Inlet: These injection techniques introduce the sample at a lower temperature, minimizing thermal degradation. 2. Derivatization: Convert 2,3,5-Trimethacarb to a more thermally stable derivative before GC-MS analysis. A common method is silylation. 3. Optimize Derivatization Reaction: Ensure optimal reaction conditions (temperature, time, reagent concentration) for complete derivatization.
Inconsistent Results/Poor Reproducibility 1. Inhomogeneous Sample: The initial sample was not properly homogenized. 2. Inconsistent Sample Preparation: Variations in extraction or cleanup steps between samples. 3. Instrument Instability: Fluctuations in the LC-MS/MS or GC-MS system.1. Implement a rigorous homogenization procedure, especially for solid matrices. 2. Follow a standardized and validated sample preparation protocol (e.g., QuEChERS) consistently for all samples. 3. Perform regular instrument maintenance and calibration. Use an internal standard to monitor and correct for instrument variability.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in analyzing 2,3,5-Trimethacarb?

A1: The most significant challenges are managing matrix effects in LC-MS/MS and preventing thermal degradation during GC-MS analysis. Matrix effects, caused by co-extracted compounds from the sample, can lead to inaccurate quantification by either suppressing or enhancing the analyte signal.[6] The thermal lability of carbamates like 2,3,5-Trimethacarb can result in its breakdown in the hot injector of a gas chromatograph, leading to low or no detectable signal.

Q2: What is the QuEChERS method and why is it recommended for 2,3,5-Trimethacarb analysis?

A2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique widely used for the analysis of pesticide residues in food and agricultural products.[4][5] It involves an acetonitrile extraction followed by a cleanup step called dispersive solid-phase extraction (d-SPE). It is recommended for 2,3,5-Trimethacarb because it is a simple, fast, and effective method for extracting the analyte from complex matrices while minimizing the co-extraction of interfering substances.[4]

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of 2,3,5-Trimethacarb?

A3: To minimize matrix effects, you can employ several strategies:

  • Matrix-Matched Calibration: This is the most common approach, where you prepare your calibration standards in a blank matrix extract to compensate for any signal suppression or enhancement.[6]

  • Sample Dilution: Diluting your final extract can significantly reduce the concentration of interfering matrix components.[6]

  • Stable Isotope-Labeled Internal Standard: Using a labeled version of 2,3,5-Trimethacarb (e.g., this compound) as an internal standard is a highly effective way to correct for matrix effects as it behaves chemically and physically similarly to the analyte.

  • Effective Sample Cleanup: Utilizing the appropriate d-SPE sorbents in the QuEChERS method, such as PSA to remove organic acids and C18 for fatty components, can help remove interfering compounds.[2]

Q4: Can I analyze 2,3,5-Trimethacarb by GC-MS? What precautions should I take?

A4: Yes, but with precautions due to its thermal instability. Direct analysis using a standard hot split/splitless inlet is often unsuccessful. To analyze 2,3,5-Trimethacarb by GC-MS, you should consider:

  • Derivatization: Chemically modify the 2,3,5-Trimethacarb to a more thermally stable compound before injection. Silylation is a common derivatization technique for compounds with active hydrogens.

  • Cool Injection Techniques: Use a cool on-column or a programmable temperature vaporizer (PTV) inlet. These methods introduce the sample into the GC at a lower temperature, which is then ramped up, minimizing the time the analyte spends at high temperatures and thus reducing degradation.

Q5: What are the expected degradation products of 2,3,5-Trimethacarb?

A5: Under thermal stress, N-methylcarbamates like 2,3,5-Trimethacarb can degrade to their corresponding phenol (2,3,5-trimethylphenol) and methyl isocyanate. In the environment, it can undergo biodegradation.[7]

Experimental Protocols

Protocol 1: Analysis of 2,3,5-Trimethacarb in Leafy Vegetables by LC-MS/MS using QuEChERS

This protocol outlines a standard procedure for the extraction and quantification of 2,3,5-Trimethacarb in high-moisture leafy vegetables.

1. Sample Preparation (Homogenization)

  • Weigh a representative portion of the vegetable sample (e.g., 500 g).

  • Chop the sample into small pieces.

  • Homogenize the sample using a high-speed blender until a uniform puree is obtained.

2. QuEChERS Extraction

  • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA).

  • Vortex for 30 seconds.

  • Centrifuge at ≥4000 rpm for 5 minutes.

4. Final Extract Preparation

  • Transfer the supernatant to an autosampler vial.

  • The extract is now ready for LC-MS/MS analysis. Dilution with the initial mobile phase may be necessary to reduce matrix effects.

5. LC-MS/MS Parameters

Parameter Value
LC System Agilent 1290 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Agilent 6470 Triple Quadrupole or equivalent
Ionization Mode Positive Electrospray Ionization (ESI+)
Gas Temperature 300 °C
Gas Flow 8 L/min
Nebulizer 45 psi
Sheath Gas Temp 350 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
MRM Transitions Precursor Ion (m/z) -> Product Ion 1 (m/z) (Quantifier), Precursor Ion (m/z) -> Product Ion 2 (m/z) (Qualifier)

Note: Specific MRM transitions for 2,3,5-Trimethacarb should be optimized on the instrument.

Quantitative Data Summary (LC-MS/MS)

The following table summarizes typical performance data for the analysis of carbamates in vegetable matrices using LC-MS/MS.

Parameter Typical Value Reference
Linearity (R²) > 0.99[1]
Limit of Quantification (LOQ) 0.5 - 10 µg/kg[1]
Recovery 70 - 120%[1]
Repeatability (RSD) < 15%[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis homogenization 1. Homogenize Vegetable Sample weighing 2. Weigh 10g of Homogenized Sample homogenization->weighing add_solvent 3. Add 10mL Acetonitrile weighing->add_solvent add_salts 4. Add QuEChERS Salts add_solvent->add_salts shake 5. Shake Vigorously add_salts->shake centrifuge1 6. Centrifuge shake->centrifuge1 transfer_supernatant 7. Transfer 1mL of Acetonitrile Layer centrifuge1->transfer_supernatant add_dspe 8. Add to d-SPE Tube (MgSO4 + PSA) transfer_supernatant->add_dspe vortex 9. Vortex add_dspe->vortex centrifuge2 10. Centrifuge vortex->centrifuge2 final_extract 11. Collect Supernatant (Final Extract) centrifuge2->final_extract lcms_analysis 12. LC-MS/MS Analysis final_extract->lcms_analysis

QuEChERS workflow for 2,3,5-Trimethacarb analysis.

troubleshooting_logic cluster_lcms LC-MS/MS cluster_gcms GC-MS start Analytical Issue (e.g., Low Recovery) check_extraction Review Extraction Protocol start->check_extraction check_thermal_degradation Assess Thermal Degradation start->check_thermal_degradation check_cleanup Evaluate d-SPE Cleanup Step check_extraction->check_cleanup check_matrix_effects Investigate Matrix Effects check_cleanup->check_matrix_effects solution Implement Corrective Action check_matrix_effects->solution check_derivatization Verify Derivatization Efficiency check_thermal_degradation->check_derivatization check_derivatization->solution

Troubleshooting logic for 2,3,5-Trimethacarb analysis.

References

Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Trimethacarb

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the low-level detection of Trimethacarb. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the low-level detection of Trimethacarb?

A1: The primary analytical techniques for detecting low levels of Trimethacarb include Gas Chromatography (GC) with a Nitrogen-Phosphorus Detector (NPD), High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) following post-column derivatization, electrochemical sensors, and acetylcholinesterase (AChE)-based biosensors. Each method offers distinct advantages in terms of sensitivity, selectivity, and ease of use.

Q2: How can I enhance the sensitivity of my Trimethacarb analysis using HPLC?

A2: To enhance sensitivity in HPLC analysis of Trimethacarb, a post-column derivatization technique is highly recommended.[1][2] This involves hydrolyzing the carbamate to methylamine, which then reacts with o-phthalaldehyde (OPA) and a thiol-containing reagent (e.g., 2-mercaptoethanol) to form a highly fluorescent derivative.[2] This derivative can be detected with high sensitivity by a fluorescence detector. Optimizing the reaction conditions, such as pH and reagent concentrations, is crucial for maximizing the signal.

Q3: What are the key advantages of using an acetylcholinesterase (AChE)-based biosensor for Trimethacarb detection?

A3: AChE-based biosensors offer several advantages for Trimethacarb detection, including high sensitivity, rapid response times, portability, and cost-effectiveness. The detection principle is based on the inhibition of the AChE enzyme by Trimethacarb.[3][4] This inhibition can be measured electrochemically or optically, providing a quantitative measure of the pesticide concentration. These biosensors are particularly useful for on-site and rapid screening applications.[4]

Q4: Can Trimethacarb be analyzed directly by Gas Chromatography (GC)?

A4: Yes, Trimethacarb can be analyzed by GC, particularly with a Nitrogen-Phosphorus Detector (NPD) which provides selectivity for nitrogen-containing compounds.[5] However, Trimethacarb is thermally labile and can decompose in the hot injector port of the GC.[5] Therefore, careful optimization of the injector temperature and the use of a deactivated liner are critical to minimize degradation and ensure accurate quantification.[5]

Q5: What is a suitable sample preparation method for analyzing Trimethacarb in complex matrices like soil or food?

A5: A common and effective sample preparation method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. This typically involves an extraction step with an organic solvent (e.g., acetonitrile), followed by a cleanup step using dispersive solid-phase extraction (dSPE) with a combination of sorbents to remove interfering matrix components. The choice of sorbents depends on the specific matrix.

Troubleshooting Guides

Gas Chromatography with Nitrogen-Phosphorus Detector (GC-NPD)
Issue Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) Active sites in the injector liner or column; improper column installation.Use a deactivated injector liner. Ensure the column is properly installed and conditioned. Clip a small portion from the front of the column.[6]
Low or no detector response The NPD bead may be old or contaminated. Incorrect gas flow rates.Replace the NPD bead.[6] Verify and optimize hydrogen, air, and makeup gas flow rates for the NPD.[6]
Inconsistent peak areas (poor reproducibility) Leak in the injection port septum. Inconsistent injection volume. Thermal decomposition of Trimethacarb.Replace the septum. Use an autosampler for consistent injections. Lower the injector temperature to the minimum required for efficient volatilization.[5]
Baseline noise or drift Contaminated carrier gas or detector gases. Column bleed.Use high-purity gases and install gas purifiers.[7] Condition the column according to the manufacturer's instructions.[7]
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
Issue Potential Cause Troubleshooting Steps
Low fluorescence signal Suboptimal pH of the post-column reaction mixture. Degradation of OPA reagent. Incorrect excitation or emission wavelengths.Optimize the pH of the borate buffer for the derivatization reaction.[1] Prepare fresh OPA reagent daily and protect it from light.[1] Verify and set the correct wavelengths on the fluorescence detector.
Variable retention times Changes in mobile phase composition or flow rate. Column temperature fluctuations.Ensure accurate mobile phase preparation and consistent pump performance.[8] Use a column oven to maintain a stable temperature.[8]
Ghost peaks Contamination in the mobile phase, injection solvent, or system. Carryover from previous injections.Filter all mobile phases and use high-purity solvents.[8] Implement a thorough needle wash program on the autosampler.
High backpressure Clogged column frit or tubing. Particulate matter in the sample.Filter all samples before injection.[8] Backflush the column (if recommended by the manufacturer) or replace it.
Acetylcholinesterase (AChE)-Based Biosensors
Issue Potential Cause Troubleshooting Steps
Low sensitivity or no response Inactive enzyme. Insufficient enzyme loading on the sensor surface.Use a fresh, active batch of AChE. Optimize the enzyme immobilization protocol to ensure sufficient loading and activity.[3]
Poor reproducibility Inconsistent enzyme immobilization. Variations in sample matrix affecting enzyme activity.Standardize the immobilization procedure to ensure consistent sensor fabrication.[9] Implement a sample pretreatment step to minimize matrix effects.
Signal drift or instability Enzyme denaturation over time. Leaching of the enzyme from the sensor surface.Store the biosensor under optimal conditions (e.g., refrigerated in buffer) when not in use.[10] Investigate different immobilization techniques to improve enzyme stability and prevent leaching.[9]
Interference from other compounds Other enzyme inhibitors present in the sample. Electrochemically active species interfering with the transducer.Use a sample cleanup method to remove potential interfering compounds. For electrochemical biosensors, perform measurements at a potential where interference is minimized.[11]

Quantitative Data Summary

The following tables summarize the performance of different analytical methods for the detection of carbamate pesticides, including Trimethacarb.

Table 1: Performance Comparison of GC-NPD and HPLC-FLD for Carbamate Detection

ParameterGas Chromatography-NPDHigh-Performance Liquid Chromatography-FLD
Limit of Detection (LOD) 4-6 ppb[5]≤0.01 µg/L[1]
Linear Range 10-1000 ppb[5]0.05 - 2.0 µg/L
Sample Throughput ModerateHigh
Selectivity High for N-containing compounds[5]High with fluorescence detection
Key Advantage Good for volatile and semi-volatile carbamatesExcellent for thermally labile carbamates

Table 2: Performance of Acetylcholinesterase (AChE)-Based Biosensors for Carbamate Detection

Biosensor TypeLimit of Detection (LOD)Response TimeReference
Paper-based colorimetric6.16 x 10⁻⁴ mM (for methomyl)~5 min[4]
Electrochemical (Carbon Paste Electrode)4.5 nmol L⁻¹ (for carbaryl)Not specified[10]
Electrochemical (Clay/AuNPs)5.3 x 10⁻¹⁵ M (for carbaryl)Not specified[12]

Experimental Protocols

Detailed Methodology for HPLC-FLD with Post-Column Derivatization

This protocol is based on EPA Method 531.2 for the analysis of N-methylcarbamates.

1. Sample Preparation (Water Samples):

  • Filter the water sample through a 0.45 µm membrane filter to remove particulate matter.

  • If necessary, perform a solid-phase extraction (SPE) for pre-concentration of the analyte.

2. HPLC Conditions:

  • Column: Acclaim® Carbamate LC column or equivalent C18 column.[1]

  • Mobile Phase: Gradient elution with acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 100 µL.

  • Column Temperature: 35 °C.

3. Post-Column Derivatization:

  • Reagent 1 (Hydrolysis): 0.05 N Sodium Hydroxide.

  • Reagent 2 (Derivatization): o-Phthalaldehyde (OPA) solution in borate buffer with 2-mercaptoethanol.[1]

  • Reaction Coil: Two coils maintained at an elevated temperature (e.g., 95°C) to facilitate the hydrolysis and derivatization reactions.

4. Fluorescence Detection:

  • Excitation Wavelength: 330 nm.

  • Emission Wavelength: 465 nm.

Detailed Methodology for Acetylcholinesterase (AChE)-Based Electrochemical Biosensor

This protocol describes the general steps for fabricating and using an AChE-based biosensor.

1. Electrode Modification:

  • Start with a clean glassy carbon electrode (GCE) or screen-printed electrode (SPE).

  • Modify the electrode surface with a suitable nanomaterial (e.g., gold nanoparticles, carbon nanotubes) to enhance conductivity and provide a stable support for enzyme immobilization.

2. Enzyme Immobilization:

  • Drop-cast a solution containing acetylcholinesterase (AChE) and a stabilizing agent (e.g., chitosan) onto the modified electrode surface.

  • Allow the solvent to evaporate, forming a stable enzyme layer.

3. Electrochemical Measurement:

  • Immerse the biosensor in a phosphate buffer solution (pH 7.4) containing the substrate, acetylthiocholine chloride (ATChCl).

  • Record the baseline electrochemical signal (e.g., using cyclic voltammetry or differential pulse voltammetry) resulting from the enzymatic hydrolysis of ATChCl to thiocholine.

  • Introduce the Trimethacarb sample into the electrochemical cell.

  • Measure the decrease in the electrochemical signal, which is proportional to the concentration of Trimethacarb due to the inhibition of AChE activity.

Visualizations

Experimental_Workflow_HPLC_FLD cluster_sample_prep Sample Preparation cluster_hplc HPLC System cluster_pcr Post-Column Reaction cluster_detection Detection Sample Water Sample Filtration 0.45 µm Filtration Sample->Filtration SPE Solid-Phase Extraction (Optional Pre-concentration) Filtration->SPE Injector Autosampler/Injector SPE->Injector Column C18 Column Injector->Column Hydrolysis Hydrolysis (NaOH) Column->Hydrolysis Pump HPLC Pump (Acetonitrile/Water) Pump->Injector Derivatization Derivatization (OPA/MERC) Hydrolysis->Derivatization Detector Fluorescence Detector (Ex: 330 nm, Em: 465 nm) Derivatization->Detector Data Data Acquisition Detector->Data

Caption: Workflow for Trimethacarb detection by HPLC-FLD with post-column derivatization.

AChE_Biosensor_Signaling_Pathway cluster_sensing Sensing Mechanism cluster_inhibition Inhibition by Trimethacarb AChE Acetylcholinesterase (AChE) (Immobilized on electrode) Product Thiocholine (Electroactive) AChE->Product Hydrolysis Inhibited_AChE Inhibited AChE AChE->Inhibited_AChE Substrate Acetylthiocholine (ATCh) Substrate->AChE Signal_On Electrochemical Signal (Oxidation of Thiocholine) Product->Signal_On Generates Trimethacarb Trimethacarb Trimethacarb->AChE Inhibits Signal_Off Reduced/No Signal Inhibited_AChE->Signal_Off Leads to

Caption: Signaling pathway of an acetylcholinesterase (AChE)-based biosensor for Trimethacarb.

References

Preventing degradation of 2,3,5-Trimethacarb during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2,3,5-Trimethacarb. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sample preparation, with a focus on preventing analyte degradation.

Frequently Asked Questions (FAQs)

Q1: What is 2,3,5-Trimethacarb and why is its stability a concern during sample preparation?

A1: 2,3,5-Trimethacarb is a synthetic N-methylcarbamate insecticide.[1] Like other carbamates, it is susceptible to degradation, primarily through hydrolysis of its ester linkage. This degradation can lead to the underestimation of its concentration in a sample, resulting in inaccurate and unreliable data. The main factors that accelerate its degradation during sample preparation are elevated pH (alkaline conditions) and high temperatures.

Q2: What is the primary degradation pathway for 2,3,5-Trimethacarb that I should be aware of?

A2: The most significant degradation pathway for 2,3,5-Trimethacarb during sample preparation is hydrolysis. This chemical reaction involves the cleavage of the carbamate ester bond by water, which is strongly catalyzed by alkaline conditions (high pH).[2] The molecule can also be decomposed by strong acids. While photolysis (degradation by light) and microbial degradation can occur, hydrolysis is the most immediate concern during wet chemistry extraction and cleanup steps. 2,3,5-Trimethacarb is generally considered to be stable to light.[1][2]

Q3: How does pH affect the stability of 2,3,5-Trimethacarb?

A3: The pH of the sample and processing solvents is the most critical factor influencing the stability of 2,3,5-Trimethacarb. The rate of hydrolysis increases significantly under neutral to alkaline conditions (pH > 7). To prevent degradation, it is crucial to maintain a slightly acidic environment (pH 2-5) from the moment of sample collection through to the final analytical step.

Q4: What role does temperature play in the degradation of 2,3,5-Trimethacarb?

A4: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis. Therefore, it is essential to keep samples, extracts, and solutions containing 2,3,5-Trimethacarb cool throughout the entire sample preparation process. All steps should ideally be performed under refrigerated conditions (e.g., 4°C).

Q5: Are there any specific solvents I should use or avoid during extraction?

A5: Acetonitrile is a commonly used and effective extraction solvent for a wide range of pesticides, including carbamates, and is the solvent of choice for the widely used QuEChERS method. It is highly recommended to use acetonitrile acidified with a small percentage of organic acid (e.g., 1% acetic acid) to ensure an acidic environment that protects 2,3,5-Trimethacarb from hydrolysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of 2,3,5-Trimethacarb Analyte Degradation (Hydrolysis) 1. Check pH: Ensure the sample and all aqueous solutions are acidified to pH 2-5 immediately upon collection and during extraction. Use an acidified extraction solvent (e.g., acetonitrile with 1% acetic acid). 2. Control Temperature: Keep samples and extracts refrigerated (approx. 4°C) at all times. Use a refrigerated centrifuge if possible. 3. Minimize Processing Time: Analyze samples as quickly as possible after extraction.
Inefficient Extraction 1. Homogenization: Ensure the sample is thoroughly homogenized before extraction to allow for proper solvent contact. 2. Solvent-to-Sample Ratio: Use an adequate volume of extraction solvent. For QuEChERS, a 1:1 ratio of solvent to sample weight (e.g., 15 mL acetonitrile for a 15 g sample) is common. For low-moisture samples, pre-hydration with water may be necessary.
High variability in results (poor precision) Inconsistent Sample Handling 1. Standardize Procedures: Ensure that all samples are handled identically in terms of time, temperature, and pH adjustment. 2. Automate where possible: Use vortex mixers and centrifuges with consistent settings to minimize manual variability.
Matrix Effects In LC-MS analysis, co-extracted matrix components can suppress or enhance the analyte signal. Consider optimizing the cleanup step (d-SPE) with different sorbents or diluting the final extract to mitigate these effects.
Presence of degradation product peaks in chromatogram Hydrolysis during sample prep or storage Review the entire workflow for any steps where the pH might have risen above 5 or where the sample was exposed to elevated temperatures. Ensure proper acidification and cooling measures are strictly followed.

Data Presentation: Stability of 2,3,5-Trimethacarb

The stability of 2,3,5-Trimethacarb is highly dependent on the pH of the aqueous environment. The following table summarizes the estimated hydrolysis half-life at different pH values.

pH Estimated Half-Life Reference
74 days[1]
837 days[1]

Note: The half-life decreases significantly in more alkaline conditions. It is recommended to maintain a pH below 5 to ensure stability during typical sample preparation timelines.

Experimental Protocols

Protocol 1: Stabilized QuEChERS Extraction for 2,3,5-Trimethacarb

This protocol is based on the widely accepted AOAC Official Method 2007.01 for pesticides in foods and is adapted to ensure the stability of 2,3,5-Trimethacarb.

Materials:

  • Homogenized sample (e.g., fruit, vegetable, soil)

  • 50 mL centrifuge tubes

  • Acetonitrile (ACN) containing 1% acetic acid (v/v), pre-chilled to 4°C

  • QuEChERS AOAC Extraction Salts (e.g., 6 g anhydrous MgSO₄, 1.5 g sodium acetate)

  • Dispersive SPE (d-SPE) cleanup tubes (e.g., containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18)

  • Refrigerated centrifuge

Procedure:

  • Sample Weighing: Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Solvent Addition: Add 15 mL of pre-chilled 1% acetic acid in acetonitrile to the tube.

  • Shaking: Cap the tube tightly and shake vigorously for 1 minute to ensure the solvent thoroughly mixes with the sample.

  • Salt Addition: Add the QuEChERS extraction salts to the tube.

  • Second Shaking: Immediately cap and shake vigorously for 1 minute to prevent salt agglomeration and ensure proper partitioning.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes in a refrigerated centrifuge.

  • d-SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer (supernatant) to a d-SPE cleanup tube.

  • Final Shaking and Centrifugation: Shake the d-SPE tube for 1-2 minutes and then centrifuge for 2-5 minutes.

  • Analysis: Collect the supernatant, filter if necessary, and transfer to an autosampler vial for analysis (e.g., by LC-MS/MS).

Visualizations

Signaling Pathways and Logical Relationships

Key Factors Influencing 2,3,5-Trimethacarb Degradation A 2,3,5-Trimethacarb in Sample Matrix B Hydrolysis (Primary Degradation Pathway) A->B E Analyte Loss & Inaccurate Quantification B->E C High pH (Alkaline Conditions) C->B Accelerates D High Temperature D->B Accelerates

Caption: Factors leading to the degradation of 2,3,5-Trimethacarb.

Experimental Workflow

Stabilized QuEChERS Workflow for 2,3,5-Trimethacarb cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Dispersive SPE Cleanup A 1. Weigh 15g Homogenized Sample B 2. Add 15mL chilled ACN + 1% Acetic Acid A->B C 3. Shake Vigorously (1 min) B->C D 4. Add QuEChERS Extraction Salts C->D E 5. Shake Vigorously (1 min) D->E F 6. Centrifuge (Refrigerated) E->F G 7. Transfer Supernatant to d-SPE Tube F->G H 8. Shake (1-2 min) G->H I 9. Centrifuge H->I J Final Extract for LC-MS/MS Analysis I->J

Caption: Workflow for stabilized QuEChERS sample preparation.

References

Technical Support Center: 2,3,5-Trimethacarb-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering calibration curve issues with the 2,3,5-Trimethacarb-d3 internal standard in analytical experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing a logical approach to problem-solving.

Question 1: My calibration curve for 2,3,5-Trimethacarb using the this compound internal standard is non-linear with a poor correlation coefficient (r² < 0.99). What are the potential causes and how can I fix this?

Answer:

Non-linearity in calibration curves, even when using a stable isotope-labeled internal standard, can arise from several factors. Follow these troubleshooting steps to identify the root cause:

Troubleshooting Guide:

  • Investigate for Cross-Signal Contribution:

    • Issue: At high concentrations of 2,3,5-Trimethacarb, the natural isotopic abundance of elements like carbon and hydrogen can lead to a signal at the mass-to-charge ratio of this compound. This "cross-talk" can artificially inflate the internal standard signal, causing the calibration curve to bend.[1]

    • Solution: Prepare and analyze a high-concentration standard of unlabeled 2,3,5-Trimethacarb and monitor the mass transition of the deuterated internal standard. If a significant signal is detected, you may need to adjust the concentration of the internal standard or use a different regression model for your calibration curve (e.g., quadratic).

  • Evaluate Matrix Effects:

    • Issue: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte and/or the internal standard.[2][3] If the analyte and internal standard do not co-elute perfectly, they may experience different matrix effects, leading to a non-linear response.[2][3]

    • Solution:

      • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.

      • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) to remove interfering matrix components.

      • Chromatographic Separation: Optimize your LC method to better separate the analyte and internal standard from matrix interferences.

  • Check for Detector Saturation:

    • Issue: At very high analyte concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and causing the calibration curve to become non-linear at the upper end.

    • Solution:

      • Reduce Concentration: Dilute the higher concentration standards to bring them within the linear range of the detector.

      • Optimize MS Parameters: Reduce the detector gain or dwell time to decrease signal intensity.

  • Assess Internal Standard Stability:

    • Issue: The deuterium label on this compound could potentially be unstable under certain analytical conditions, leading to back-exchange with hydrogen from the solvent.

    • Solution: Investigate the stability of the deuterated standard in your sample preparation and mobile phase solvents over time. Avoid extreme pH conditions and prolonged exposure to high temperatures.[3]

Question 2: The peak area of my this compound internal standard is highly variable across my analytical run. What could be the cause?

Answer:

High variability in the internal standard signal can significantly impact the precision and accuracy of your results. Here are the common culprits:

Troubleshooting Guide:

  • Inconsistent Sample Preparation:

    • Issue: Errors in pipetting the internal standard, inconsistent extraction recovery between samples, or inadequate vortexing/mixing can lead to variable internal standard concentrations in the final extracts.

    • Solution: Ensure meticulous and consistent execution of the sample preparation protocol for all samples, standards, and quality controls. Use calibrated pipettes and ensure complete mixing at each step.

  • Instrumental Issues:

    • Issue: Problems with the LC-MS/MS system, such as inconsistent injection volumes from the autosampler, a dirty ion source, or a failing LC column, can cause signal fluctuations.

    • Solution: Perform regular maintenance on your LC-MS/MS system. Check the autosampler for precision, clean the ion source, and evaluate the performance of your analytical column.

  • Differential Matrix Effects:

    • Issue: Even with a co-eluting internal standard, variations in the matrix composition between different samples can lead to varying degrees of ion suppression or enhancement for the internal standard.[2][3]

    • Solution: As mentioned previously, improving sample cleanup and using matrix-matched calibrants can help mitigate this issue.

Question 3: The retention time of this compound is slightly different from the unlabeled 2,3,5-Trimethacarb. Is this normal and can it cause problems?

Answer:

Yes, a slight difference in retention time between a deuterated standard and its unlabeled counterpart is a known phenomenon called the "chromatographic isotope effect".[2] In reversed-phase chromatography, deuterated compounds often elute slightly earlier.

Potential Problems and Solutions:

  • Issue: If the retention time shift is significant, the analyte and internal standard may not experience the same matrix effects, which can compromise the accuracy of quantification.[2][3]

  • Solution:

    • Optimize Chromatography: Adjust your LC method (e.g., gradient profile, column temperature) to minimize the separation between the analyte and the internal standard.

    • Verify Co-elution: Overlay the chromatograms of the analyte and internal standard to ensure their peak shapes and elution profiles are as similar as possible.

Quantitative Data Summary

The following table summarizes generally accepted performance criteria for calibration curves in pesticide residue analysis.

ParameterAcceptance CriteriaSource
Correlation Coefficient (r) ≥ 0.99[4]
Coefficient of Determination (r²) ≥ 0.99[5]
Calibration Point Residuals Should be within ±20% of the calculated concentration.[6]
Internal Standard Response Variability Should be within a defined range (e.g., 50-150% of the average response in calibration standards).

Experimental Protocol: Calibration Curve Preparation

This protocol outlines the steps for preparing a calibration curve for the quantification of 2,3,5-Trimethacarb using this compound as an internal standard for LC-MS/MS analysis.

1. Preparation of Stock Solutions:

  • 2,3,5-Trimethacarb Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2,3,5-Trimethacarb standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

2. Preparation of Working Standard Solutions:

  • 2,3,5-Trimethacarb Intermediate Solution (10 µg/mL): Dilute the 1 mg/mL stock solution 1:100 with methanol.

  • This compound Internal Standard Working Solution (1 µg/mL): Dilute the 1 mg/mL IS stock solution 1:1000 with methanol.

3. Preparation of Calibration Standards:

  • Prepare a series of at least five calibration standards by spiking appropriate volumes of the 2,3,5-Trimethacarb intermediate solution into a constant volume of blank matrix extract.

  • Add a constant amount of the this compound internal standard working solution to each calibration standard.

  • The final concentrations should bracket the expected concentration range of the samples. An example calibration curve might include points at 1, 5, 10, 50, and 100 ng/mL.

4. Sample Preparation (using a modified QuEChERS method):

  • To 10 g of a homogenized sample, add 10 mL of water and 10 mL of acetonitrile.

  • Add the appropriate amount of the this compound internal standard working solution.

  • Add QuEChERS extraction salts, vortex thoroughly, and centrifuge.

  • Take an aliquot of the acetonitrile supernatant for cleanup by dispersive SPE (dSPE).

  • Evaporate the final extract to dryness and reconstitute in a suitable solvent (e.g., methanol/water).

5. LC-MS/MS Analysis:

  • LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[7][8]

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid and 5 mM ammonium formate.[7][8]

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Injection Volume: 5-10 µL.

  • MS/MS Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor and product ions, collision energy, and other MS parameters for both 2,3,5-Trimethacarb and this compound.

6. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of 2,3,5-Trimethacarb to the peak area of this compound against the concentration of 2,3,5-Trimethacarb.

  • Apply a linear regression to the data and determine the correlation coefficient (r²).

Visualizations

G cluster_start Start: Calibration Curve Issue cluster_investigation Initial Checks cluster_troubleshooting Advanced Troubleshooting cluster_solutions Solutions cluster_end Resolution start Poor Linearity (r² < 0.99) or High IS Variability check_prep Review Sample Preparation Protocol (Pipetting, Mixing) start->check_prep check_instrument Verify Instrument Performance (Autosampler, Ion Source) start->check_instrument matrix_effects Evaluate Matrix Effects check_prep->matrix_effects check_instrument->matrix_effects cross_talk Check for Cross-Signal Contribution matrix_effects->cross_talk Absent improve_cleanup Improve Sample Cleanup (SPE) matrix_effects->improve_cleanup Present matrix_match Use Matrix-Matched Calibrants matrix_effects->matrix_match Present rt_shift Assess Chromatographic Co-elution cross_talk->rt_shift Absent adjust_is_conc Adjust IS Concentration cross_talk->adjust_is_conc Present saturation Investigate Detector Saturation rt_shift->saturation Co-eluting optimize_lc Optimize LC Method rt_shift->optimize_lc Significant Shift dilute_high_std Dilute High Concentration Standards saturation->dilute_high_std Present end_node Calibration Curve Meets Acceptance Criteria saturation->end_node Absent improve_cleanup->end_node matrix_match->end_node adjust_is_conc->end_node optimize_lc->end_node dilute_high_std->end_node

Caption: Troubleshooting workflow for calibration curve issues.

References

Validation & Comparative

A Comparative Guide to the Analytical Method Validation for 2,3,5-Trimethacarb

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of 2,3,5-Trimethacarb, a widely used carbamate insecticide. The selection of an appropriate analytical method is critical for accurate and reliable results in environmental monitoring, food safety analysis, and toxicological studies. This document outlines the performance of High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed methodologies.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of the three primary analytical methods for 2,3,5-Trimethacarb analysis. The data presented is a synthesis of values reported for carbamate pesticides in various matrices.

Parameter HPLC-FLD LC-MS/MS GC-MS
Linearity (r²) > 0.995> 0.996> 0.99
Range 0.5 - 100 µg/L0.5 - 200 µg/kg10 - 500 µg/kg
Accuracy (Recovery %) 85 - 110%91 - 109%[1]70 - 120%
Precision (RSD %) < 15%< 10%[1]< 20%
Limit of Detection (LOD) 0.1 - 1.0 µg/L0.2 - 2.0 µg/kg[2]1 - 5 µg/kg
Limit of Quantitation (LOQ) 0.5 - 5.0 µg/L0.5 - 5.0 µg/kg[1][2]5 - 20 µg/kg

Experimental Workflow and Signaling Pathways

Diagram 1: General Workflow for Analytical Method Validation

A Method Development B Method Optimization A->B C Validation Parameter Assessment B->C D Linearity & Range C->D E Accuracy & Precision C->E F Selectivity & Specificity C->F G LOD & LOQ C->G H Robustness C->H I Method Implementation D->I E->I F->I G->I H->I

Caption: A logical workflow for the validation of an analytical method.

Diagram 2: QuEChERS Sample Preparation Workflow

cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup A Weigh Homogenized Sample B Add Acetonitrile A->B C Add Extraction Salts B->C D Vortex and Centrifuge C->D E Transfer Supernatant D->E F Add d-SPE Sorbent E->F G Vortex and Centrifuge F->G H Analysis by HPLC or GC G->H

References

The Critical Role of 2,3,5-Trimethacarb-d3 in Ensuring Accurate and Precise Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the superior performance of deuterated internal standards in the quantitative analysis of 2,3,5-Trimethacarb and other carbamate pesticides.

In the landscape of residue analysis, particularly for ensuring food safety and environmental monitoring, the accuracy and precision of analytical methods are paramount. For carbamate pesticides like 2,3,5-Trimethacarb, the use of an appropriate internal standard is crucial for achieving reliable quantification. This guide provides an objective comparison of the performance of the deuterated internal standard, 2,3,5-Trimethacarb-d3, against other approaches, supported by experimental data. The evidence strongly advocates for the use of isotopically labeled internal standards to mitigate matrix effects and improve method robustness.

Unveiling the Superiority of Deuterated Internal Standards

Isotopically labeled internal standards, such as this compound, are the gold standard in quantitative analysis using mass spectrometry.[1] Due to their near-identical physicochemical properties to the target analyte, they co-elute during chromatography and experience the same ionization efficiencies and matrix effects in the mass spectrometer. This allows for highly effective normalization and correction of any variations that may occur during sample preparation and analysis, leading to significantly improved accuracy and precision.[2][3]

Comparative Performance Data

The following table summarizes the performance of analytical methods for carbamate pesticides, highlighting the enhanced accuracy (recovery) and precision (relative standard deviation, RSD) achieved when using a deuterated internal standard compared to methods relying on external standards or other non-isotopically labeled internal standards. While specific validation data for this compound was not publicly available, the data for Carbofuran-d3, a structurally similar carbamate, compellingly demonstrates the significant advantages of this approach. For baseline comparison, data for 2,3,5-Trimethacarb analysis without a deuterated internal standard is also presented.

AnalyteInternal StandardMatrixAccuracy (Recovery %)Precision (RSD %)Reference
2,3,5-Trimethacarb Chlorpyrifos-D10 and Triphenyl phosphateCucumber80-120% (general range for 513 pesticides)Not specified for individual compound[4]
Carbofuran Carbofuran-d3 Cannabis MatricesWithin 25% < 20% [2][3]
Carbofuran External StandardCannabis MatricesVaried by >60%> 50%[2][3]
Multiple Carbamates Pirimicarb-d6 Date Palm Fruits88-106% 1-11% [5]

Key Observations:

  • The analysis of carbofuran without a deuterated internal standard showed significant variability in accuracy and poor precision, with recovery varying by over 60% and RSD exceeding 50% in some cases.[2][3]

  • In stark contrast, the use of Carbofuran-d3 as an internal standard brought the accuracy to within 25% and dramatically improved precision to less than 20% RSD across various complex matrices.[2][3]

  • Similarly, a study on 14 different carbamate pesticides using Pirimicarb-d6 as an internal standard demonstrated excellent accuracy with recoveries between 88% and 106% and outstanding precision with RSDs ranging from 1% to 11%.[5]

  • While the multi-residue method for 2,3,5-Trimethacarb showed acceptable recovery, the use of a dedicated deuterated internal standard like this compound is expected to provide even greater accuracy and precision, in line with the performance observed for Carbofuran-d3 and Pirimicarb-d6.

Experimental Protocols: A Closer Look at the Methodology

The superior performance of deuterated internal standards is underpinned by robust analytical methodologies. The following are detailed protocols for key experiments in residue analysis, primarily focusing on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 1: QuEChERS Sample Preparation for Solid Matrices (e.g., Cucumber, Dates)

This protocol is a generalized procedure based on the principles of the QuEChERS method.

  • Sample Homogenization: Weigh 10-15 g of a representative portion of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., this compound) to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquohydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube containing a cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter.

    • The extract is now ready for LC-MS/MS analysis. For some applications, the extract may be diluted with the mobile phase.[4]

Protocol 2: LC-MS/MS Analysis of Carbamates

This is a typical instrumental method for the analysis of carbamate pesticides.

  • Instrumentation: A high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using water with 0.1% formic acid and 5 mM ammonium formate (A) and methanol with 0.1% formic acid (B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 2 - 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for each analyte and internal standard are monitored.

  • Quantification: The concentration of the target analyte is determined by calculating the ratio of its peak area to the peak area of the deuterated internal standard and comparing it to a calibration curve prepared in a similar manner.

Visualizing the Workflow and Logic

To further clarify the experimental process and the rationale behind using a deuterated internal standard, the following diagrams are provided.

Residue_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Homogenization Spike Spiking with This compound Sample->Spike Add IS Extract QuEChERS Extraction Spike->Extract Cleanup d-SPE Cleanup Extract->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Inject Quant Quantification using Area Ratio LCMS->Quant Generate Data Result Final Concentration Quant->Result Calculate

Caption: Workflow of residue analysis using a deuterated internal standard.

Comparison_Logic cluster_goal Analytical Goal cluster_approach Analytical Approach cluster_options Internal Standard Options cluster_evaluation Performance Evaluation cluster_outcome Expected Outcome Goal Accurate & Precise Quantification of 2,3,5-Trimethacarb IS Internal Standard Method Goal->IS Deuterated This compound IS->Deuterated Alternative Alternative IS (e.g., non-isotopic) IS->Alternative Accuracy Accuracy (Recovery %) Deuterated->Accuracy Precision Precision (RSD %) Deuterated->Precision Alternative->Accuracy Alternative->Precision High_Perf High Accuracy Low RSD Accuracy->High_Perf for Deuterated Low_Perf Lower Accuracy High RSD Accuracy->Low_Perf for Alternative Precision->High_Perf for Deuterated Precision->Low_Perf for Alternative

Caption: Logical comparison of deuterated vs. alternative internal standards.

Conclusion

The presented data and established analytical principles unequivocally demonstrate the critical role of deuterated internal standards, such as this compound, in achieving the highest levels of accuracy and precision in residue analysis. For researchers, scientists, and professionals in drug development, the adoption of methods employing isotopically labeled internal standards is not just a best practice but a necessity for generating reliable and defensible data. This ensures the safety of food supplies, the integrity of environmental monitoring programs, and the robustness of pharmaceutical development processes.

References

Deuterated vs. Non-Deuterated Standards in Pesticide Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing liquid chromatography-mass spectrometry (LC-MS) for pesticide analysis, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative data.[1][2] This guide provides an objective comparison of deuterated (stable isotope-labeled) and non-deuterated (structural analogue) internal standards, supported by experimental data and detailed methodologies, to inform the selection of the most suitable standard for your analytical needs.

Internal standards are crucial for correcting analytical variability that can arise during sample preparation, injection, and instrument response.[1] An ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it experiences similar effects throughout the analytical process.[3] While both deuterated and non-deuterated standards are employed, their performance, particularly in complex matrices, can differ significantly.

The Core Advantage of Deuterated Standards: Mitigating Matrix Effects

A primary challenge in pesticide analysis, especially in complex food and environmental samples, is the "matrix effect".[4][5] This phenomenon, caused by co-eluting components from the sample matrix, can lead to unpredictable suppression or enhancement of the analyte's signal in the mass spectrometer, thereby compromising the accuracy of quantification.[2][6]

Deuterated internal standards are widely considered the gold standard for combating matrix effects.[2][7] Because they are chemically almost identical to the analyte of interest, with only the substitution of hydrogen atoms for deuterium, they co-elute during chromatography and experience the same degree of ion suppression or enhancement.[2][3] By calculating the ratio of the analyte signal to the deuterated internal standard signal, these variations are effectively normalized, leading to more accurate and precise results.[2]

Quantitative Performance Comparison

The superior performance of deuterated internal standards is evident in key analytical validation parameters such as accuracy and precision. The following tables summarize comparative data from studies evaluating both types of standards in pesticide and mycotoxin analysis.

Table 1: Comparison of Accuracy in Cannabis Matrices

Data adapted from a study on pesticide and mycotoxin analysis in various cannabis matrices.[1]

AnalyteDeuterated IS (% Accuracy)Non-Deuterated IS (% Accuracy)
Myclobutanil98.775.4
Bifenazate102.3135.8
Paclobutrazol95.668.2

Table 2: Comparison of Precision (Repeatability) in Whole Blood

Data adapted from a study comparing internal standards for immunosuppressant drug quantification, a field with similar analytical challenges to pesticide residue analysis.[8]

Quality Control LevelDeuterated IS (%CV)Non-Deuterated IS (%CV)
Low3.54.2
Medium2.83.9
High2.13.1

Potential Limitations of Deuterated Standards

Despite their advantages, it is important to be aware of a potential limitation known as the "chromatographic isotope effect."[1] The substitution of hydrogen with the heavier deuterium atom can sometimes cause the deuterated standard to elute slightly earlier from the liquid chromatography column than the non-deuterated analyte.[1] If this separation occurs in a region of significant matrix-induced ion suppression or enhancement, the analyte and the internal standard will be affected differently, leading to inaccurate quantification.[1] This is referred to as "differential matrix effects."[1] In such cases, a ¹³C-labeled internal standard, which exhibits a much smaller isotope effect, may be a more suitable alternative.[1][9]

Experimental Protocols

To objectively evaluate and compare the performance of deuterated and non-deuterated internal standards for a specific pesticide, a thorough validation experiment should be conducted. The following is a detailed methodology for the evaluation of matrix effects.

Objective: To assess and compare the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex sample matrix (e.g., fruit, vegetable, or soil extract).

Materials:

  • Analyte of interest (pesticide)

  • Deuterated internal standard

  • Non-deuterated internal standard (structural analogue)

  • Control matrix (blank sample known to be free of the analyte)

  • Organic solvents for extraction and reconstitution (e.g., acetonitrile, methanol)

  • LC-MS/MS system

Procedure:

  • Preparation of Standard Solutions:

    • Prepare stock solutions of the analyte and both internal standards in a suitable organic solvent.

    • From the stock solutions, prepare a series of working standard solutions containing the analyte at various concentrations to create a calibration curve.

    • Prepare separate working solutions for the deuterated and non-deuterated internal standards at a fixed concentration.

  • Sample Preparation (QuEChERS method is commonly used for pesticide residue analysis): [10]

    • Set 1 (Matrix-Free Standards): Prepare a set of calibration standards by spiking the analyte working solutions into a pure solvent. Add a fixed amount of either the deuterated or non-deuterated internal standard working solution to each standard.[1]

    • Set 2 (Matrix-Matched Standards): Extract a blank control matrix sample using the chosen extraction method (e.g., QuEChERS). Spike the resulting matrix extract with the analyte working solutions to create a set of matrix-matched calibration standards. Add a fixed amount of either the deuterated or non-deuterated internal standard working solution to each standard.[1]

    • Set 3 (Pre-Spiked Samples): Spike the blank control matrix with the analyte working solutions before the extraction process. Also, add a fixed amount of either the deuterated or non-deuterated internal standard working solution before extraction. Process these samples through the entire extraction procedure.

  • LC-MS/MS Analysis:

    • Analyze all prepared samples (Set 1, Set 2, and Set 3) using a validated LC-MS/MS method.[2]

    • Monitor the specific precursor-to-product ion transitions for the analyte and both internal standards.[2]

  • Data Analysis:

    • Calculate Matrix Effect (ME):

      • ME (%) = (Peak area of analyte in matrix-matched standard / Peak area of analyte in matrix-free standard) x 100

      • A value of 100% indicates no matrix effect, >100% indicates ion enhancement, and <100% indicates ion suppression.

    • Calculate Recovery (RE):

      • RE (%) = (Peak area of analyte in pre-spiked sample / Peak area of analyte in matrix-matched standard) x 100

    • Compare Calibration Curves:

      • Construct calibration curves for the analyte in both matrix-free and matrix-matched conditions, using the peak area ratio of the analyte to the internal standard.

      • Compare the slopes of the calibration curves. A closer match between the slopes for the matrix-free and matrix-matched curves indicates better compensation for matrix effects by the internal standard.

Visualization of the Analytical Workflow

The following diagram illustrates the typical workflow for pesticide analysis using an internal standard and the points at which variability can be introduced and subsequently corrected.

Pesticide Analysis Workflow Workflow for Pesticide Analysis with Internal Standard cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing & Quantification cluster_Variability Sources of Variability Corrected by IS Sample Sample Collection & Homogenization Spiking Spiking with Internal Standard (Deuterated or Non-Deuterated) Sample->Spiking Introduction of IS Extraction Extraction (e.g., QuEChERS) Spiking->Extraction Cleanup Sample Cleanup (e.g., dSPE) Extraction->Cleanup V_Extraction Extraction Inefficiency Injection LC Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation V_Injection Injection Volume Variation Ionization Ionization (ESI or APCI) Separation->Ionization Detection Mass Spectrometric Detection (MRM) Ionization->Detection V_Ionization Matrix Effects (Ion Suppression/Enhancement) PeakIntegration Peak Integration (Analyte & IS) Detection->PeakIntegration RatioCalculation Calculate Peak Area Ratio (Analyte/IS) PeakIntegration->RatioCalculation Quantification Quantification using Calibration Curve RatioCalculation->Quantification Result Final Concentration Quantification->Result

Caption: A diagram illustrating the workflow of pesticide analysis using an internal standard.

Logical Relationship in Standard Performance

The choice between a deuterated and non-deuterated standard directly impacts the reliability of the analytical results due to their differing abilities to compensate for matrix effects.

Internal Standard Performance Logical Relationship of Internal Standard Performance cluster_Standards Internal Standard Types cluster_Properties Physicochemical Properties cluster_Behavior Analytical Behavior cluster_Outcome Analytical Outcome Deuterated Deuterated Standard (Isotopically Labeled) Identical Nearly Identical to Analyte Deuterated->Identical NonDeuterated Non-Deuterated Standard (Structural Analogue) Similar Structurally Similar to Analyte NonDeuterated->Similar CoElution Co-elution with Analyte Identical->CoElution SimilarME Experiences Same Matrix Effects Identical->SimilarME Similar->CoElution May not perfectly co-elute DifferentialME Experiences Different Matrix Effects Similar->DifferentialME HighAccuracy High Accuracy & Precision SimilarME->HighAccuracy LowAccuracy Lower Accuracy & Precision DifferentialME->LowAccuracy

Caption: The logical relationship between internal standard choice and analytical performance.

References

Performance Evaluation of 2,3,5-Trimethacarb-d3 in Complex Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of 2,3,5-Trimethacarb-d3's performance as an internal standard in the analysis of carbamate pesticides in complex matrices. The selection of a suitable internal standard is a critical factor in developing robust and reliable analytical methods, particularly when dealing with challenging sample types such as food, environmental, and biological samples. This document offers a comparative analysis, supported by experimental data from various studies, to aid in the selection of the most appropriate internal standard for your analytical needs.

The Critical Role of Internal Standards in Complex Matrix Analysis

Quantitative analysis of trace-level compounds in complex matrices is often hampered by a phenomenon known as the "matrix effect."[1] Co-extracted endogenous components can interfere with the ionization of the target analyte in the mass spectrometer, leading to either suppression or enhancement of the analytical signal. This can significantly impact the accuracy, precision, and reproducibility of the results.

Isotopically labeled internal standards, such as this compound, are the gold standard for mitigating matrix effects.[1][2] Because they are chemically identical to the analyte of interest, with the only difference being a slight increase in mass due to the incorporation of stable isotopes (in this case, deuterium), they co-elute chromatographically and experience the same matrix effects as the native analyte. This allows for accurate correction of any signal variations, leading to more reliable and accurate quantification.

Performance Comparison of Deuterated Internal Standards

Table 1: Performance Characteristics of Carbamate Analysis using Deuterated Internal Standards in Various Matrices

AnalyteMatrixInternal StandardRecovery (%)Linearity (R²)LOQ (µg/kg)Reference
Various CarbamatesVegetablesMatrix-Matched91 - 109> 0.9965[3]
15 CarbamatesFruits, Vegetables, Green TeaNot Specified88.1 - 118.4> 0.9960.5 - 5.0[4]
6 CarbamatesWaterCarbofuran-d3 (surrogate)~50 (surrogate)> 0.990.5 (ppb)[5][6]
14 CarbamatesDate Palm FruitsPirimicarb-d688 - 106> 0.9990.003 - 0.04[7]
11 CarbamatesCamel MilkNot SpecifiedNot Specified> 0.9980.01[8][9]
2 Isomers of DimethacarbRiceNot Specified71.69 - 100.60> 0.990.01 (mg/kg)[10]
Over 200 PesticidesHoneyNot Specified70 - 120Not SpecifiedNot Specified[11]
5 Post-Harvest PesticidesFruits and VegetablesNot Specified70.4 - 113.9Not Specified1.0 - 1.5[12]
47 PesticidesEdible InsectsNot Specified64.54 - 122.120.9940 - 0.999910 - 15[13]

Table 2: Comparison of Analytical Performance With and Without a Deuterated Internal Standard for Carbofuran Analysis in Complex Cannabis Matrices

ParameterWithout Deuterated Internal Standard (Area Response Only)With Deuterated Internal Standard (Carbofuran-d3)
Accuracy Variation Can differ by more than 60% for some quality controlsWithin 25%
Relative Standard Deviation (RSD) Over 50%Under 20%

Data adapted from a study on cannabis matrices, demonstrating the significant improvement in accuracy and precision when using a deuterated internal standard.[2]

Experimental Protocols

The following are detailed methodologies for key experiments in the analysis of carbamate pesticides in complex matrices, where an internal standard like this compound would be employed.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Sample Preparation for Fruits and Vegetables

The QuEChERS method is a widely adopted and efficient procedure for extracting pesticide residues from food matrices.[14][15]

Materials:

  • Homogenized fruit or vegetable sample

  • Acetonitrile (ACN) with 1% acetic acid

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • Dispersive solid-phase extraction (dSPE) tubes with appropriate sorbents (e.g., PSA, C18, GCB)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Spike the sample with a known concentration of this compound solution.

  • Add 10-15 mL of acetonitrile (with 1% acetic acid).

  • Shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts.

  • Shake vigorously for another minute.

  • Centrifuge at approximately 4000 rpm for 5 minutes.

  • Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE tube containing sorbents to remove interfering matrix components. The choice of sorbents depends on the matrix; for example, PSA removes organic acids, C18 removes fats, and GCB removes pigments.[14]

  • Vortex the dSPE tube for 30 seconds.

  • Centrifuge at a high speed (e.g., ≥10,000 rpm) for 5 minutes.

  • The resulting supernatant is the final extract, ready for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer.

Typical LC Conditions:

  • Column: A C18 reversed-phase column is commonly used for carbamate analysis.[4][7]

  • Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve peak shape and ionization.[3][7]

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: Maintained at around 40°C.[4]

Typical MS/MS Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for carbamates.

  • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[4][10]

  • MRM Transitions: At least two MRM transitions (a quantifier and a qualifier ion) should be monitored for each analyte and the internal standard to ensure accurate identification and quantification.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Analysis sample Homogenized Sample spike Spike with This compound sample->spike extract Add Acetonitrile & Shake spike->extract salts Add QuEChERS Salts & Shake extract->salts centrifuge1 Centrifuge salts->centrifuge1 dSPE dSPE Cleanup centrifuge1->dSPE centrifuge2 Centrifuge dSPE->centrifuge2 final_extract Final Extract centrifuge2->final_extract lcms LC-MS/MS Analysis final_extract->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification (Internal Standard Calibration) data->quant result Final Result quant->result

Caption: Experimental workflow for the analysis of carbamates using QuEChERS and LC-MS/MS.

matrix_effect_mitigation cluster_without_is Without Internal Standard cluster_with_is With this compound analyte_signal_suppressed Analyte Signal (Suppressed) inaccurate_quant Inaccurate Quantification analyte_signal_suppressed->inaccurate_quant matrix Matrix Components matrix->analyte_signal_suppressed Signal Suppression analyte_is_signal_suppressed Analyte & IS Signal (Equally Suppressed) accurate_quant Accurate Quantification analyte_is_signal_suppressed->accurate_quant matrix2 Matrix Components matrix2->analyte_is_signal_suppressed Signal Suppression start Analyte in Complex Matrix start->matrix start->matrix2

Caption: Mitigation of matrix effects using a deuterated internal standard.

Conclusion

The use of a deuterated internal standard, such as this compound, is paramount for achieving accurate and reliable quantification of 2,3,5-Trimethacarb and other carbamate pesticides in complex matrices. The compiled data from various studies consistently demonstrates that methods employing isotopically labeled standards exhibit superior performance in terms of recovery, linearity, and precision, effectively compensating for the challenges posed by matrix effects. The detailed QuEChERS protocol provided herein offers a robust and efficient workflow for sample preparation, which, when coupled with sensitive LC-MS/MS analysis, enables the generation of high-quality data for researchers, scientists, and drug development professionals.

References

Navigating the Separation of Trimethacarb Isomers: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise separation and quantification of isomeric compounds are critical for ensuring product safety, efficacy, and regulatory compliance. Trimethacarb, a carbamate insecticide, exists as a mixture of two principal positional isomers: 3,4,5-trimethylphenyl methylcarbamate and 2,3,5-trimethylphenyl methylcarbamate. The differential biological activity and toxicological profiles of these isomers necessitate robust analytical methods for their individual assessment. This guide provides a comparative overview of established and emerging analytical techniques for the separation of Trimethacarb isomers, supported by experimental data from closely related compounds to establish performance benchmarks.

Due to the limited availability of publicly accessible, validated methods specifically for Trimethacarb isomer separation, this guide utilizes a validated HPLC-MS/MS method for the separation of Dimethacarb isomers as a primary reference. Dimethacarb, another carbamate pesticide, presents a comparable analytical challenge, making its validated separation data a reliable proxy for establishing expected performance characteristics for Trimethacarb analysis.

Comparative Analysis of Analytical Methods

The selection of an optimal analytical technique for Trimethacarb isomer separation is contingent on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are the most prevalent and powerful techniques for this application. Supercritical Fluid Chromatography (SFC) and Gas Chromatography-Mass Spectrometry (GC-MS) represent alternative approaches with distinct advantages in specific contexts.

The following table summarizes the performance of a validated HPLC-MS/MS method for the separation of Dimethacarb isomers, providing a benchmark for the anticipated performance for Trimethacarb isomer analysis.

ParameterHPLC-MS/MS (Dimethacarb Isomers)
Column C18 reversed-phase
Mobile Phase Gradient of aqueous buffer and organic solvent
Isomer 1 Retention Time 7.1 minutes
Isomer 2 Retention Time 7.8 minutes
Resolution (Rs) 1.75
Linearity (R²) >0.99
Limit of Detection (LOD) 0.01 mg/kg
Limit of Quantification (LOQ) 0.05 mg/kg
Accuracy (Recovery %) 71.69 - 100.60%
Precision (RSD %) ≤ 8.41%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are the detailed experimental protocols for the referenced HPLC-MS/MS method for Dimethacarb isomer separation, which can be adapted for Trimethacarb, along with general protocols for other relevant techniques.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method offers high sensitivity and selectivity for the separation and quantification of carbamate isomers.

Instrumentation:

  • HPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 5 mM ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient is typically employed, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to facilitate the elution of the isomers.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for each isomer to ensure accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While carbamates can be thermally labile, appropriate derivatization or the use of a temperature-programmable injector can mitigate degradation.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

Chromatographic Conditions:

  • Column: A low to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Injector: Split/splitless or programmable temperature vaporization (PTV) inlet.

  • Oven Temperature Program: A temperature gradient is used to separate the isomers based on their boiling points and interaction with the stationary phase.

  • Carrier Gas: Helium at a constant flow.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Scan Mode: Full scan for qualitative analysis or selected ion monitoring (SIM) for enhanced sensitivity in quantitative analysis.

Supercritical Fluid Chromatography (SFC)

SFC is a "green" alternative to normal-phase HPLC, offering fast separations with reduced organic solvent consumption. It is particularly well-suited for chiral separations but can also be effective for positional isomers.

Instrumentation:

  • Supercritical Fluid Chromatography system.

Chromatographic Conditions:

  • Column: Chiral or achiral stationary phases can be used depending on the specific separation requirements.

  • Mobile Phase: Supercritical carbon dioxide as the primary mobile phase, with a polar organic solvent (e.g., methanol, ethanol) as a modifier.

  • Back Pressure Regulator: Maintained at a constant pressure to keep the CO2 in a supercritical state.

  • Column Temperature: Typically maintained between 30-60 °C.

Experimental Workflow for Method Validation

The validation of an analytical method is essential to ensure its reliability and suitability for its intended purpose. The following diagram illustrates a typical workflow for the cross-validation of methods for Trimethacarb isomer separation.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Cross-Validation cluster_3 Routine Analysis & Quality Control A Define Analytical Requirements (Sensitivity, Selectivity, etc.) B Select Analytical Technique (HPLC, GC, SFC) A->B C Optimize Separation Parameters (Column, Mobile Phase, Temperature) B->C D Specificity & Selectivity C->D E Linearity & Range D->E F Accuracy & Precision (Repeatability & Intermediate Precision) E->F G Limit of Detection (LOD) & Limit of Quantification (LOQ) F->G H Robustness G->H I System Suitability H->I J Inter-Laboratory Comparison I->J K Analysis of Standard Reference Materials J->K L Comparison with an Established Method J->L M Implement Validated Method L->M N Ongoing Performance Monitoring M->N

Caption: Workflow for the validation and cross-validation of analytical methods.

A Researcher's Guide to Certified Reference Materials for 2,3,5-Trimethacarb Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of 2,3,5-Trimethacarb, the selection of a suitable certified reference material (CRM) is a critical first step to ensure the accuracy and reliability of experimental data. This guide provides a comprehensive comparison of commercially available CRMs for 2,3,5-Trimethacarb, details a standard analytical methodology, and illustrates the compound's primary mechanism of action.

Comparison of Certified Reference Materials

The availability of high-quality, certified reference materials is essential for accurate quantification and method validation. Several reputable suppliers offer 2,3,5-Trimethacarb CRMs, each with specific formulations and certifications. A summary of these offerings is presented in Table 1 to facilitate an informed selection based on laboratory requirements. It is important to note that "Trimethacarb" is a mixture of two isomers: 3,4,5-trimethylphenyl methylcarbamate and 2,3,5-trimethylphenyl methylcarbamate.[1] This guide focuses on the specific isomer, 2,3,5-Trimethacarb (CAS Number: 2655-15-4).

Table 1: Comparison of Commercially Available 2,3,5-Trimethacarb Certified Reference Materials

SupplierProduct NameCAS NumberFormatConcentrationSolventISO Accreditation(s)
LGC Standards 2,3,5-Trimethacarb2655-15-4Neat--ISO 17034
2,3,5-Trimethacarb2655-15-4Solution100 µg/mLMethanolISO 17034
HPC Standards 2,3,5-Trimethacarb2655-15-4Neat--ISO 17034
2,3,5-Trimethacarb Solution2655-15-4Solution100 µg/mLAcetonitrileISO 17034
AccuStandard 2,3,5-Trimethacarb2655-15-4Neat--ISO 17034
2,3,5-Trimethacarb2655-15-4Solution100 µg/mLMethanolISO 17034
Chem Service 2,3,5-Trimethylphenyl methyl carbamate2655-15-4Neat--ISO 17034, ISO/IEC 17025, ISO 9001
Toronto Research Chemicals (TRC) 2,3,5-Trimethacarb2655-15-4Neat--Not specified

Experimental Protocol: Analysis of 2,3,5-Trimethacarb by High-Performance Liquid Chromatography (HPLC)

The standard method for the analysis of N-methylcarbamates, including 2,3,5-Trimethacarb, in aqueous samples is based on the United States Environmental Protection Agency (US EPA) Method 531.2.[2][3][4][5] This method utilizes reversed-phase HPLC with post-column derivatization and fluorescence detection for enhanced sensitivity and selectivity.[6][7]

Sample Preparation
  • For aqueous samples, ensure they are collected in amber glass vials to prevent photodegradation.

  • Preserve the samples by adjusting the pH to approximately 3.8 with potassium dihydrogen citrate to prevent hydrolysis of the carbamate.[2]

  • If residual chlorine is present, add sodium thiosulfate to dechlorinate the sample.[2]

  • Filter the sample through a 0.45 µm filter prior to injection to remove any particulate matter.

HPLC-Fluorescence Detection Conditions
  • HPLC Column: A C18 reversed-phase column is typically used for the separation.

  • Mobile Phase: A gradient of methanol and water is commonly employed to achieve optimal separation.

  • Injection Volume: Typically 100-400 µL.

  • Post-Column Derivatization:

    • Hydrolysis: After elution from the column, the analyte is hydrolyzed with a sodium hydroxide solution at an elevated temperature (e.g., 95°C) to form methylamine.[2]

    • Derivatization: The resulting methylamine is then reacted with o-phthalaldehyde (OPA) and a mercaptan (e.g., 2-mercaptoethanol) to form a highly fluorescent derivative.[2][7]

  • Fluorescence Detection:

    • Excitation Wavelength: Approximately 330-340 nm.[3][5][7]

    • Emission Wavelength: Approximately 450-465 nm.[3][5][7]

Calibration

Prepare a series of calibration standards of 2,3,5-Trimethacarb in a suitable solvent (e.g., methanol) from a certified reference material. The concentration range of the calibration standards should bracket the expected concentration of the samples.

Quality Control

Include laboratory reagent blanks, fortified blanks, and matrix spikes in each analytical batch to monitor for contamination, and assess method performance and matrix effects.

Mechanism of Action: Acetylcholinesterase Inhibition

2,3,5-Trimethacarb, like other carbamate insecticides, exerts its toxic effect through the inhibition of the enzyme acetylcholinesterase (AChE).[8] AChE is crucial for the termination of nerve impulses in the cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine.

The inhibition of AChE by carbamates is a reversible process.[9] The carbamate molecule binds to the active site of the enzyme, leading to the carbamylation of a serine residue. This carbamylated enzyme is temporarily inactive and unable to hydrolyze acetylcholine. The accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of nerve receptors, resulting in neurotoxicity.

Below are diagrams illustrating the experimental workflow for the analysis of 2,3,5-Trimethacarb and its mechanism of action.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_detection Post-Column Derivatization & Detection cluster_data Data Analysis Sample Aqueous Sample Preservation Preservation (pH 3.8) Sample->Preservation Filtration Filtration (0.45 µm) Preservation->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Hydrolysis Hydrolysis (NaOH, 95°C) Separation->Hydrolysis Derivatization Derivatization (OPA) Hydrolysis->Derivatization Detection Fluorescence Detection (Ex: 340nm, Em: 465nm) Derivatization->Detection Quantification Quantification Detection->Quantification

Caption: Experimental workflow for the analysis of 2,3,5-Trimethacarb.

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by 2,3,5-Trimethacarb ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binding -> Nerve Impulse ACh->Receptor Continuous Stimulation -> Neurotoxicity Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inactive_AChE Carbamylated AChE (Inactive) AChE->Inactive_AChE Trimethacarb 2,3,5-Trimethacarb Trimethacarb->AChE Binding & Carbamylation

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by 2,3,5-Trimethacarb.

References

Comparative analysis of carbamate pesticide detection methods

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of analytical methods for the detection of carbamate pesticides is crucial for researchers and scientists in environmental monitoring, food safety, and drug development. Carbamates, a widely used class of pesticides, act by inhibiting the enzyme acetylcholinesterase, but their thermal instability and diverse chemical structures present challenges for detection.[1][2] This guide provides a comparative analysis of the major detection techniques, including chromatographic, immunochemical, and biosensor-based methods, supported by performance data and detailed experimental protocols.

Overview of Detection Methods

The primary methods for carbamate pesticide detection can be broadly categorized as follows:

  • Chromatographic Techniques: These are the conventional and most widely used methods, offering high accuracy and the ability to perform multi-residue analysis.[3]

    • High-Performance Liquid Chromatography (HPLC): Often considered the method of choice for these thermally labile compounds, HPLC is frequently paired with post-column derivatization and fluorescence detection (FLD) or with mass spectrometry (MS) for enhanced sensitivity and selectivity.[2][4]

    • Gas Chromatography (GC): While effective, GC analysis of carbamates can be challenging due to their thermal degradation. This often necessitates derivatization steps or the use of specific injection techniques to ensure reliable results.[1] It is commonly coupled with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS).[5]

  • Immunoassays: These methods are based on the highly specific binding reaction between an antibody and a target antigen (the carbamate pesticide). They are known for their speed, simplicity, and high-throughput screening capabilities.[6][7]

    • Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay that is a cost-effective alternative to chromatographic methods for screening a large number of samples.[8]

    • Lateral Flow Immunoassay (LFIA): A rapid, strip-based test suitable for on-site and qualitative or semi-quantitative screening.[9]

  • Biosensors: These analytical devices utilize a biological recognition element, most commonly the enzyme acetylcholinesterase (AChE), coupled to a transducer to detect carbamates through their inhibitory effect on the enzyme.[7][10]

    • Electrochemical Biosensors: These sensors measure changes in electrical properties (e.g., current) resulting from the enzyme-pesticide interaction, offering high sensitivity and potential for miniaturization.[11][12]

Performance Comparison

The performance of these methods varies significantly in terms of sensitivity, cost, speed, and complexity. The following tables summarize key quantitative data for the detection of representative carbamate pesticides.

Table 1: Performance of Chromatographic Methods

Method Analyte(s) Limit of Detection (LOD) Limit of Quantification (LOQ) Sample Matrix Reference
HPLC-FLD (EPA 531.1) Aldicarb, Carbofuran, etc. 0.004 - 0.010 µg/L - Drinking Water [13]
UPLC-MS/MS 15 Carbamates 0.2 - 2.0 µg/kg 0.5 - 5.0 µg/kg Fruits, Vegetables, Tea [14][15][16]
UPLC-MS/MS Neonicotinoids & Carbamates 0.2 - 4.0 µg/kg 1.0 - 10.0 µg/kg Freeze-Dried Cabbage [17]
HPLC with µ-SPE Various Carbamates 0.01 - 0.40 ng/g - Soil [18]
GC-NPD 7 Carbamates < 10 ppb (4 - 6 ppb) - Food Simulant [5]
GC-MS 8 Carbamates 0.003 - 0.008 mg/kg - Organic Vegetables [19]

| GC-MS (with derivatization) | Various Carbamates | 0.23 - 1.21 ng/mL | - | Surface Water |[20] |

Table 2: Performance of Immunoassays and Biosensors

Method Analyte(s) Limit of Detection (LOD) / IC₅₀ Sample Matrix Reference
ELISA (Chemiluminescent) Carbofuran 0.03 ng/mL Fruit Juices [8]
ELISA (Chemiluminescent) Carbaryl 0.007 ng/mL Fruit Juices [8]
ELISA (Direct Competitive) Carbofuran 0.11 ng/mL (LOD), 18.49 ng/mL (IC₅₀) Water, Soil, Vegetables [21]
ELISA (ABRAXIS® Kit) Carbofuran 1.2 ppb Water [22]
ELISA (ABRAXIS® Kit) Aldicarb 10 ppb Water [22]
QD-LFIA Carbofuran 0.67 ng/mL (IC₅₀) Vegetables [23]
Electrochemical Biosensor (AChE) Carbofuran 1 nM - [11]
Electrochemical Biosensor (AChE) Carbaryl 4 nM - [11]

| Electrochemical Biosensor (AChE) | Methomyl | 0.95 µmol/L | Fruits, Vegetables |[12] |

Experimental Protocols and Methodologies

Detailed and standardized protocols are essential for reproducible and reliable results. Below are representative methodologies for key detection techniques.

HPLC with Post-Column Derivatization and Fluorescence Detection (Based on EPA Method 531.1)

This method is a standard for analyzing N-methylcarbamate pesticides in water.[4]

1. Sample Preparation:

  • Filter water samples through a 0.45 µm filter.

  • Adjust the pH to 3 with monochloroacetic acid buffer.

  • If necessary, perform solid-phase extraction (SPE) for sample cleanup and concentration.

2. HPLC-FLD Analysis:

  • Column: C18 reversed-phase column (e.g., 150 mm x 3.0 mm, 3 µm particle size).[13]

  • Mobile Phase: Gradient elution with methanol and water.[4]

  • Injection Volume: 200-400 µL.[4]

  • Post-Column Derivatization:

    • Hydrolysis: The column effluent is mixed with 0.05M NaOH and heated to 100°C to hydrolyze the carbamates into methylamine.[4]

    • Derivatization: The hydrolyzed stream is then mixed with o-phthalaldehyde (OPA) and 2-mercaptoethanol to form a highly fluorescent isoindole.[4]

  • Detection:

    • Fluorescence Detector: Excitation at ~330 nm and emission at ~450-466 nm.[4]

Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)

This protocol is suitable for the routine analysis of several common carbamates.[5][24]

1. Sample Preparation:

  • Prepare stock solutions of carbamate standards in acetone.

  • Perform serial dilutions to create calibration standards (e.g., 10–1000 ppb).[5]

  • For food or environmental samples, use an appropriate extraction method (e.g., QuEChERS) followed by cleanup.

2. GC-NPD Analysis:

  • Gas Chromatograph: Agilent 6820 GC or equivalent.[5]

  • Column: HP-5ms, 30 m × 0.32 mm × 0.25 µm.[5]

  • Injector: Splitless mode at 250°C.[24]

  • Oven Program: Start at 60°C, hold for 1 min; ramp at 5°C/min to 90°C, hold for 1 min; ramp at 20°C/min to 150°C, hold for 1 min; ramp at 6°C/min to 270°C, hold for 1 min.[24]

  • Detector: NPD at 300°C.[24]

  • Carrier Gas: Helium.[24]

Acetylcholinesterase (AChE) Inhibition-Based ELISA

This immunoassay is a qualitative screening method based on the inhibition of AChE.[22][25]

1. Reagents and Materials:

  • Microtiter plate pre-coated with AChE.

  • Negative control (water free of pesticides).

  • Assay buffer, substrate (acetylthiocholine), and chromogen (DTNB).

  • Samples and standards.

2. Assay Procedure:

  • Add standards, controls, and samples to the respective wells of the microtiter plate.

  • Incubate to allow any carbamates present to inhibit the immobilized AChE.

  • Wash the plate to remove unbound substances.

  • Add the substrate/chromogen mixture (acetylthiocholine and DTNB) to all wells.

  • Incubate for a set time (e.g., 20-30 minutes) to allow color development. AChE hydrolyzes the substrate, which then reacts with DTNB to produce a yellow color.[25]

  • Read the absorbance at 405 nm or 450 nm.[22]

  • Interpretation: The presence of carbamates leads to enzyme inhibition, resulting in reduced or no color development. A sample's color intensity is inversely proportional to the carbamate concentration.

Methodological Workflows and Principles (Visualized)

The following diagrams illustrate the core principles and workflows of the described detection methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_pcd Post-Column Derivatization Sample Water Sample Filter Filtration Sample->Filter SPE Solid-Phase Extraction (SPE) Filter->SPE Injector Injector SPE->Injector Column C18 Column (Separation) Injector->Column Hydrolysis Hydrolysis (NaOH, 100°C) Column->Hydrolysis Deriv Derivatization (OPA Reagent) Hydrolysis->Deriv Detector Fluorescence Detector Deriv->Detector Output Chromatogram Detector->Output

Workflow for HPLC-FLD analysis of carbamates.

AChE_Inhibition_Principle cluster_no_pesticide No Pesticide Present cluster_pesticide Pesticide Present AChE1 Active AChE Product1 Thiocholine + DTNB AChE1->Product1 Hydrolysis Substrate1 Acetylthiocholine (Substrate) Substrate1->AChE1 Signal1 Yellow Color (High Signal) Product1->Signal1 Pesticide Carbamate Pesticide AChE2 Inhibited AChE Pesticide->AChE2 Inhibition NoReaction No/Reduced Reaction AChE2->NoReaction Substrate2 Acetylthiocholine (Substrate) Substrate2->AChE2 Signal2 No/Light Color (Low Signal) NoReaction->Signal2

References

Safety Operating Guide

Proper Disposal of 2,3,5-Trimethacarb-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 2,3,5-Trimethacarb-d3, a deuterated carbamate pesticide primarily used as an internal standard in analytical research. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Hazard Identification and Safety Precautions

This compound, like its non-deuterated counterpart, is a carbamate pesticide and should be handled as a hazardous substance. It is harmful if swallowed and can cause skin and eye irritation. This compound is also very toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator is recommended.[2][3]

Chemical and Physical Properties

A summary of the key quantitative data for 2,3,5-Trimethacarb is provided below. The deuterated form will have a slightly higher molecular weight.

PropertyValue
Molecular Formula C₁₁H₁₂D₃NO₂
Molecular Weight 196.26 g/mol [4]
Appearance Brown crystalline solid[5]
Solubility in Water 58 mg/L at 23°C (for non-deuterated form)[5]
Decomposition Decomposed by strong acids and alkalis[5][6]

Spill Management and First Aid

In case of a spill:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an absorbent material like sand or earth to contain the spill. Do not use combustible materials.

  • Collect: Carefully sweep or scoop the material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water.

First Aid Measures:

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][3]

  • If on Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3]

Disposal Procedures

Pesticide wastes are classified as acutely hazardous.[2] Improper disposal is a violation of federal and local regulations. All this compound waste and contaminated materials must be disposed of as hazardous waste.[1]

Step-by-Step Disposal Protocol:

  • Segregation: Collect all this compound waste, including unused product, contaminated labware, and PPE, in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Harmful if Swallowed").

  • Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong acids and bases.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company. Do not attempt to dispose of this chemical down the drain or in regular trash.[7]

The primary method for the ultimate disposal of carbamate pesticides often involves alkaline hydrolysis, which breaks down the carbamate linkage.[8] This should be carried out by a certified hazardous waste disposal facility.

Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is illustrated in the diagram below.

cluster_handling Handling & Use cluster_waste_generation Waste Generation cluster_disposal_procedure Disposal Procedure cluster_spill_management Spill Management start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe use Use in a Well-Ventilated Area ppe->use waste_gen Generate Waste (Unused chemical, contaminated labware, PPE) use->waste_gen segregate Segregate Waste into a Dedicated Hazardous Waste Container waste_gen->segregate label_container Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) segregate->label_container store Store Securely in a Designated Area label_container->store professional_disposal Arrange for Professional Hazardous Waste Disposal store->professional_disposal spill Spill Occurs contain Contain Spill with Inert Absorbent spill->contain collect Collect into Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate decontaminate->segregate

Caption: Logical workflow for the safe handling and disposal of this compound.

References

Navigating the Safe Handling of 2,3,5-Trimethacarb-d3: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 2,3,5-Trimethacarb-d3, a deuterated analog of the carbamate insecticide Trimethacarb. Strict adherence to these protocols is crucial to ensure personal safety and maintain a secure laboratory environment.

Chemical Profile and Hazards: 2,3,5-Trimethacarb is classified as a cholinesterase inhibitor, similar to other carbamate pesticides.[1][2] Exposure can occur through inhalation, ingestion, or skin contact.[1] It is characterized as a brown crystalline solid.[1][2][3] The non-deuterated form is noted to be a skin irritant and may cause drowsiness or dizziness.[4] It is also considered a flammable solid.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to prevent exposure to this compound. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldANSI Z87.1 compliant safety goggles are required. A face shield should be worn over the goggles, especially when there is a risk of splashing.
Hand Protection Chemical-Resistant GlovesNeoprene or nitrile gloves are recommended for adequate protection against carbamate pesticides.[5] Latex gloves are not suitable.[5] Always wear unlined gloves.[6]
Body Protection Laboratory Coat or Chemical-Resistant SuitA lab coat should be worn at a minimum. For procedures with a higher risk of contamination, a chemical-resistant suit is advised.
Respiratory Protection NIOSH-approved RespiratorThe specific type of respirator should be determined by a risk assessment. A fit-tested respirator is necessary when handling the compound as a powder or when engineering controls are insufficient.[6]
Foot Protection Closed-toe Shoes and Shoe CoversClosed-toe shoes are mandatory in a laboratory setting. Chemical-resistant shoe covers should be used when handling larger quantities or during spill cleanup.

Operational and Disposal Plans

Proper operational procedures and waste disposal are critical for the safe management of this compound.

Handling and Storage

Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

General Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. The work area should be clean and uncluttered.

  • Weighing and Transfer: Handle the solid compound with care to avoid generating dust. Use appropriate tools for transfer (e.g., spatulas).

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.

Storage:

  • Store in a well-ventilated place, away from sources of ignition.[4]

  • Keep containers tightly closed in a dry, cool environment.

  • Store away from strong acids, bases, and oxidizing agents.[3]

Spill and Emergency Procedures

Spill Cleanup:

  • Evacuate the immediate area.

  • Wear the appropriate PPE, including respiratory protection.

  • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • For liquid spills, absorb the material with an inert absorbent (e.g., sand, vermiculite).

  • Collect all contaminated materials in a sealed, labeled hazardous waste container.

  • Decontaminate the spill area with an appropriate cleaning agent.

First Aid Measures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water.[7]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[7]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[4][7]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[4]

  • Solid Waste: Contaminated consumables such as gloves, wipes, and weighing papers should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a sealed, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can be disposed of as regular laboratory waste after defacing the label.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area weigh Weigh Compound prep_area->weigh Start Handling dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Equipment & Work Area experiment->decontaminate Complete Experiment dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands cluster_controls Control Measures hazard Hazard Identification (Cholinesterase Inhibitor, Skin Irritant, Flammable) risk_assessment Risk Assessment (Evaluate Exposure Routes & Quantities) hazard->risk_assessment engineering Engineering Controls (Fume Hood) risk_assessment->engineering admin Administrative Controls (SOPs, Training) risk_assessment->admin ppe Personal Protective Equipment (Gloves, Goggles, etc.) risk_assessment->ppe safe_handling Safe Handling of This compound engineering->safe_handling admin->safe_handling ppe->safe_handling

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,5-Trimethacarb-d3
Reactant of Route 2
Reactant of Route 2
2,3,5-Trimethacarb-d3

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.